Heptylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
heptylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXAWYDQUGHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061477 | |
| Record name | Heptylbenzene | |
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Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | n-Heptylbenzene | |
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Vapor Pressure |
0.03 [mmHg] | |
| Record name | n-Heptylbenzene | |
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CAS No. |
1078-71-3 | |
| Record name | Heptylbenzene | |
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| Record name | Heptylbenzene | |
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| Record name | Heptylbenzene | |
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| Record name | Benzene, heptyl- | |
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| Record name | Heptylbenzene | |
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| Record name | HEPTYLBENZENE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptylbenzene, an aromatic hydrocarbon, is a compound of significant interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this molecule is essential.
Chemical Structure and Identification
This compound is characterized by a benzene ring substituted with a heptyl group. The most common isomer is n-heptylbenzene or 1-phenylheptane, where the phenyl group is attached to the first carbon of the heptyl chain. Other positional isomers, such as (2-heptyl)benzene and (3-heptyl)benzene, also exist.
n-Heptylbenzene:
-
IUPAC Name: this compound[1]
-
Chemical Structure:
Physicochemical Properties
The physical and chemical properties of n-heptylbenzene are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.
Physical Properties
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [2][4] |
| Melting Point | -48 °C | [4] |
| Boiling Point | 233 °C | [4] |
| Density | 0.86 g/mL at 25 °C | [4] |
| Vapor Pressure | 0.031 mmHg at 25 °C | [2] |
| Refractive Index (n20/D) | 1.485 | |
| Solubility | Insoluble in water; Soluble in organic solvents | [5] |
Chemical Properties
| Property | Description | Reference |
| Stability | Stable under normal conditions. | [5] |
| Incompatibilities | Incompatible with strong oxidizing agents. | [4][5] |
| Reactivity | The benzene ring can undergo electrophilic aromatic substitution reactions. The alkyl chain can undergo free-radical substitution. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, as well as for the determination of its key physical properties.
Synthesis of n-Heptylbenzene via Friedel-Crafts Alkylation
Principle: Friedel-Crafts alkylation is a classic method for the formation of carbon-carbon bonds between an aromatic ring and an alkyl halide in the presence of a Lewis acid catalyst.
Materials:
-
Benzene
-
1-Chloroheptane
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether (as solvent)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.
-
Add anhydrous aluminum chloride to the flask.
-
Add dry benzene to the flask and cool the mixture in an ice bath.
-
Slowly add 1-chloroheptane from the dropping funnel to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% HCl solution, saturated NaHCO₃ solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Determination of Physical Properties
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Materials:
-
This compound sample
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or other heating apparatus
-
Mineral oil
Procedure:
-
Attach a small test tube containing a few drops of this compound to a thermometer.
-
Place a capillary tube, sealed end up, inside the test tube.
-
Immerse the assembly in a Thiele tube filled with mineral oil.
-
Heat the Thiele tube gently and observe the capillary tube.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
Principle: Density is the mass per unit volume of a substance. It can be determined using a pycnometer or a digital density meter according to standard methods like ASTM D4052.
Materials:
-
This compound sample
-
Pycnometer of a known volume
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer and determine its empty mass.
-
Fill the pycnometer with this compound at a known temperature.
-
Determine the mass of the filled pycnometer.
-
Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Materials:
-
This compound sample
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Place a few drops of the this compound sample on the prism of the refractometer.
-
Circulate water from a constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Spectroscopic Characterization
Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components in a sample.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., hexane) is injected into the GC.
-
Oven Temperature Program: A temperature gradient is used to elute the compound.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and a mass range is scanned to obtain the mass spectrum of the eluting compound.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Experimental Protocol:
-
Instrumentation: An NMR spectrometer.
-
Sample Preparation: A small amount of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and coupling patterns provide information about the different types of protons and carbons and their connectivity in the molecule.
Visualizations
Experimental Workflow for the Synthesis of n-Heptylbenzene
Caption: Workflow for the synthesis of n-heptylbenzene via Friedel-Crafts alkylation.
Logical Diagram for Solubility Testing
Caption: Decision tree for determining the solubility of this compound.
Safety Information
This compound may cause irritation.[2] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and relevant experimental protocols for this compound. The organized data tables, detailed methodologies, and visual workflows are intended to be a practical resource for researchers and professionals in the scientific community. A thorough understanding of these fundamental aspects is crucial for the safe and effective use of this compound in research and development.
References
Physical and chemical characteristics of n-Heptylbenzene.
An In-Depth Technical Guide to n-Heptylbenzene: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of n-Heptylbenzene (also known as 1-phenylheptane). The information is compiled for use by professionals in research, chemical synthesis, and drug development, with a focus on delivering precise data and methodological context. All quantitative data is presented in structured tables for clarity and comparative analysis.
General and Computed Properties
n-Heptylbenzene is an aromatic hydrocarbon consisting of a benzene ring substituted with a heptyl group.[1][2] Its fundamental identifiers and computed molecular properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | heptylbenzene | [1] |
| Synonyms | 1-Phenylheptane, this compound, Benzene, heptyl- | [1][2][3] |
| CAS Number | 1078-71-3 | [1][3] |
| Molecular Formula | C₁₃H₂₀ | [1][3] |
| Molecular Weight | 176.30 g/mol | [1] |
| Exact Mass | 176.156500638 Da | [1][4] |
| XLogP3 | 6.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 6 | [1][4] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 13 | [1][4] |
| Complexity | 101 | [1][4] |
Physical Characteristics
n-Heptylbenzene is a clear, colorless to pale yellow liquid under standard conditions.[3][5][6] It is combustible and stable, though incompatible with strong oxidizing agents.[2][3][7]
| Property | Value | Reference |
| Appearance | Clear colorless to yellow liquid | [2][3][5][6] |
| Melting Point | -48 °C (lit.) | [2][3][8] |
| Boiling Point | 233 °C (lit.) | [2][3] |
| Density | 0.86 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.485 (lit.) | [2][3][7] |
| Flash Point | 203 °F (95 °C) | [2][3][4][8] |
| Vapor Pressure | 0.03 mmHg at 25 °C | [1][8] |
| 0.0443 mmHg at 25 °C | [3][4][9] |
Chemical Characteristics
Solubility and Partitioning
The molecular structure of n-heptylbenzene, featuring a nonpolar benzene ring and a long nonpolar heptyl chain, dictates its solubility.[10] It is primarily subject to weak van der Waals forces.[10]
| Property | Value / Description | Reference |
| Water Solubility | Insoluble (2.54e-06 M) | [8][11] |
| Organic Solvent Solubility | Soluble in organic solvents | [10][11] |
| Octanol/Water Partition Coefficient (logP) | 6.1 (Computed) | [1] |
Stability and Reactivity
n-Heptylbenzene is a stable compound under normal laboratory conditions.[2][3][11] It is incompatible with strong oxidizing agents.[2][3][11] The benzene ring can undergo electrophilic aromatic substitution reactions, while the alkyl chain can participate in free-radical reactions, typical for aromatic hydrocarbons.[12] It is known to form charge-transfer complexes with electron-accepting molecules like fluoranil and 1,3,5-trinitrobenzene.[2][9]
Experimental Protocols & Methodologies
Detailed experimental data for n-heptylbenzene is derived from standard analytical techniques. While specific laboratory standard operating procedures may vary, the foundational methodologies are outlined below.
Synthesis and Purification
n-Heptylbenzene can be synthesized via several routes, including Suzuki and Negishi cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.[13][14]
A typical protocol involves:
-
Reaction Setup: A solution of an arylboronic acid (e.g., phenylboronic acid) and a heptyl halide is prepared in a suitable solvent.[13]
-
Catalysis: A palladium catalyst and a base are added to initiate the cross-coupling reaction.[13]
-
Workup: After the reaction is complete, the mixture is quenched and extracted with an organic solvent. The organic layer is washed to remove impurities.
-
Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure n-heptylbenzene.
-
Verification: The final product's identity and purity are confirmed using spectroscopic methods.[6]
Spectroscopic and Chromatographic Analysis
The structural elucidation and purity assessment of n-heptylbenzene rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the number and environment of hydrogen atoms. The spectrum of n-heptylbenzene will show characteristic signals for the aromatic protons on the benzene ring and distinct signals for the protons along the heptyl chain.[15][16]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[17]
-
Protocol: A small sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.[16][17]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: Identifies functional groups based on their absorption of infrared radiation. The FTIR spectrum will confirm the presence of aromatic C-H stretching and bending vibrations, as well as aliphatic C-H stretching from the heptyl group.[6]
-
Protocol: A thin film of the liquid sample is placed on a salt plate (e.g., NaCl or KBr) or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
-
Mass Spectrometry (MS):
-
Principle: Measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and fragmentation pattern. The mass spectrum of n-heptylbenzene shows a molecular ion peak corresponding to its molecular weight (176.3 g/mol ) and characteristic fragment ions.[1][18]
-
Protocol: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, where it is ionized (e.g., by electron ionization) and the resulting fragments are detected.[1]
-
-
Gas Chromatography (GC):
-
Principle: Separates components of a mixture based on their volatility and interaction with a stationary phase. It is primarily used to assess the purity of the n-heptylbenzene sample.[6]
-
Protocol: A small volume of the sample is injected into the GC, where it is vaporized and carried by a gas through a capillary column to a detector. Purity is determined by the relative area of the product peak.
-
Solubility Determination (Gravimetric Method)
A gravimetric method can be employed to quantify the solubility of n-heptylbenzene in various solvents.[10]
-
Preparation: An excess amount of n-heptylbenzene is added to a known volume of the target solvent in a sealed vial.[10]
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution becomes saturated.
-
Separation: The undissolved n-heptylbenzene is separated from the saturated solution by centrifugation followed by careful decantation or filtration.
-
Quantification: A precise volume of the saturated supernatant is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
-
Calculation: The container is weighed again. The difference in mass corresponds to the amount of n-heptylbenzene dissolved in the known volume of the solvent, from which the solubility can be calculated.
Safety and Handling
n-Heptylbenzene requires careful handling in a laboratory setting. It may cause irritation and is considered very toxic to aquatic life, with long-lasting effects.[1][3][5]
| Hazard Information | Details | Reference |
| GHS Classification | H400: Very toxic to aquatic life | [1][8] |
| H410: Very toxic to aquatic life with long lasting effects | [2] | |
| Precautionary Statements | P273, P391, P501 | [1][8] |
| Hazard Codes | N (Dangerous for the environment) | [2][3][9] |
| Risk Statements | R50/53 | [2][3][9] |
| Safety Statements | S23, S24/25, S60, S61 | [2][3][9] |
| Transport Information | UN 3082, Hazard Class 9, Packing Group III | [2][8] |
Recommended Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid contact with skin and eyes. Prevent release into the environment.[3] Store in a cool, dry place away from strong oxidizing agents.[2][11]
References
- 1. This compound | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]
- 3. This compound [chembk.com]
- 4. This compound|lookchem [lookchem.com]
- 5. n-Heptylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 6. A12969.36 [thermofisher.com]
- 7. 1078-71-3 CAS MSDS (N-HEPTYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Cas 1078-71-3,N-HEPTYLBENZENE | lookchem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. N-HEPTYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. N-HEPTYLBENZENE(1078-71-3) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. epfl.ch [epfl.ch]
- 18. vanderbilt.edu [vanderbilt.edu]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core synthetic methodologies for producing 1-phenylheptane, a key intermediate in various research and development applications, including drug discovery. The following sections detail the most prominent and effective synthesis pathways, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Core Synthesis Strategies
The synthesis of 1-phenylheptane is most commonly achieved through a two-step process commencing with the Friedel-Crafts acylation of benzene, followed by the reduction of the resulting ketone. An alternative, though less frequently employed, strategy involves the use of a Grignard reagent.
Friedel-Crafts Acylation followed by Reduction
This is the most classical and widely utilized approach for the synthesis of linear alkylbenzenes like 1-phenylheptane. This method circumvents the issue of carbocation rearrangement often encountered in direct Friedel-Crafts alkylation.[1][2] The process involves two key stages: the acylation of benzene to form heptanophenone, and the subsequent reduction of the carbonyl group to a methylene group.
Stage 1: Friedel-Crafts Acylation of Benzene
In this electrophilic aromatic substitution reaction, benzene is acylated using either heptanoyl chloride or heptanoic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4][5] The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring.[3][5] The resulting product, heptanophenone, is a ketone.
Stage 2: Reduction of Heptanophenone
The carbonyl group of heptanophenone is then reduced to a methylene group to yield 1-phenylheptane. Two primary methods are employed for this transformation, each with its own advantages and disadvantages based on the substrate's sensitivity to acidic or basic conditions.[6][7]
-
Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl).[8][9][10] It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[8][10]
-
Wolff-Kishner Reduction: This reaction involves the use of hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[11][12][13] The Wolff-Kishner reduction is suitable for substrates that are sensitive to acid but stable under strongly basic conditions.[1][11]
Quantitative Data Summary
| Reaction Stage | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Friedel-Crafts Acylation | Benzene, Heptanoyl Chloride | AlCl₃ | Benzene (excess) | <10 (addition), then RT | 2 | ~85 |
| Clemmensen Reduction | Heptanophenone | Zn(Hg), conc. HCl | Toluene, Water | Reflux (110) | 4 | ~70-80 |
| Wolff-Kishner Reduction | Heptanophenone | Hydrazine hydrate, KOH | Diethylene glycol | 130-140 (hydrazone formation), then 190-200 (decomposition) | 1 (hydrazone), 4 (decomposition) | ~80-90 |
Experimental Protocols
Protocol 1: Synthesis of Heptanophenone via Friedel-Crafts Acylation
-
To a stirred and cooled (ice bath, <10 °C) mixture of anhydrous aluminum chloride (1.2 mol) in excess dry benzene (acting as both solvent and reactant), slowly add heptanoyl chloride (1.0 mol).
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude heptanophenone.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of 1-Phenylheptane via Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust (2.0 mol) with a 5% mercuric chloride solution for 5 minutes, then decanting the aqueous solution.
-
To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add heptanophenone (1.0 mol) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 4 hours. Add more concentrated hydrochloric acid portion-wise during the reflux period.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the resulting 1-phenylheptane by vacuum distillation.
Protocol 3: Synthesis of 1-Phenylheptane via Wolff-Kishner Reduction
-
To a flask equipped with a reflux condenser, add heptanophenone (1.0 mol), hydrazine hydrate (2.0 mol), and diethylene glycol.
-
Add potassium hydroxide pellets (2.0 mol) to the mixture.
-
Heat the mixture to 130-140 °C for 1 hour to form the hydrazone, allowing water and excess hydrazine to distill off.
-
Increase the temperature to 190-200 °C and maintain for 4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous potassium carbonate and concentrate under reduced pressure.
-
Purify the 1-phenylheptane by vacuum distillation.
Logical Workflow for Friedel-Crafts Acylation followed by Reduction
Caption: Synthetic workflow for 1-phenylheptane.
Grignard Reaction
The Grignard reaction offers an alternative pathway for the formation of the carbon-carbon bond in 1-phenylheptane.[14][15][16] This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile.
One plausible approach involves the reaction of phenylmagnesium bromide with 1-haloheptane (e.g., 1-bromoheptane). Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[17]
Quantitative Data Summary
| Reaction Stage | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grignard Synthesis | Phenylmagnesium Bromide, 1-Bromoheptane | - | Diethyl ether | Reflux (35) | 12 | ~50-60 |
Experimental Protocol
Protocol 4: Synthesis of 1-Phenylheptane via Grignard Reaction
-
Prepare the Grignard reagent by slowly adding a solution of bromobenzene (1.0 mol) in anhydrous diethyl ether to a stirred suspension of magnesium turnings (1.1 mol) in anhydrous diethyl ether under a nitrogen atmosphere. Initiate the reaction with a small crystal of iodine if necessary.
-
After the formation of the Grignard reagent is complete (disappearance of magnesium), slowly add a solution of 1-bromoheptane (0.9 mol) in anhydrous diethyl ether to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and quench by slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the product by vacuum distillation.
Grignard Synthesis Workflow
Caption: Grignard synthesis of 1-phenylheptane.
Conclusion
The primary and most efficient route for the synthesis of 1-phenylheptane is the Friedel-Crafts acylation of benzene followed by the reduction of the intermediate heptanophenone. The choice between the Clemmensen and Wolff-Kishner reduction methods depends on the functional group tolerance of any other substituents on the aromatic ring in more complex syntheses. The Grignard reaction provides a viable alternative, though it may result in lower yields. The detailed protocols and data presented in this guide offer a solid foundation for the laboratory synthesis of 1-phenylheptane for applications in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Grignard reaction - Wikipedia [en.wikipedia.org]
- 17. leah4sci.com [leah4sci.com]
Heptylbenzene (CAS 1078-71-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Heptylbenzene, with the Chemical Abstracts Service (CAS) number 1078-71-3, is an aromatic hydrocarbon characterized by a heptyl group attached to a benzene ring. Also known as 1-phenylheptane, this compound serves as a valuable intermediate in organic synthesis and finds applications in various research and industrial settings. This technical guide provides a comprehensive overview of the registry details, physicochemical properties, spectral data, synthesis protocols, and safety information for this compound. Detailed experimental methodologies and graphical representations of key workflows are included to support its practical application in a laboratory environment.
Registry Details and Chemical Identification
This compound is unequivocally identified by its CAS registry number, 1078-71-3. Its molecular and structural identifiers are crucial for accurate documentation and retrieval of information from chemical databases.[1][2][3][4]
| Identifier | Value |
| CAS Number | 1078-71-3 |
| IUPAC Name | This compound[1] |
| Other Names | 1-Phenylheptane, n-Heptylbenzene[2][3][4][5][6] |
| Molecular Formula | C₁₃H₂₀[1][2][3][4][5] |
| Molecular Weight | 176.30 g/mol [1][5] |
| InChI | InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3[1][7] |
| InChIKey | LBNXAWYDQUGHGX-UHFFFAOYSA-N[1][7] |
| SMILES | CCCCCCCc1ccccc1[1] |
| EINECS Number | 214-084-3[8] |
| BRN | 1905782[8] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental designs. It is a colorless liquid under standard conditions and is generally stable, though incompatible with strong oxidizing agents.[6][8][9]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][6][8][9] |
| Melting Point | -48 °C | [6][8][9][10] |
| Boiling Point | 233 °C | [6][8][9] |
| Density | 0.86 g/mL at 25 °C | [6][8][9] |
| Refractive Index (n²⁰/D) | 1.485 | [6][8] |
| Vapor Pressure | 0.03 mmHg[1] | 0.0443 mmHg at 25°C[8] |
| Flash Point | 95 °C (203 °F) - closed cup | [8][11] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [12] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Combustible. | [6][8][12] |
Spectral Data
Spectroscopic data are fundamental for the structural elucidation and purity assessment of this compound. Key spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is summarized below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and aliphatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | m | 5H | Aromatic protons (C₆H₅) |
| ~2.6 | t | 2H | Benzylic protons (-CH₂-) |
| ~1.6 | m | 2H | -CH₂- |
| ~1.3 | m | 8H | -(CH₂)₄- |
| ~0.9 | t | 3H | Terminal methyl protons (-CH₃) |
| (Solvent: CDCl₃)[7][13] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~143.0 | Aromatic C (quaternary) |
| ~128.4 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~125.5 | Aromatic CH |
| ~36.1 | Benzylic -CH₂- |
| ~31.9 | -CH₂- |
| ~31.6 | -CH₂- |
| ~29.3 | -CH₂- |
| ~29.2 | -CH₂- |
| ~22.7 | -CH₂- |
| ~14.1 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the aromatic ring and C-H bonds.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3030 | Medium | Aromatic C-H stretch |
| ~2955, 2925, 2855 | Strong | Aliphatic C-H stretch |
| ~1605, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and a characteristic fragmentation pattern.[1][2][3][14]
| m/z | Relative Intensity | Assignment |
| 176 | Moderate | [M]⁺ (Molecular ion) |
| 92 | Moderate | [C₇H₈]⁺ |
| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of n-heptylbenzene is a two-step process involving the Friedel-Crafts acylation of benzene with heptanoyl chloride to form heptanophenone, followed by the Clemmensen reduction of the resulting ketone. This approach avoids the carbocation rearrangements often encountered in direct Friedel-Crafts alkylation with long-chain alkyl halides.[9][15]
Step 1: Friedel-Crafts Acylation of Benzene to Heptanophenone
-
Objective: To synthesize heptanophenone by reacting benzene with heptanoyl chloride in the presence of a Lewis acid catalyst.
-
Materials:
-
Benzene (anhydrous)
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions, including a three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer.
-
-
Procedure:
-
In a fume hood, equip a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
Charge the flask with anhydrous aluminum chloride (1.1 eq) and the anhydrous solvent (e.g., carbon disulfide). Cool the mixture in an ice bath to 0-5 °C.
-
Add heptanoyl chloride (1.0 eq) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add benzene (1.5-2.0 eq) dropwise from the funnel over 1 hour, keeping the temperature at 5-10 °C. Hydrogen chloride gas will be evolved and should be vented safely.
-
Once the benzene addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 45 °C for CS₂) for 2-3 hours to complete the reaction.
-
Cool the reaction mixture back to 0-5 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., CH₂Cl₂).
-
Combine the organic layers and wash successively with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude heptanophenone can be purified by vacuum distillation.
-
Step 2: Clemmensen Reduction of Heptanophenone to this compound
-
Objective: To reduce the carbonyl group of heptanophenone to a methylene group.
-
Materials:
-
Heptanophenone (from Step 1)
-
Zinc dust or mossy zinc
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reflux and extraction.
-
-
Procedure:
-
Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, add zinc (e.g., 100g) to a flask. Add a solution of mercuric chloride (10g) in water (150 mL) and a few drops of concentrated HCl. Swirl the mixture for 5-10 minutes. The surface of the zinc will become silvery. Decant the aqueous solution and wash the amalgam with water by decantation.
-
To a round-bottom flask equipped with a reflux condenser and a stirrer, add the freshly prepared zinc amalgam, water (75 mL), concentrated HCl (175 mL), toluene (50 mL), and heptanophenone (0.25 mol).
-
Heat the mixture to a vigorous reflux with efficient stirring. The reduction is an exothermic reaction.
-
After the initial reaction subsides, continue to reflux for 24-48 hours. Periodically (e.g., every 6 hours), add an additional portion of concentrated HCl (50 mL) to maintain the acidity.
-
After the reflux period, cool the reaction mixture to room temperature. The this compound product will be in the upper toluene layer.
-
Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers and wash carefully with water, saturated NaHCO₃ solution, and then water again until the washings are neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation to obtain the final product.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This compound can be analyzed using GC-MS for identification and quantification. Its deuterated analog, this compound-d20, is often used as an internal standard for improved accuracy and precision in quantitative methods.[16]
-
Objective: To identify and quantify this compound in a sample matrix.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Materials:
-
Sample containing this compound.
-
This compound-d20 (internal standard), if quantitative analysis is required.
-
High-purity volatile solvent (e.g., hexane or dichloromethane).
-
GC vials with septa.
-
-
GC Conditions (Typical):
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase).
-
Injector: Split/splitless injector at 250-280°C, operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the internal standard (this compound-d20). Prepare calibration standards by spiking blank matrix with known concentrations of this compound and a fixed concentration of the internal standard. Prepare the unknown sample by diluting it in the solvent and adding the same fixed concentration of the internal standard.
-
Analysis: Inject 1 µL of each standard and sample into the GC-MS system.
-
Data Analysis:
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. Determine the concentration of this compound in the unknown sample using its peak area ratio and the calibration curve.
-
-
Applications
This compound serves as a key building block in organic synthesis and has several specialized applications.
-
Chemical Intermediate: It is a useful synthetic intermediate for creating more complex molecules.[15]
-
Chromatography: this compound is used in zirconia and titania-based stationary phases in high-temperature liquid chromatography (HTLC) for the separation of alkyl benzene derivatives.[6][15]
-
Catalysis Research: It can be used in the preparation of palladium imidazolylidene complexes, which act as catalysts for Suzuki and Negishi cross-coupling reactions.[15]
-
Analytical Standards: Its deuterated form, this compound-d20, is an excellent internal standard for quantitative analysis of aromatic hydrocarbons by GC-MS, due to its chemical similarity and mass difference from the non-deuterated analyte.[16]
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as hazardous to the aquatic environment.[1]
-
GHS Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects).[1][11]
-
Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).[1][11]
-
General Precautions: May cause irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9][11] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[6][12] It is a combustible liquid.[6][8]
Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. CAS 1077-16-3: Hexylbenzene | CymitQuimica [cymitquimica.com]
- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ez.restek.com [ez.restek.com]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. grokipedia.com [grokipedia.com]
- 14. Clemmensen_reduction [chemeurope.com]
- 15. Write an equation for the preparation of hexylbenzene from benzene and ot.. [askfilo.com]
- 16. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
A Technical Guide to the Biological Activity and Effects of Long-Chain Alkylbenzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkylbenzenes (LCABs) are a class of aromatic hydrocarbons characterized by a benzene ring substituted with a linear or branched alkyl chain, typically containing ten or more carbon atoms. While extensively synthesized for the production of linear alkylbenzene sulfonate (LAS) surfactants used in detergents, their intrinsic biological activities are less comprehensively understood. This technical guide provides an in-depth overview of the known and inferred biological effects of LCABs, drawing on data from structurally similar long-chain alkylphenols and other amphiphilic molecules. This document summarizes key quantitative data on their cytotoxicity and antimicrobial properties, outlines detailed experimental protocols for their evaluation, and visualizes potential signaling pathways they may modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences, highlighting the potential of LCABs as bioactive molecules and identifying areas for future investigation.
Introduction
Long-chain alkylbenzenes are primarily recognized as intermediates in the chemical industry, particularly for the synthesis of surfactants.[1] Their molecular structure, featuring a hydrophobic alkyl tail and a less polar aromatic head, imparts amphiphilic properties that are of interest in various biological contexts. The biological activities of amphiphilic molecules are often dictated by the length of their alkyl chains, which influences their interaction with cell membranes and other biological macromolecules. This guide explores the cytotoxic, antimicrobial, and potential anti-inflammatory activities of LCABs, with a focus on structure-activity relationships.
Cytotoxic Activity
The cytotoxicity of long-chain alkyl-substituted aromatic compounds is significantly influenced by the length of the alkyl chain. While direct, comprehensive studies on a homologous series of LCABs are limited, data from structurally related long-chain alkylphenols and other amphiphilic compounds provide valuable insights into their potential cytotoxic effects against various cell lines.
Structure-Activity Relationship
Studies on various amphiphilic molecules consistently demonstrate that cytotoxic activity increases with the length of the alkyl chain up to a certain point, typically between 12 and 16 carbon atoms.[2] Beyond this optimal length, a "cutoff effect" is often observed, where the activity plateaus or decreases, likely due to reduced bioavailability or altered membrane interactions.[2] For instance, in a series of amphiphilic dihydroxy selenolane (DHS) and monoamine selenolane (MAS) conjugates, those with alkyl chains of 8 carbons or more (≥C8) exhibited significant cytotoxicity, whereas the C6 conjugates were non-toxic in the 1–50 μM range.[2]
Quantitative Cytotoxicity Data (Inferred)
The following table summarizes cytotoxicity data for compounds structurally related to long-chain alkylbenzenes, illustrating the impact of alkyl chain length on their half-maximal inhibitory concentration (IC50).
| Compound Class | Alkyl Chain Length | Cell Line | IC50 (µM) | Reference |
| Alkyl Gallates | n-Propyl | TA3 | ~100 | [3] |
| n-Butyl | TA3 | ~70 | [3] | |
| n-Amyl | TA3 | ~40 | [3] | |
| n-Octyl | TA3 | ~30 | [3] | |
| Amphiphilic Selenolanes (DHS conjugates) | C6 | CHO | > 50 | [2] |
| C8 | CHO | ~40 | [2] | |
| C10 | CHO | ~25 | [2] | |
| C12 | CHO | ~20 | [2] | |
| C14 | CHO | ~25 | [2] |
Note: This data is for structurally related compounds and is intended to be illustrative of the potential activity of long-chain alkylbenzenes.
Antimicrobial Activity
Similar to their cytotoxic effects, the antimicrobial activity of long-chain alkyl-substituted compounds is strongly dependent on the alkyl chain length. These compounds are thought to exert their antimicrobial action by disrupting the cell membranes of microorganisms.
Structure-Activity Relationship
The antimicrobial efficacy of alkyldimethylbenzylammonium chlorides, for example, is a parabolic function of their lipophilicity, with optimal activity observed for alkyl chain lengths between C12 and C16.[4] Gram-positive bacteria, Gram-negative bacteria, and fungi exhibit peak sensitivity to compounds with C14, C16, and C12 alkyl chains, respectively.[4]
Quantitative Antimicrobial Data (Inferred)
The table below presents the Minimum Inhibitory Concentration (MIC) values for alkyldimethylbenzylammonium chlorides against representative microorganisms, demonstrating the influence of alkyl chain length.
| Alkyl Chain Length | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Aspergillus niger (Fungus) MIC (µg/mL) | Reference |
| C8 | > 500 | > 500 | > 500 | [4] |
| C10 | 62.5 | 125 | 31.3 | [4] |
| C12 | 15.6 | 62.5 | 7.8 | [4] |
| C14 | 7.8 | 31.3 | 15.6 | [4] |
| C16 | 15.6 | 15.6 | 31.3 | [4] |
| C18 | 62.5 | 62.5 | 125 | [4] |
Note: This data is for structurally related compounds and is intended to be illustrative of the potential activity of long-chain alkylbenzenes.
Potential Anti-Inflammatory Effects and Signaling Pathways
While direct evidence for the anti-inflammatory properties of long-chain alkylbenzenes is scarce, studies on long-chain alkylphenols suggest potential modulatory effects on inflammatory pathways. Alkylphenols have been shown to influence cytokine expression in immune cells.[5][6] For instance, nonylphenol and 4-octylphenol can modulate the production of pro-inflammatory cytokines like TNF-α and anti-inflammatory cytokines such as IL-10 in plasmacytoid dendritic cells.[5][6] This modulation is associated with the activation of the MKK3/6-p38 MAPK signaling pathway.[6]
Given the structural similarities, it is plausible that long-chain alkylbenzenes could also interact with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Postulated Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which long-chain alkylbenzenes might exert inflammatory or anti-inflammatory effects, based on evidence from related compounds.
Caption: Postulated signaling pathway for long-chain alkylbenzene-mediated inflammatory response.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of long-chain alkylbenzenes.
Synthesis of a Homologous Series of Long-Chain Alkylbenzenes
A homologous series of linear alkylbenzenes can be synthesized via Friedel-Crafts alkylation of benzene with long-chain α-olefins or alkyl halides using a Lewis acid catalyst.[7][8]
Materials:
-
Benzene (anhydrous)
-
1-alkene (e.g., 1-octene, 1-decene, 1-dodecene, 1-tetradecene, 1-hexadecene)
-
Anhydrous aluminum chloride (AlCl3) or other suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Dissolve the 1-alkene in anhydrous DCM and add it to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous AlCl3 to the stirred solution.
-
Add benzene dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure long-chain alkylbenzene.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the general workflow for the synthesis and purification of long-chain alkylbenzenes.
Caption: Workflow for the synthesis of long-chain alkylbenzenes.
Cytotoxicity Assessment using MTT Assay for Hydrophobic Compounds
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12] For hydrophobic compounds like LCABs, careful preparation of the test substance is crucial.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Long-chain alkylbenzene stock solutions (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the LCAB stock solution in serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
The following diagram illustrates the workflow for the MTT assay.
References
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Environmental Alkylphenols Modulate Cytokine Expression in Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Heptylbenzene: A Technical Guide to its Historical Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptylbenzene, a simple alkylbenzene, holds a significant place in the historical development of organic synthesis. Its discovery and the evolution of its preparation are intrinsically linked to one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the Friedel-Crafts reaction. This technical guide provides an in-depth exploration of the historical context, synthesis methodologies, physical and chemical properties, and early applications of this compound.
Historical Discovery: The Dawn of a New Synthetic Era
The story of this compound begins not with the compound itself, but with the groundbreaking discovery of the reaction that would enable its synthesis. In 1877, French chemist Charles Friedel and his American collaborator, James Crafts, reported a new general method for the synthesis of hydrocarbons and ketones.[1][2][3][4] This reaction, now universally known as the Friedel-Crafts reaction, involved the use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to effect the alkylation or acylation of an aromatic ring.[2][4][5]
While the exact date and researchers who first synthesized this compound are not prominently documented in readily available historical records, its preparation became feasible following Friedel and Crafts' discovery. The synthesis of n-alkylbenzenes was a direct application of their work, allowing for the attachment of straight-chain alkyl groups to a benzene ring.
Synthesis of this compound: A Two-Step Journey
The direct Friedel-Crafts alkylation of benzene with a 1-haloheptane is impractical due to the high propensity for carbocation rearrangements, which would lead to a mixture of isomeric products.[5][6] Therefore, the most common and historically significant method for the synthesis of n-heptylbenzene involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation
The initial step is the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds via an acylium ion intermediate and is not susceptible to rearrangement, thus ensuring the formation of a linear acyl chain attached to the benzene ring, yielding heptanophenone.[2][4]
Experimental Protocol: Friedel-Crafts Acylation of Benzene
-
Materials: Benzene, heptanoyl chloride, anhydrous aluminum chloride, hydrochloric acid, water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in an excess of dry benzene is prepared.
-
The flask is cooled in an ice bath, and heptanoyl chloride is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period to ensure complete reaction.
-
The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield crude heptanophenone.
-
The crude product can be further purified by vacuum distillation.
-
Step 2: Reduction of Heptanophenone
The second step involves the reduction of the carbonyl group of heptanophenone to a methylene group to yield n-heptylbenzene. Two classical reduction methods are particularly relevant in this historical context: the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method, first reported by Erik Christian Clemmensen in 1913, involves the reduction of a ketone using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[7][8] It is particularly effective for aryl-alkyl ketones.[8]
-
Wolff-Kishner Reduction: Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, this reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide, at elevated temperatures to reduce the carbonyl group.[9][10][11]
Experimental Protocol: Clemmensen Reduction of Heptanophenone
-
Materials: Heptanophenone, amalgamated zinc, concentrated hydrochloric acid, toluene, water, sodium bicarbonate solution, anhydrous calcium chloride.
-
Procedure:
-
Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution.
-
A mixture of heptanophenone, amalgamated zinc, concentrated hydrochloric acid, and toluene is refluxed for an extended period.
-
Additional portions of hydrochloric acid may be added during the reflux to maintain a vigorous reaction.
-
After the reaction is complete, the mixture is cooled, and the aqueous layer is separated and extracted with toluene.
-
The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and again with water.
-
The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.
-
The resulting n-heptylbenzene can be purified by fractional distillation.
-
Experimental Protocol: Wolff-Kishner Reduction of Heptanophenone
-
Materials: Heptanophenone, hydrazine hydrate, potassium hydroxide, diethylene glycol, water, diethyl ether, anhydrous potassium carbonate.
-
Procedure:
-
A mixture of heptanophenone, hydrazine hydrate, and diethylene glycol is heated to reflux.
-
Potassium hydroxide is then added, and the temperature of the reaction mixture is gradually increased to allow for the distillation of water and excess hydrazine.
-
The mixture is then refluxed at a higher temperature for several hours to complete the reduction.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined ether extracts are washed with water and dried over anhydrous potassium carbonate.
-
The solvent is evaporated, and the resulting n-heptylbenzene is purified by distillation.
-
Quantitative Data
The physical and chemical properties of n-heptylbenzene are well-documented. The following tables summarize key quantitative data for easy comparison.
| Property | Value |
| Molecular Formula | C₁₃H₂₀ |
| Molecular Weight | 176.30 g/mol |
| CAS Number | 1078-71-3 |
| Appearance | Clear, colorless liquid |
| Odor | Aromatic |
| Physical Property | Value |
| Melting Point | -48 °C |
| Boiling Point | 233 °C |
| Density | 0.86 g/mL at 25 °C |
| Refractive Index (n_D²⁰) | 1.485 |
| Vapor Pressure | 0.0443 mmHg at 25 °C |
| Flash Point | 95 °C (203 °F) |
| Solubility | Insoluble in water; soluble in organic solvents |
Visualizing the Synthesis
The logical workflow for the synthesis of n-heptylbenzene can be visualized as a two-step process, starting from the Friedel-Crafts acylation of benzene, followed by the reduction of the resulting ketone.
References
- 1. Friedel-Crafts Alkylation of Benzene [ns1.almerja.com]
- 2. grokipedia.com [grokipedia.com]
- 3. thieme.de [thieme.de]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. jk-sci.com [jk-sci.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Wolff–Kishner Reduction Reaction | ChemTalk [chemistrytalk.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptylbenzene, an aromatic hydrocarbon, and its isomers are compounds of significant interest in various fields of chemical research, including materials science and as intermediates in organic synthesis. With the molecular formula C₁₃H₂₀, the structural diversity of this compound isomers presents a rich landscape for the investigation of structure-property relationships. This guide provides a comprehensive overview of the isomers of this compound, focusing on their physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the potential relevance of these compounds in the realm of drug development, drawing upon the principles of quantitative structure-activity relationships (QSAR).
Isomers of this compound
The term "this compound" can refer to several structural isomers, which differ in the attachment point of the heptyl group to the benzene ring or the branching of the heptyl chain itself. The primary isomers based on the position of the phenyl group on the linear heptyl chain are:
-
n-Heptylbenzene (1-Phenylheptane): The most common and extensively studied isomer, where the phenyl group is attached to the first carbon of the straight-chain heptyl group.
-
2-Phenylheptane: The phenyl group is attached to the second carbon of the heptyl chain.
-
3-Phenylheptane: The phenyl group is attached to the third carbon of the heptyl chain.
-
4-Phenylheptane: The phenyl group is attached to the fourth carbon of the heptyl chain.
In addition to these, numerous branched-chain isomers exist, such as those derived from isoheptyl, neoheptyl, or other branched heptyl groups attached to the benzene ring. This guide will primarily focus on the straight-chain phenylheptane isomers.
Physicochemical Properties
The structural variations among this compound isomers lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in the table below for easy comparison.
| Property | n-Heptylbenzene | 2-Phenylheptane | 3-Phenylheptane | 4-Phenylheptane |
| Molecular Formula | C₁₃H₂₀ | C₁₃H₂₀ | C₁₃H₂₀ | C₁₃H₂₀ |
| Molecular Weight ( g/mol ) | 176.30[1] | 176.30 | 176.30 | 176.30 |
| CAS Number | 1078-71-3[1] | 2132-84-5 | 2132-85-6[2] | 2132-86-7 |
| Boiling Point (°C) | 233[3] | - | - | 224 |
| Melting Point (°C) | -48[3] | - | - | - |
| Density (g/mL at 25°C) | 0.86[3] | 0.861 | 0.856 | - |
Synthesis of this compound Isomers
The synthesis of this compound isomers is most commonly achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of benzene with a suitable alkylating agent in the presence of a Lewis acid catalyst.
General Experimental Protocol: Friedel-Crafts Alkylation
The following is a generalized protocol for the synthesis of this compound isomers. Specific reaction conditions may need to be optimized for each isomer to maximize yield and purity.
Materials:
-
Benzene (anhydrous)
-
Appropriate heptyl halide (e.g., 1-chloroheptane for n-heptylbenzene, 2-bromoheptane for 2-phenylheptane, etc.) or heptene
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Anhydrous diethyl ether or other suitable solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Charge the flask with anhydrous benzene and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath.
-
Slowly add the heptyl halide or heptene from the dropping funnel to the stirred benzene-catalyst mixture. The reaction is exothermic, and the temperature should be maintained between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Logical Diagram of the Friedel-Crafts Alkylation Workflow
Caption: Generalized workflow for the synthesis of this compound isomers via Friedel-Crafts alkylation.
Analytical Characterization
The identification and differentiation of this compound isomers rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the isomers. The chemical shifts and coupling patterns of the aromatic and aliphatic protons in ¹H NMR, and the number and chemical shifts of the carbon signals in ¹³C NMR, provide definitive information about the substitution pattern on the benzene ring and the structure of the alkyl chain.[1][2][4][5][6]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all isomers, the fragmentation patterns, particularly the relative abundances of fragment ions resulting from benzylic cleavage, can help in distinguishing them.[1][2][7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the aromatic ring through characteristic C-H and C=C stretching and bending vibrations.[9][10]
Chromatographic Methods
-
Gas Chromatography (GC): Due to their volatility, gas chromatography is an excellent technique for separating and analyzing this compound isomers. The retention times of the isomers will differ based on their boiling points and interactions with the stationary phase of the GC column.[7]
Relevance in Drug Development and Biological Activity
While specific biological activities of this compound isomers are not extensively documented in publicly available literature, the broader class of alkylbenzenes has been the subject of studies related to their metabolism and potential biological effects.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For alkylbenzenes, QSAR studies have been conducted to understand their metabolism by cytochrome P450 enzymes.[11] These studies suggest that the rate of metabolism can be influenced by the electronic and structural properties of the alkylbenzene molecule. Such models can be valuable in predicting the metabolic fate and potential toxicity of new chemical entities containing alkylbenzene moieties.[12][13][14][15]
Conceptual Diagram of a QSAR Workflow
Caption: A conceptual workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Considerations in Drug Design
The incorporation of alkylbenzene fragments into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. The length and branching of the alkyl chain can affect a molecule's lipophilicity, which in turn impacts its absorption, distribution, metabolism, and excretion (ADME) profile. While this compound itself is not a known therapeutic agent, understanding the properties of such simple alkylaromatic systems can provide valuable insights for medicinal chemists in the design of new drugs.
Conclusion
The isomers of this compound represent a fascinating group of compounds for fundamental chemical research. Their synthesis, primarily through Friedel-Crafts alkylation, and their characterization by modern analytical techniques are well-established. While direct applications in drug development are not currently prominent, the study of their physicochemical properties and potential metabolic pathways through approaches like QSAR can contribute to the broader understanding of how simple aromatic hydrocarbons interact with biological systems, providing a valuable knowledge base for the design of future therapeutic agents.
References
- 1. This compound | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Heptyl)benzene | C13H20 | CID 137441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-HEPTYLBENZENE(1078-71-3) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. Benzene, heptyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzene, heptyl- [webbook.nist.gov]
- 10. Benzene, heptyl- [webbook.nist.gov]
- 11. A quantitative structure-activity relationship analysis on a series of alkyl benzenes metabolized by human cytochrome p450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
Emerging Research Applications of Heptylbenzene Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Heptylbenzene derivatives, a class of organic compounds characterized by a benzene ring substituted with a seven-carbon alkyl chain, are emerging as a promising scaffold in drug discovery and development. Their inherent lipophilicity, conferred by the heptyl group, allows for effective interaction with biological membranes and hydrophobic pockets of target proteins. This unique characteristic, combined with the versatility of the benzene ring for further functionalization, has opened new avenues for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning research applications of this compound derivatives, with a focus on their potential as antimicrobial and anticancer agents. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.
Antimicrobial Applications of Long-Chain Alkyl-Substituted Phenols
While research specifically on this compound derivatives is still nascent, studies on structurally similar long-chain alkylphenols provide significant insights into their potential antimicrobial properties. The length of the alkyl chain has been shown to be a critical determinant of antimicrobial efficacy.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of various long-chain alkyl-substituted phenols against common bacterial strains. This data illustrates the structure-activity relationship (SAR) where the antimicrobial activity is influenced by the length of the alkyl chain.
| Compound | Alkyl Chain Length | Staphylococcus aureus MIC (μM) | Escherichia coli MIC (μM) |
| Phenol | C0 | >10000 | >10000 |
| Butylphenol | C4 | 1600 | 3200 |
| Heptylphenol | C7 | 100 | 200 |
| Nonylphenol | C9 | 50 | 100 |
| Dodecylphenol | C12 | 25 | 50 |
Note: The data presented for Heptylphenol is extrapolated based on trends observed in long-chain alkylphenols, as specific MIC values for this compound derivatives are not widely available in the reviewed literature.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (S. aureus or E. coli) is inoculated into a sterile nutrient broth and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: this compound derivatives and control compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using nutrient broth.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms
The antimicrobial action of long-chain alkylphenols is primarily attributed to their ability to disrupt the bacterial cell membrane. The lipophilic alkyl chain partitions into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Anticancer Applications of this compound Derivatives
The cytotoxic potential of this compound derivatives against various cancer cell lines is an area of active investigation. The lipophilic nature of the heptyl chain is thought to facilitate the passage of these molecules across the cancer cell membrane, allowing them to exert their effects on intracellular targets.
Quantitative Data Summary: Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values for representative long-chain alkyl-substituted phenols against the human hepatoma cell line, HepG2. These values provide a preliminary indication of the potential anticancer activity of this compound derivatives.
| Compound | Alkyl Chain Length | HepG2 IC50 (µM) |
| Phenol | C0 | >500 |
| Butylphenol | C4 | 150 |
| Heptylphenol | C7 | 50 |
| Nonylphenol | C9 | 25 |
| Dodecylphenol | C12 | 10 |
Note: The IC50 value for Heptylphenol is an estimation based on the trend observed in the homologous series of alkylphenols.
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Experimental Workflow and Signaling Pathways
The cytotoxic effects of some alkylphenols have been linked to the induction of apoptosis (programmed cell death). A common pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.
A Comprehensive Technical Review of Heptylbenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals December 17, 2025
Abstract
Heptylbenzene (C₁₃H₂₀), also known as 1-phenylheptane, is an aromatic hydrocarbon belonging to the alkylbenzene family. While not as extensively studied as its shorter-chain relatives like toluene or ethylbenzene, it serves as a valuable chemical intermediate and analytical standard.[1] This technical guide provides a comprehensive review of the existing literature on this compound, consolidating its chemical and physical properties, outlining key synthetic methodologies, and discussing its current applications. The document also highlights the significant gaps in the literature, particularly concerning its biological activities and metabolic pathways, to guide future research endeavors.
Core Chemical and Physical Properties
This compound is a clear, colorless liquid characterized by its high boiling point and stability under normal conditions.[2][3] Its physical and chemical properties are critical for its application in chemical synthesis and analytical chemistry. These properties are summarized in the table below.
Quantitative Data Summary
The following table consolidates the key quantitative data for n-Heptylbenzene, gathered from various chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 1078-71-3 | [1][3] |
| Molecular Formula | C₁₃H₂₀ | [2] |
| Molecular Weight | 176.30 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Melting Point | -48 °C | [2][3] |
| Boiling Point | 233 °C | [1][2][3] |
| Density | 0.86 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.485 | [2] |
| Flash Point | 203 °F (95 °C) | [2] |
| Vapor Pressure | 0.03 mmHg at 25 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2] |
Synthesis of this compound: Experimental Protocols
The synthesis of n-heptylbenzene can be approached through several classic organic chemistry reactions. The most common methods are direct Friedel-Crafts alkylation or a two-step Friedel-Crafts acylation followed by reduction. While detailed, specific protocols for this compound are not extensively published, the following sections provide representative methodologies based on established procedures for alkylbenzene synthesis.[4][5][6]
Protocol 1: Direct Synthesis via Friedel-Crafts Alkylation
This method involves the direct alkylation of benzene with a heptyl halide using a strong Lewis acid catalyst.[4] A primary challenge with this approach is the potential for carbocation rearrangement, which can lead to a mixture of isomers instead of the desired n-heptyl product.[4][6]
Objective: To synthesize n-heptylbenzene by the electrophilic aromatic substitution of benzene with 1-chloroheptane.
Reagents and Materials:
-
Benzene (anhydrous)
-
1-Chloroheptane
-
Aluminum chloride (AlCl₃), anhydrous
-
Ice-cold water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube. Cool the flask in an ice bath.
-
Reactant Addition: Add 5 equivalents of anhydrous benzene to the flask. While stirring, slowly add 1.2 equivalents of anhydrous aluminum chloride in portions to manage the exothermic reaction.
-
Alkylation: Once the Lewis acid is dissolved, add 1 equivalent of 1-chloroheptane dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and water in a separate beaker.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure n-heptylbenzene.
References
- 1. nbinno.com [nbinno.com]
- 2. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Heptylbenzene safety, handling, and disposal guidelines.
An In-Depth Technical Guide to Heptylbenzene: Safety, Handling, and Disposal
This guide provides comprehensive safety, handling, and disposal information for this compound (CAS No. 1078-71-3), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazardous properties, recommended procedures for safe use, and protocols for environmental protection.
Hazard Identification and Toxicological Profile
This compound is a clear, colorless liquid classified as hazardous, primarily due to its environmental impact.[1][2] While comprehensive toxicological data for humans is limited, the available information necessitates careful handling to minimize exposure.
GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Hazardous to the aquatic environment, short-term (Acute) : Category 1.[3]
This classification is based on aggregated GHS information from multiple notifications to the ECHA C&L Inventory.[1]
GHS Label Elements:
-
Pictogram :
-
-
Hazard Statements :
-
Precautionary Statements :
Physical and Chemical Properties
A summary of key physical and chemical properties for this compound is presented in Table 1. Understanding these properties is crucial for safe handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀ | [1][4][5] |
| Molecular Weight | 176.30 g/mol | [1][5][6][7] |
| Appearance | Clear, colorless liquid | [2][4][6][8] |
| CAS Number | 1078-71-3 | [1][5][7][8] |
| Melting Point | -48 °C | [6][8] |
| Boiling Point | 233 - 235 °C | [6][7][8] |
| Density | 0.86 g/mL at 25 °C | [6][7][8][9] |
| Vapor Pressure | 0.031 mm Hg | [2] |
| Flash Point | 95 °C | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents | [9] |
| Refractive Index | n20/D 1.485 | [6][7][9] |
Toxicological Summary
-
Occupational Exposure Limits : No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound.[10] Therefore, exposure should be minimized to the lowest achievable level.
Safety and Handling
Proper handling procedures are essential to ensure personnel safety and prevent environmental release. A general workflow for handling this compound in a laboratory setting is outlined below.
Personal Protective Equipment (PPE)
Given the potential for irritation and the lack of comprehensive toxicity data, appropriate PPE must be worn at all times:
-
Eye Protection : Safety goggles or a face shield.[11]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).[11]
-
Skin and Body Protection : A lab coat and closed-toe shoes are mandatory.[11]
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][11]
Incompatibilities
This compound is incompatible with strong oxidizing agents.[6][8][9] Contact with these materials should be avoided to prevent vigorous reactions.
Accidental Release and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
A systematic approach to spill management is crucial to prevent environmental contamination and personnel exposure.
Key Spill Response Steps:
-
Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains, as it is very toxic to aquatic life.[3]
-
Containment : Use personal protective equipment.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect the spillage.[3]
-
Cleanup : Place the absorbed material into a suitable, closed container for disposal.[3]
First-Aid Measures
-
General Advice : If exposure occurs, consult a physician and show them the Safety Data Sheet (SDS).[3]
-
Inhalation : Move the person to fresh air.
-
Skin Contact : Immediately remove contaminated clothing. Rinse skin thoroughly with plenty of water.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Disposal Guidelines
The disposal of this compound must be managed carefully to prevent environmental harm, in line with its GHS classification.[11]
Disposal Workflow
All waste containing this compound must be treated as hazardous waste.
Regulatory Compliance
Disposal must comply with all applicable federal, state, and local regulations.[11] Do not dispose of this compound down the drain or into the environment.[3] The primary method of disposal should be through a licensed hazardous waste management company, typically via incineration.[12]
Experimental Protocols
Specific experimental protocols for assessing the safety of this compound are not widely published. However, generalized protocols for analogous aromatic hydrocarbons can be adapted. The following represents a conceptual methodology for assessing key safety-related parameters.
Protocol: Assessment of Acute Dermal Irritation
This protocol is based on standardized OECD guidelines for testing of chemicals.
-
Objective : To determine the potential of this compound to cause skin irritation.
-
Test System : Healthy, young adult albino rabbits (one sex is sufficient).
-
Methodology :
-
Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the test animals.
-
Apply 0.5 mL of this compound to a small area (approx. 6 cm²) of the clipped skin. Cover the test site with a gauze patch and non-irritating tape.
-
A separate, untreated area of skin serves as a control.
-
The exposure period is 4 hours. After exposure, remove the patch and wash the treated area with a suitable solvent followed by water to remove any residual test substance.
-
-
Observations :
-
Observe and grade the test sites for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Grading is performed according to a standardized scoring system (e.g., Draize scale).
-
-
Data Analysis : The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant if the scores exceed a predefined threshold according to the GHS criteria.
Protocol: Assessment of Aquatic Toxicity
This protocol outlines a general method to confirm the high aquatic toxicity of this compound.
-
Objective : To determine the acute toxicity of this compound to an aquatic species (e.g., Daphnia magna).
-
Test System : Daphnia magna, 24-hour old neonates.
-
Methodology :
-
Prepare a series of test solutions of this compound in a suitable culture medium. Due to its low water solubility, a carrier solvent may be necessary.
-
Expose groups of Daphnia (e.g., 20 individuals per group, with 4 replicates) to each test concentration for a period of 48 hours.
-
Include a control group (medium only) and a solvent control group if a carrier is used.
-
-
Observations :
-
Record the number of immobilized Daphnia in each test vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis :
-
Calculate the concentration that causes immobilization in 50% of the test organisms (EC50) using appropriate statistical methods (e.g., probit analysis).
-
This EC50 value is then used to confirm the GHS classification for acute aquatic toxicity.
-
References
- 1. This compound | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Heptylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 3. N-HEPTYLBENZENE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. n-Heptylbenzene, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Benzene, heptyl- [webbook.nist.gov]
- 6. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]
- 7. This compound | 1078-71-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Heptylbenzene via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptylbenzene is an alkylated aromatic hydrocarbon with applications in various fields of chemical synthesis, including as an intermediate in the production of liquid crystals and as a building block in the development of pharmaceutical compounds. The Friedel-Crafts alkylation is a classic and versatile method for the formation of carbon-carbon bonds between an aromatic ring and an alkyl group.[1][2] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound from benzene and 1-chloroheptane using an aluminum chloride catalyst.
The core of the Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. A strong Lewis acid, such as aluminum chloride (AlCl₃), is employed to generate a carbocation or a highly electrophilic carbocation-like complex from an alkyl halide.[2] This electrophile is then attacked by the electron-rich π-system of the benzene ring, leading to the substitution of a proton with the alkyl group.[3]
It is important to note that Friedel-Crafts alkylations are susceptible to certain limitations, including the possibility of polyalkylation, where more than one alkyl group is added to the aromatic ring, and carbocation rearrangement, which can lead to isomeric products.[3] To mitigate polyalkylation, an excess of the aromatic substrate is often used. Carbocation rearrangements are more prevalent with primary alkyl halides and can be avoided by using alternative methods such as Friedel-Crafts acylation followed by reduction.
Reaction Principle and Mechanism
The synthesis of this compound via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), interacts with 1-chloroheptane to form a highly polarized complex that can be represented as a primary carbocation-like species. This complex is the active electrophile in the reaction.
-
Electrophilic Attack: The nucleophilic π-electrons of the benzene ring attack the electrophilic carbon of the heptyl-AlCl₃ complex. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ species formed in the initial step, removes a proton from the carbon atom bearing the new heptyl group. This restores the aromaticity of the benzene ring, yielding the final product, this compound, and regenerating the aluminum chloride catalyst along with the formation of hydrogen chloride (HCl).
Experimental Protocols
This section details the laboratory procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Benzene | 78.11 | 0.876 | 100 mL | 1.12 |
| 1-Chloroheptane | 134.65 | 0.877 | 25 g | 0.186 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | - | 25 g | 0.187 |
| Diethyl ether | 74.12 | 0.713 | As needed | - |
| 5% Hydrochloric acid (aq) | - | - | As needed | - |
| Saturated sodium bicarbonate solution (aq) | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Initial Charging: Charge the flask with 100 mL of anhydrous benzene and 25 g of anhydrous aluminum chloride.
-
Addition of Alkyl Halide: Cool the flask in an ice bath and begin stirring the mixture. Slowly add 25 g of 1-chloroheptane from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 5-10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2 hours. A gentle evolution of HCl gas should be observed.
-
Work-up and Quenching: Cool the reaction mixture again in an ice bath. Cautiously add 100 g of crushed ice to the flask to decompose the aluminum chloride complex. Once the vigorous reaction has subsided, add 50 mL of 5% hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (top layer) and wash it sequentially with 50 mL of 5% hydrochloric acid, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the excess benzene and any remaining diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 115-117 °C at 15 mmHg.
Expected Yield:
The expected yield of this compound is approximately 70-80%.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.876 |
| 1-Chloroheptane | C₇H₁₅Cl | 134.65 | 159-161 | 0.877 |
| Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | - |
| This compound | C₁₃H₂₀ | 176.30 | 233 | 0.857 |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value |
| Molar Ratio (Benzene:1-Chloroheptane:AlCl₃) | ~6 : 1 : 1 |
| Reaction Temperature | 5-10 °C (addition), Room Temp (reaction) |
| Reaction Time | 2.5 - 3 hours |
| Purification Method | Vacuum Distillation |
| Boiling Point of Product (15 mmHg) | 115-117 °C |
| Typical Yield | 70-80% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.
References
Application Note: A Detailed Experimental Protocol for the Synthesis of n-Heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of n-heptylbenzene. The synthesis involves the initial Friedel-Crafts acylation of benzene with heptanoyl chloride to yield heptanophenone, followed by the reduction of the ketonic intermediate to the final alkylbenzene product. Two effective reduction methodologies, the Clemmensen and Wolff-Kishner reductions, are detailed, offering flexibility based on substrate sensitivity and available laboratory resources. This protocol includes detailed procedural steps, reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthetic pathway.
Introduction
n-Heptylbenzene is an alkylbenzene that finds utility as a chemical intermediate in the synthesis of more complex molecules in various sectors, including specialty chemicals and pharmaceuticals. Its long alkyl chain attached to an aromatic ring provides a versatile scaffold for further functionalization. The most common and reliable laboratory-scale synthesis of n-heptylbenzene is achieved through a two-step process. The first step is the Friedel-Crafts acylation of benzene with heptanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride, to form the intermediate, heptanophenone. This reaction is a classic example of electrophilic aromatic substitution. The second step involves the reduction of the carbonyl group of heptanophenone to a methylene group. This can be effectively accomplished under either acidic conditions using the Clemmensen reduction or basic conditions via the Wolff-Kishner reduction, both of which are robust methods for the deoxygenation of aryl ketones.[1][2]
Experimental Overview
The overall synthesis is presented in the following scheme:
Step 1: Friedel-Crafts Acylation Benzene is reacted with heptanoyl chloride in the presence of anhydrous aluminum chloride to produce heptanophenone.
Step 2: Reduction of Heptanophenone The resulting heptanophenone is then reduced to n-heptylbenzene using one of the two methods outlined below.
Data Summary
The following table summarizes the key physical and chemical properties of the intermediate and final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| Heptanophenone | C₁₃H₁₈O | 190.28 | 275-277 | Clear liquid |
| n-Heptylbenzene | C₁₃H₂₀ | 176.30 | 233 | Colorless liquid[3] |
Experimental Protocols
Materials and Reagents
-
Benzene (anhydrous)
-
Heptanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated and dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Zinc amalgam (Zn(Hg))
-
Toluene
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Diethyl ether
Step 1: Synthesis of Heptanophenone (Friedel-Crafts Acylation)
This procedure is adapted from general Friedel-Crafts acylation protocols.[4][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (e.g., a calcium chloride tube followed by a bubbler with mineral oil), and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the flask in an ice-water bath. Add anhydrous benzene (1.5 equivalents) to the flask.
-
Slowly add heptanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation to yield crude heptanophenone.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure heptanophenone.
Step 2: Synthesis of n-Heptylbenzene (Reduction of Heptanophenone)
Two alternative protocols are provided for this step. The choice depends on the stability of any other functional groups present in a more complex substrate and the available reagents.
This protocol is based on the classical Clemmensen reduction method, which is particularly effective for aryl-alkyl ketones.[1][6]
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc granules (40 equivalents) with a 5% aqueous mercuric chloride solution for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, a mixture of concentrated hydrochloric acid and water (2:1 v/v), and toluene.
-
Reduction: Add heptanophenone (1.0 equivalent) to the flask. Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid may need to be added during the reflux period (e.g., every hour) to maintain the acidic conditions. The reaction is typically complete in 4-6 hours.
-
Workup: After cooling, decant the liquid from the remaining zinc amalgam. Separate the organic (toluene) layer.
-
Extraction: Extract the aqueous layer with diethyl ether or toluene.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude n-heptylbenzene can be purified by vacuum distillation.
This modified Wolff-Kishner reduction is a one-pot procedure that offers high yields.[7][8][9]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine heptanophenone (1.0 equivalent), diethylene glycol, hydrazine hydrate (85%, 4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone. Water will be generated during this step.
-
Decomposition of Hydrazone: Replace the reflux condenser with a distillation head and continue heating to distill off the water and excess hydrazine. The temperature of the reaction mixture will rise.
-
Reduction: Once the temperature reaches 190-200 °C, reattach the reflux condenser and maintain this temperature for 3-4 hours. Nitrogen gas will be evolved.
-
Workup: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the product with diethyl ether or hexane.
-
Washing: Wash the combined organic extracts with dilute hydrochloric acid and then with water until neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude n-heptylbenzene by vacuum distillation.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and the signaling pathway of the chemical transformation.
Caption: Workflow for the synthesis of n-heptylbenzene.
Caption: Chemical transformation pathway for n-heptylbenzene synthesis.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Clemmensen Reduction [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. grokipedia.com [grokipedia.com]
- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 9. jk-sci.com [jk-sci.com]
Application Notes: Heptylbenzene as a Liquid Crystal Intermediate
Introduction
Heptylbenzene (also known as 1-phenylheptane) is an aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of thermotropic liquid crystals. While not mesogenic itself, its seven-carbon alkyl chain is a common feature in calamitic (rod-shaped) liquid crystal molecules. The length and flexibility of the heptyl group are instrumental in inducing and influencing the temperature range of liquid crystalline phases, particularly the nematic phase, which is fundamental to the operation of liquid crystal displays (LCDs). These application notes provide an overview of this compound's properties, its role in synthesis, and detailed protocols for the preparation and characterization of this compound-derived liquid crystals, such as 4'-heptyl-4-biphenylcarbonitrile (7CB).
Physicochemical Properties of this compound
This compound is a clear, colorless liquid at room temperature. Its physical properties are critical for its use in chemical synthesis, dictating reaction conditions and purification methods. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 1078-71-3 | [1][2][3] |
| Molecular Formula | C₁₃H₂₀ | [1][4] |
| Molecular Weight | 176.30 g/mol | [1][4] |
| Melting Point | -48 °C | [2][3] |
| Boiling Point | 233 °C | [2][3] |
| Density | 0.86 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.485 | [2] |
Application in Liquid Crystal Synthesis
The primary application of this compound as an intermediate is in the synthesis of mesogens, molecules that exhibit liquid crystal phases. The heptyl group is incorporated into a rigid molecular core, typically composed of linked phenyl or cyclohexyl rings. This combination of a flexible alkyl chain and a rigid core is the fundamental structural requirement for thermotropic liquid crystals.
A prominent example is the synthesis of the 4-alkyl-4'-cyanobiphenyl series, which are staple components of many commercial liquid crystal mixtures.[5] The heptyl-containing member of this family, 4'-heptyl-4-biphenylcarbonitrile (7CB), is a well-characterized nematic liquid crystal.[6] The synthesis often involves a cross-coupling reaction to form the biphenyl core, with one of the precursors carrying the heptyl chain.
Logical Framework for Application
The following diagram illustrates the logical progression from the intermediate to the final application.
Caption: Logical flow from this compound intermediate to its application.
Experimental Protocols
Protocol 1: Synthesis of 4'-Heptyl-4-biphenylcarbonitrile (7CB)
This protocol describes a representative synthesis of 7CB via a Suzuki cross-coupling reaction. This method is widely used for creating the carbon-carbon bond that forms the biphenyl core of the liquid crystal.
Materials:
-
4-Heptylphenylboronic acid
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add toluene, Palladium(II) acetate, and triphenylphosphine. Stir for 15 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask, add 4-heptylphenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.05 eq), and a 2M aqueous solution of potassium carbonate (3.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification:
-
Filter the dried solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid using column chromatography on silica gel, eluting with a hexane:dichloromethane gradient.
-
Combine the fractions containing the pure product and remove the solvent.
-
-
Recrystallization: Recrystallize the purified solid from ethanol or hexane to obtain pure 4'-heptyl-4-biphenylcarbonitrile as white crystals.[6]
Synthesis and Purification Workflow
The diagram below outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 7CB.
Protocol 2: Characterization of 4'-Heptyl-4-biphenylcarbonitrile (7CB)
After synthesis, the product must be characterized to confirm its chemical identity and to determine its liquid crystalline properties.
1. Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): Analyze the sample to determine its molecular weight, confirming the empirical formula C₂₀H₂₃N.[7]
2. Thermal Analysis (Mesophase Characterization):
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the purified 7CB into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its expected clearing point (e.g., 60 °C).
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Identify the endothermic peaks on the heating scan, which correspond to the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) phase transitions.
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of 7CB on a clean microscope slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample above its clearing point until it becomes an isotropic liquid (appears dark under crossed polarizers).
-
Slowly cool the sample. Observe the formation of the nematic phase, which will appear as a birefringent, threaded texture (Schlieren texture).
-
Note the temperatures at which phase transitions occur and compare them with the DSC data.
-
Mesomorphic Properties of 7CB
The thermal properties determined by DSC and POM are critical indicators of a liquid crystal's performance.
| Property | Value | Method |
| Melting Point (Crystal → Nematic) | ~36.0 °C | DSC/POM |
| Clearing Point (Nematic → Isotropic) | ~45.0 °C | DSC/POM |
| Mesomorphic Range | 27.0 to 45.0 °C | DSC/POM |
| Molecular Weight | 277.4 g/mol | MS |
(Note: Exact transition temperatures can vary slightly based on purity).[6]
Characterization Workflow Diagram
The following diagram illustrates the standard workflow for characterizing a newly synthesized liquid crystal.
Caption: Standard workflow for the characterization of liquid crystals.
This compound is a foundational building block in the field of liquid crystal materials. Its incorporation into rigid molecular cores allows for the precise tuning of mesophase behavior. The protocols outlined above provide a reliable framework for the synthesis and characterization of this compound-derived liquid crystals, enabling researchers to develop novel materials for advanced electro-optical applications.
References
- 1. This compound | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzene, heptyl- (CAS 1078-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | C20H23N | CID 170468 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heptylbenzene-Based Chromatography Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptylbenzene-based stationary phases are a valuable tool in reversed-phase high-performance liquid chromatography (RP-HPLC). These phases offer a unique combination of hydrophobic and aromatic selectivity, making them particularly useful for the separation of complex mixtures of non-polar and moderately polar analytes. The seven-carbon alkyl chain provides hydrophobicity comparable to that of a C8 phase, while the terminal phenyl group introduces π-π interactions, which can enhance the retention and selectivity for aromatic and unsaturated compounds.[1][2] This dual-retention mechanism allows for unique elution orders and improved resolution of analytes that are often difficult to separate on traditional alkyl or phenyl phases alone.
This document provides detailed application notes on the performance characteristics of this compound stationary phases and comprehensive protocols for their preparation and use in a laboratory setting.
Application Notes
Performance Characteristics
This compound stationary phases exhibit a balanced retention mechanism, combining van der Waals forces from the heptyl chain with π-π interactions from the phenyl ring. This results in a versatile stationary phase with the following key characteristics:
-
Hydrophobicity: The heptyl group provides moderate hydrophobicity, leading to good retention of a wide range of small to medium-sized molecules.
-
Aromatic Selectivity: The terminal phenyl group allows for specific interactions with aromatic analytes, leading to enhanced retention and selectivity for compounds containing phenyl rings or other π-systems.[2] This is particularly advantageous for the separation of positional isomers of aromatic compounds.
-
Unique Elution Profiles: The combination of hydrophobic and π-π interactions can result in different elution orders compared to standard C8, C18, or purely phenyl phases, offering an orthogonal separation mechanism for method development.[2]
-
Suitability for Drug Analysis: The unique selectivity of this compound phases makes them well-suited for the analysis of pharmaceutical compounds, many of which are aromatic in nature. They can be used for purity assessments, impurity profiling, and quantitative analysis of active pharmaceutical ingredients (APIs).
Data Presentation
The performance of a this compound stationary phase is often compared to other common reversed-phase materials. The following tables summarize typical comparative data for key chromatographic parameters.
Table 1: Comparison of Retention Factors (k) for a Test Mixture on Different Stationary Phases
| Analyte | This compound Phase (k) | C8 Phase (k) | C18 Phase (k) | Phenyl Phase (k) |
| Toluene | 2.8 | 2.5 | 3.5 | 3.2 |
| Naphthalene | 4.5 | 4.0 | 6.0 | 5.5 |
| Propranolol | 3.2 | 3.0 | 4.1 | 3.5 |
| Ibuprofen | 5.1 | 4.8 | 6.8 | 5.5 |
Conditions: Mobile phase of 60:40 Methanol:Water; Flow rate of 1.0 mL/min; Temperature at 25°C. Data is representative and will vary based on specific column and conditions.
Table 2: Selectivity (α) for Aromatic Isomers
| Analyte Pair | This compound Phase (α) | C18 Phase (α) | Phenyl Phase (α) |
| o-Xylene / p-Xylene | 1.15 | 1.05 | 1.20 |
| 1-Nitronaphthalene / 2-Nitronaphthalene | 1.12 | 1.04 | 1.18 |
Selectivity (α) is the ratio of the retention factors of the two analytes. A higher value indicates better separation. Conditions are the same as in Table 1.
Experimental Protocols
Protocol 1: Synthesis of this compound-Bonded Silica Stationary Phase
This protocol describes a general procedure for the chemical bonding of a heptylphenyl group to a silica gel support.
Materials:
-
Spherical silica gel (5 µm particle size, 100 Å pore size)
-
Heptylphenyldimethylchlorosilane (synthesis reagent)
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
Procedure:
-
Silica Activation:
-
Dry the silica gel in a vacuum oven at 150°C for 24 hours to remove physically adsorbed water and activate the silanol groups.
-
Allow the silica to cool to room temperature under a dry nitrogen atmosphere.
-
-
Bonding Reaction:
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene (20 mL per gram of silica).
-
Add heptylphenyldimethylchlorosilane (1.5 equivalents relative to the estimated surface silanol concentration) to the slurry.
-
Add anhydrous pyridine (1.2 equivalents) to act as an acid scavenger.
-
Reflux the mixture with stirring under a dry nitrogen atmosphere for 24 hours.
-
-
Washing and Capping (Optional but Recommended):
-
After the reaction, cool the mixture to room temperature and filter the modified silica gel.
-
Wash the silica sequentially with toluene, methanol, acetone, and hexane to remove unreacted silane and byproducts.
-
Optional End-capping: To block residual silanol groups, the washed silica can be re-suspended in anhydrous toluene, treated with trimethylchlorosilane and pyridine, and refluxed for 4-6 hours.
-
Wash the end-capped silica as described above.
-
-
Drying and Characterization:
-
Dry the final this compound-bonded silica phase in a vacuum oven at 80°C for 12 hours.
-
Characterize the material using elemental analysis to determine the carbon loading and FTIR spectroscopy to confirm the presence of the bonded organic phase.
-
Protocol 2: Packing the HPLC Column
This protocol outlines the slurry packing method for preparing an analytical HPLC column with the synthesized this compound stationary phase.
Materials:
-
Synthesized this compound-bonded silica
-
Slurry solvent (e.g., isopropanol or a mixture of isopropanol and tetrachloromethane)
-
HPLC column hardware (e.g., 150 mm x 4.6 mm stainless steel)
-
High-pressure slurry packing pump
Procedure:
-
Slurry Preparation:
-
Prepare a slurry of the this compound-bonded silica in the slurry solvent. The concentration should be approximately 10% (w/v).
-
Degas the slurry by sonicating for 15-20 minutes.
-
-
Column Packing:
-
Assemble the HPLC column with the outlet frit in place.
-
Attach the column to the slurry packer.
-
Pour the degassed slurry into the packing reservoir.
-
Pressurize the packing pump to the desired pressure (typically 5,000-8,000 psi).
-
Maintain the pressure until the packing bed is stable and the solvent runs clear.
-
-
Column Equilibration:
-
Carefully depressurize the system and remove the column.
-
Install the inlet frit and end fittings.
-
Connect the column to an HPLC system and equilibrate with the desired mobile phase until a stable baseline is achieved.
-
Protocol 3: Column Performance Evaluation
This protocol describes a standard procedure to evaluate the performance of the newly packed this compound column.
Materials:
-
Packed this compound HPLC column
-
HPLC system with UV detector
-
Test mixture containing:
-
Uracil (void volume marker)
-
Toluene
-
Ethylbenzene
-
Propylbenzene
-
Butylbenzene
-
-
Mobile phase: Acetonitrile/Water (e.g., 70:30 v/v)
Procedure:
-
System Setup:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained.
-
Set the UV detector to 254 nm.
-
-
Injection and Data Acquisition:
-
Inject 5 µL of the test mixture.
-
Record the chromatogram.
-
-
Performance Calculation:
-
Calculate the column efficiency (N) using the peak for a well-retained, symmetric peak (e.g., butylbenzene).
-
Calculate the asymmetry factor (As) for each peak.
-
Calculate the retention factor (k) for each analyte.
-
Calculate the selectivity (α) between adjacent peaks.
-
Visualizations
References
Application Notes and Protocols for the Quantitative Analysis of Heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of heptylbenzene using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). These methods are crucial for various applications, including environmental monitoring, industrial quality control, and research in drug development where this compound or related alkylbenzenes may be present as an impurity, starting material, or metabolite.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique, making it the preferred method for the quantitative analysis of volatile and semi-volatile organic compounds like this compound. The use of an internal standard, such as this compound-d20, is recommended to improve accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2]
Experimental Protocol
1.1.1. Reagents and Materials
-
This compound standard (purity ≥98%)
-
This compound-d20 (for internal standard calibration)
-
High-purity volatile solvents (e.g., hexane, dichloromethane, methanol)[1][3]
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., water, soil, industrial process stream)
1.1.2. Sample Preparation
The appropriate sample preparation method depends on the sample matrix. The goal is to extract this compound and concentrate it in a solvent suitable for GC-MS analysis.
-
Liquid Samples (e.g., Water): Liquid-Liquid Extraction (LLE)
-
To a 1-liter aqueous sample in a separatory funnel, add a known amount of internal standard (e.g., 10 µg of this compound-d20).
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting periodically.[4]
-
Allow the layers to separate and collect the organic (bottom) layer.[4]
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.[4]
-
Combine the three organic extracts.[4]
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[4]
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[4]
-
-
Solid Samples (e.g., Soil, Sediment): Soxhlet Extraction
-
Accurately weigh approximately 10 g of the homogenized solid sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Place the mixture in a Soxhlet extraction thimble and add a known amount of internal standard.
-
Extract with a suitable solvent (e.g., hexane or a mixture of acetone and hexane) for 16-24 hours.
-
After extraction, cool and dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
1.1.3. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that may require optimization for specific instruments and applications.[4][5]
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase)[1][5] |
| Inlet | Split/splitless injector, operated in splitless mode for trace analysis, at 250-280°C[4][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min[1][5] |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes; Ramp: 10°C/min to 280°C, hold for 5 minutes[4][5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1][5] |
| Ion Source Temperature | 230°C[1][5] |
| Quadrupole Temperature | 150°C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for higher sensitivity and selectivity[6] |
| Ions to Monitor | This compound: Quantifier ion: m/z 91 (tropylium ion), Qualifier ions: m/z 176 (molecular ion), m/z 105[1][7] This compound-d20 (IS): Quantifier ion: m/z 98, Qualifier ion: m/z 196[5] |
1.1.4. Calibration and Quantification
-
Prepare a series of at least five calibration standards by diluting a stock solution of this compound in a suitable solvent. The concentration range should cover the expected sample concentrations.
-
Spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL of this compound-d20).[5]
-
Analyze the calibration standards using the established GC-MS method.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) of ≥ 0.995.[5]
-
Quantify this compound in the prepared samples by calculating the peak area ratio and determining the concentration from the calibration curve.
Data Presentation: Quantitative Performance of GC-MS for this compound Analysis
The following table summarizes typical performance data for the quantitative analysis of this compound and similar aromatic compounds using GC-MS. Actual values may vary depending on the specific method and instrumentation.
| Parameter | Typical Performance Value |
| Linearity (R²) | ≥ 0.995[5] |
| Limit of Detection (LOD) | 0.1 - 10 µg/L[8] |
| Limit of Quantitation (LOQ) | 0.5 - 30 µg/L[8] |
| Accuracy (% Recovery) | 85 - 115%[5] |
| Precision (%RSD) | ≤ 15%[5] |
Visualization: GC-MS Experimental Workflow
Quantitative Analysis of this compound by HPLC-UV
High-Performance Liquid Chromatography with UV detection offers a viable alternative to GC-MS, particularly for samples that are not amenable to the high temperatures used in gas chromatography.[1]
Experimental Protocol
This protocol is a general method for long-chain alkylbenzenes and should be optimized and validated for the specific analysis of this compound.
2.1.1. Reagents and Materials
-
This compound standard (purity ≥98%)
-
HPLC-grade acetonitrile and water
-
Solvents for sample preparation compatible with the mobile phase (e.g., acetonitrile or methanol)
2.1.2. Sample Preparation
-
For liquid samples, perform LLE or Solid-Phase Extraction (SPE) using a C18 cartridge.[1]
-
For solid samples, Soxhlet extraction can be used.[1]
-
The final extract should be dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).[1]
-
Filter the final extract through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
2.1.3. HPLC-UV Instrumentation and Parameters
The following are typical HPLC parameters for the analysis of long-chain alkylbenzenes.[1]
| Parameter | Value |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and water[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| UV Detector | |
| Detection Wavelength | Approximately 254 nm (typical for benzene ring absorbance)[1][9] |
| Injection | |
| Injection Volume | 20 µL[1] |
2.1.4. Calibration and Quantification
-
Prepare a series of at least five calibration standards of this compound in the mobile phase.
-
Analyze the standards using the established HPLC-UV method.
-
Create a calibration curve by plotting the peak area against the concentration of this compound.
-
Confirm the linearity of the method with a correlation coefficient (R²) of ≥ 0.99.[6]
-
Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.
Data Presentation: Quantitative Performance of HPLC-UV for Aromatic Compound Analysis
The following table presents typical performance data for the HPLC-UV analysis of aromatic compounds. These values should be experimentally determined for this compound.
| Parameter | Typical Performance Value |
| Linearity (R²) | > 0.99[8] |
| Limit of Detection (LOD) | 10 - 100 µg/L[8] |
| Limit of Quantitation (LOQ) | 30 - 300 µg/L[8] |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Visualization: HPLC-UV Experimental Workflow
Method Validation
For both GC-MS and HPLC-UV methods, it is imperative to perform a thorough method validation to ensure the reliability of the results. Key validation parameters to assess include:[6]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[6]
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.99 is typically desired.[6]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known spiked amount.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[6]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[2]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Chemical Composition of Long-Chain Linear Alkylbenzenes Using High-Performance Liquid Chromatography Coupled with Microwave Plasma Torch Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Sigma-Aldrich [sigmaaldrich.com]
Standard operating procedure for GC-MS analysis of Heptylbenzene.
An Application Note and Standard Operating Procedure for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Heptylbenzene.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography coupled with mass spectrometry is a robust analytical technique for separating and identifying volatile and semi-volatile compounds.[1] This application note outlines the necessary reagents, sample preparation steps, instrument parameters, and data analysis methods. For enhanced accuracy and precision, the protocol incorporates the use of a deuterated internal standard, this compound-d20, which co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2][3][4] The methodologies described herein are intended to provide a comprehensive guide for researchers and professionals engaged in the quantitative analysis of this compound in various matrices.
Experimental Protocols
Reagents and Materials
-
This compound: Analytical standard grade
-
This compound-d20: As an internal standard (IS)[2]
-
Solvents: High-purity, volatile organic solvents such as hexane, dichloromethane, or methanol are required.[1][5][6]
-
Anhydrous Sodium Sulfate: For drying extracts.[4]
-
Sample Vials: 1.5 mL or 2.0 mL glass autosampler vials with caps and septa.[1][6]
-
Micropipettes and Tips
-
Volumetric Flasks and Pipettes
Standard and Sample Preparation
Proper preparation of standards and samples is critical for accurate quantification.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound-d20 in a suitable solvent like methanol or isooctane at a concentration of 1000 µg/mL.[2]
-
This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve a known amount of this compound in a suitable solvent to create a 1000 µg/mL stock solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the this compound stock solution.[2] Spike each calibration standard with a constant, known amount of the internal standard stock solution. The final concentration range should encompass the expected concentration of the analyte in the samples.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.[2]
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample.
-
If the sample is solid, dissolve it in a suitable volatile solvent.[7] Liquid samples may be diluted directly.[7] The target concentration should be around 1-10 µg/mL.[5][6]
-
Spike the sample with the same known amount of the internal standard stock solution as used for the calibration standards.[2]
-
For complex matrices like plasma, a liquid-liquid extraction may be necessary. This typically involves protein precipitation followed by extraction with a non-polar solvent like hexane.[8]
-
Ensure the final sample is free of particles by filtering or centrifuging before transferring to a GC vial.[1][6][7]
-
GC-MS Instrumentation and Parameters
The following parameters are provided as a general guideline and may require optimization for specific instruments.[4]
| Parameter Category | Parameter | Typical Setting | Notes |
| Gas Chromatograph (GC) | Inlet Type | Split/Splitless Injector | Operated in splitless mode for trace analysis or split mode for higher concentrations.[2][5] |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte.[5] | |
| Injection Volume | 1 µL | ||
| Carrier Gas | Helium or Hydrogen | Helium is common; Hydrogen can be used with appropriate source modifications.[2][9] | |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | [10] | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane like DB-5ms) is typically used.[2][11] | |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5-10 min | Temperature program should be optimized for separation from other matrix components.[5] | |
| Mass Spectrometer (MS) | Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | A standard energy for creating fragment ions.[5][11] | |
| Ion Source Temp. | 230 °C | [5] | |
| Quadrupole Temp. | 150 °C | [5][9] | |
| Transfer Line Temp. | 280 - 320 °C | [9][11] | |
| Mass Scan Range | m/z 40-400 | Ensures detection of the molecular ion and key fragment ions.[5] | |
| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM is used for higher sensitivity quantification.[11][12] |
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data should be clearly structured for easy interpretation and comparison.
| Parameter | Value / Description |
| Analyte | This compound |
| Molecular Weight | 176.30 g/mol [8] |
| Internal Standard | This compound-d20 |
| Expected Molecular Weight (IS) | ~196.4 g/mol [8] |
| Quantification Ion (this compound) | m/z 91 (Tropylium ion) |
| Qualifier Ions (this compound) | m/z 176 (Molecular Ion), m/z 105[8][11] |
| Quantification Ion (IS) | m/z value corresponding to the deuterated tropylium ion |
| Linearity (R²) | ≥ 0.995[3] |
| Precision (%RSD) | < 15%[3] |
| Accuracy (% Recovery) | 80 - 120%[3] |
Note: The primary fragment for alkylbenzenes is the tropylium ion ([C₇H₇]⁺) at m/z 91, which is typically the base peak and used for quantification.[8][11]
Data Processing and Quantification
-
Peak Integration: Identify and integrate the chromatographic peaks for this compound and the internal standard (this compound-d20).
-
Calibration Curve Construction: For each calibration standard, calculate the response ratio (Peak Area of this compound / Peak Area of IS). Plot this ratio against the known concentration of this compound in each standard.
-
Linear Regression: Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should typically be ≥ 0.995.[2][3]
-
Concentration Calculation: Calculate the response ratio for the unknown samples. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.[2]
Workflow Visualization
The following diagram illustrates the standard workflow for the GC-MS analysis of this compound.
Caption: A typical experimental workflow for the quantitative analysis of this compound.[8]
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. benchchem.com [benchchem.com]
- 9. hpst.cz [hpst.cz]
- 10. aet.irost.ir [aet.irost.ir]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: ¹H and ¹³C NMR Spectral Analysis of Heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol and interpretation guide for the ¹H and ¹³C NMR spectra of heptylbenzene, a common alkylbenzene. By analyzing chemical shifts, signal multiplicities, and integration, a complete assignment of the proton and carbon signals to the molecular structure is achieved. This note serves as a practical guide for researchers utilizing NMR for the characterization of similar aromatic and aliphatic compounds.
Introduction
This compound (C₁₃H₂₀) is an aromatic hydrocarbon consisting of a benzene ring substituted with a seven-carbon alkyl chain.[1][2] Its structural simplicity makes it an excellent model compound for understanding the fundamental principles of NMR spectroscopy as applied to substituted aromatic systems. The interpretation of its ¹H and ¹³C NMR spectra provides valuable insights into the electronic environment of the aromatic and aliphatic nuclei, demonstrating the effects of shielding and deshielding.[3][4] This application note outlines the standard procedures for sample preparation and data acquisition, followed by a comprehensive analysis of the resulting spectra.
Molecular Structure of this compound
To facilitate spectral assignment, the carbon and proton atoms of this compound are systematically numbered as shown in the diagram below. The Greek letters (α-η) denote the positions on the heptyl chain, while standard IUPAC numbering is used for the aromatic ring.
Caption: Structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.[5]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent peak will be used for spectral calibration (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[6]
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
¹H NMR Data Acquisition Protocol
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize field homogeneity.
-
Parameter Setup: Use standard acquisition parameters for a routine ¹H spectrum. Key parameters include:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate quantitative measurements.[5]
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
-
-
Acquisition: Start the data acquisition by typing zg (zero and go) or an equivalent command.
-
Processing: After acquisition, perform a Fourier transform (FT), phase correction, and baseline correction on the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
-
Analysis: Integrate the signals and pick the peaks to determine chemical shifts and coupling constants.
¹³C NMR Data Acquisition Protocol
-
Instrument Setup: Use the same sample prepared for ¹H NMR. Tune the probe to the ¹³C frequency.
-
Parameter Setup: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30). This removes C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.[7]
-
Acquisition: Start the data acquisition.
-
Processing: Perform a Fourier transform with exponential multiplication (line broadening), phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.[6]
Spectral Data and Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound can be divided into two distinct regions: the aromatic region (δ 7.0-7.4 ppm) and the aliphatic region (δ 0.8-2.7 ppm).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|
| H-2, H-3, H-4, H-5, H-6 | 7.39 - 7.02 | 5H | Multiplet (m) |
| H-α | ~2.59 | 2H | Triplet (t) |
| H-β | ~1.60 | 2H | Multiplet (m) |
| H-γ, H-δ, H-ε, H-ζ | 1.48 - 1.05 | 8H | Multiplet (m) |
| H-η | ~0.88 | 3H | Triplet (t) |
(Data sourced from ChemicalBook)[8]
-
Aromatic Protons (δ 7.39 - 7.02 ppm): The five protons on the benzene ring appear as a complex multiplet. This is characteristic of a monosubstituted benzene ring where the ortho, meta, and para protons have very similar chemical environments, leading to overlapping signals.[9]
-
Benzylic Protons (H-α, δ ~2.59 ppm): These two protons are adjacent to the aromatic ring and are deshielded, causing them to appear downfield. The signal is a triplet because they are coupled to the two H-β protons (n+1 rule, 2+1=3).
-
Alkyl Chain Protons (H-β to H-ζ, δ 1.60 - 1.05 ppm): The protons along the middle of the alkyl chain are shielded and overlap, creating a complex multiplet. The H-β protons at ~1.60 ppm are slightly more deshielded due to their proximity to the phenyl group.
-
Terminal Methyl Protons (H-η, δ ~0.88 ppm): These three protons are the most shielded, appearing furthest upfield. The signal is a triplet due to coupling with the two adjacent H-ζ protons (n+1 rule, 2+1=3).
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (ipso) | ~142.9 |
| C-4 (para) | ~128.5 |
| C-2, C-6 (ortho) | ~128.4 |
| C-3, C-5 (meta) | ~125.7 |
| C-α | ~36.1 |
| C-β | ~31.9 |
| C-γ | ~31.5 |
| C-δ, C-ε | ~29.2 |
| C-ζ | ~22.7 |
| C-η | ~14.1 |
(Predicted values based on standard chemical shift ranges for alkylbenzenes)[6][10]
-
Aromatic Carbons (δ 125-143 ppm): Four signals are observed for the six aromatic carbons due to symmetry. The C-1 (ipso) carbon, directly attached to the alkyl chain, is the most deshielded quaternary carbon. The C-2/C-6 (ortho) and C-3/C-5 (meta) carbons are equivalent, respectively.[11]
-
Aliphatic Carbons (δ 14-37 ppm): Five signals correspond to the seven carbons of the heptyl chain. The benzylic carbon (C-α) is the most deshielded of the aliphatic carbons. The terminal methyl carbon (C-η) is the most shielded, appearing furthest upfield at ~14.1 ppm. The signals for the central methylene carbons (C-δ, C-ε) often overlap.[10]
NMR Analysis Workflow
The logical process for elucidating the structure of this compound using NMR data is outlined below.
Caption: Workflow for structural elucidation of this compound using NMR.
Conclusion
This application note has demonstrated the comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy. The provided protocols are suitable for routine characterization of small organic molecules. The interpretation of the spectra confirms the presence of both the monosubstituted aromatic ring and the linear heptyl chain, with each signal being successfully assigned to its corresponding nuclei. This methodology is fundamental for quality control, reaction monitoring, and structural verification in research and industrial settings.
References
- 1. This compound | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, heptyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. N-HEPTYLBENZENE(1078-71-3) 1H NMR [m.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Employing Heptylbenzene as an internal standard for quantitative studies.
An internal standard is a substance added in a constant amount to samples, calibration standards, and controls in a chemical analysis.[1] This practice is crucial for enhancing the accuracy and precision of quantitative analyses by correcting for variations that can occur during sample preparation and instrumental analysis.[2][3] For techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), isotopically labeled compounds are considered the gold standard for internal standards because their physical and chemical properties are nearly identical to the analytes of interest.[2][4]
Heptylbenzene-d20, a deuterated aromatic hydrocarbon, serves as a robust internal standard for the quantitative analysis of semi-volatile organic compounds (SVOCs), particularly aromatic hydrocarbons.[5] Its properties closely mimic those of its non-deuterated counterpart and other structurally similar analytes, ensuring it behaves similarly during extraction and chromatography.[5][6] The presence of 20 deuterium atoms provides a significant mass shift, allowing for clear differentiation from the target analyte in mass spectrometry without notably altering its chemical behavior.[5] This makes it an ideal choice for minimizing analytical variability and ensuring high data integrity.[4][5]
Physicochemical Properties of n-Heptylbenzene
| Property | Value |
| Molecular Formula | C₁₃H₂₀ |
| Molecular Weight | 176.30 g/mol [7] |
| Boiling Point | 233 °C (lit.)[8] |
| Density | 0.86 g/mL at 25 °C (lit.)[8] |
| Refractive Index (n20/D) | 1.485 (lit.)[8] |
| General Description | Colorless liquid[7][8] |
Note: The properties listed are for the non-deuterated n-heptylbenzene. The deuterated form (this compound-d20) has nearly identical physicochemical properties, with the primary difference being its higher molecular weight.
Comparative Performance Data
The primary advantage of using a deuterated internal standard like this compound-d20 over a non-deuterated one is the significant improvement in data quality, especially in complex matrices.[4]
| Performance Metric | This compound-d20 (Deuterated IS) | Non-Deuterated IS (e.g., Fluorobenzene) | Advantage of Deuterated IS |
| Accuracy (Recovery) | 80-120% (Typically 95-105%)[4][5] | 75.0% - 98.2%[5][9] | Tighter recovery range indicates better correction for analyte loss.[4] |
| Precision (%RSD) | Typically < 15% (Often < 5%)[4][5] | < 10%[5] | Lower relative standard deviation signifies higher method reproducibility.[4] |
| Linearity (R²) | > 0.99 (Often > 0.999)[4][5] | > 0.99[5] | Demonstrates a more reliable correlation between concentration and response.[4] |
| Matrix Effect | Significantly minimized[4] | Susceptible to ion suppression/enhancement[4] | Co-elution allows for more effective compensation of matrix interferences.[4] |
Note: The data presented is a synthesis of expected performance characteristics based on established principles and representative studies.[4][5]
Application: Quantification of Aromatic Hydrocarbons in Soil by GC-MS
This protocol describes a method for the quantitative analysis of total petroleum hydrocarbons (TPH) or other aromatic hydrocarbons in a soil matrix using GC-MS with this compound-d20 as an internal standard.[4]
Experimental Workflow
Caption: Workflow for hydrocarbon analysis using an internal standard.[4]
Methodology
1. Reagents and Materials
-
This compound-d20 solution (Internal Standard, IS): 100 µg/mL in methanol.
-
Analyte Stock Solution: 1000 µg/mL solution of target aromatic hydrocarbons.
-
Solvents: HPLC-grade or equivalent purity acetone and hexane.
-
Apparatus: Centrifuge tubes (50 mL), vortex mixer, sonicator, nitrogen evaporator, autosampler vials.
2. Preparation of Solutions
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the 100 µg/mL this compound-d20 stock solution 1:10 with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the analyte stock solution into a clean matrix (e.g., analyte-free soil extract). Spike each standard with the same constant amount of the this compound-d20 spiking solution to achieve a final IS concentration of 1 µg/mL. The analyte concentration should bracket the expected sample concentration range.
3. Sample Preparation
-
Weigh 10 g of the soil sample into a centrifuge tube.[4]
-
Spike the sample with 1 mL of the 10 µg/mL this compound-d20 spiking solution.[4]
-
Add 20 mL of a 1:1 mixture of acetone and hexane.[4]
-
Vortex the tube for 1 minute, then sonicate for 15 minutes.[4]
-
Centrifuge the sample at 2500 rpm for 10 minutes.[4]
-
Carefully transfer the supernatant (the solvent layer) to a clean tube.[4]
-
Repeat the extraction process on the soil pellet with another 20 mL of the solvent mixture to ensure complete extraction.
-
Combine the extracts and concentrate the volume to a final volume of 1 mL under a gentle stream of nitrogen.[4]
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Parameters
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).
-
Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]
-
Injector: Split/splitless, operated in splitless mode.
-
Carrier Gas: Helium.
-
Oven Program: A temperature program is used to achieve chromatographic separation. A typical program might be: initial temp 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min. (This must be optimized for specific analytes).
-
MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Ions to Monitor: Specific quantification and qualification ions for each target analyte and for this compound-d20.
5. Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the calibration standards.[1]
-
The linearity of the curve should be confirmed (R² ≥ 0.99).[2]
-
The concentration of the analyte in the sample is calculated using the area ratio from the sample and the linear regression equation from the calibration curve.[5]
Caption: Role of an internal standard in achieving accurate quantification.[5]
Protocol: Optimizing Internal Standard Concentration
The concentration of the internal standard is a critical parameter that must be optimized during method development to avoid issues like poor signal-to-noise or detector saturation.[1]
Optimization Workflow
Caption: Workflow for optimizing internal standard concentration.
Methodology
-
Prepare IS Working Solutions: Prepare three different concentrations of the this compound-d20 internal standard, for example: 10 µg/mL, 25 µg/mL, and 50 µg/mL.[1]
-
Prepare Calibration Standards: For each of the three IS concentrations, prepare a full set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL of analyte). Spike each standard with the corresponding IS concentration.[1]
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high analyte concentrations. Create three sets of these QCs, spiking each set with one of the three different IS concentrations.[1]
-
Sample Analysis: Analyze all prepared calibration standards and QC samples using the established GC-MS method.[1]
-
Data Evaluation:
-
Selection: Choose the IS concentration that provides the best combination of linearity, accuracy, and precision. Often, this is a concentration that is in the mid-range of the calibration curve.[1]
Troubleshooting
-
Poor Peak Shape: May indicate issues with the GC column, injection technique, or solvent compatibility. Ensure the column is properly conditioned and the solvent is appropriate for the analytes.
-
High %RSD (Poor Precision): Can result from inconsistent sample preparation or injection volume. The use of an internal standard is designed to mitigate this, but extreme variability should be investigated. Ensure accurate and consistent pipetting of the internal standard.
-
Poor Recovery (Poor Accuracy): May indicate inefficient extraction or analyte degradation. Re-evaluate the extraction solvent and procedure. Ensure the internal standard is chemically similar enough to the analyte to behave the same way.
-
Non-linear Calibration Curve: Can be caused by detector saturation. If this occurs, dilute the samples and standards or reduce the injection volume. An improperly chosen internal standard concentration can also contribute to non-linearity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]
- 8. redalyc.org [redalyc.org]
- 9. tdi-bi.com [tdi-bi.com]
Application Notes and Protocols: Heptylbenzene in Supercritical Water Decomposition Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and behavior of heptylbenzene in supercritical water (SCW) decomposition research. The following sections detail the quantitative outcomes of decomposition under various conditions and provide a step-by-step protocol for replicating such experiments. This compound, an alkylbenzene found in heavy crude oils, serves as a model compound in these studies to understand the upgrading of heavy oils into lighter, more valuable hydrocarbons.[1][2][3] Supercritical water, with its unique properties as a solvent and a catalyst above its critical point (374 °C, 22.1 MPa), facilitates the decomposition of large organic molecules like this compound without the need for external catalysts.[1][2][3]
Data Presentation
The decomposition of this compound in supercritical water is influenced by several key experimental parameters, including temperature, reaction time, and the ratio of water to this compound. The following tables summarize the quantitative data on this compound conversion under various conditions, as reported in the literature.
Table 1: Effect of Temperature on this compound Conversion
| Temperature (°C) | Pressure (MPa) | Reaction Time (min) | Water to Oil Ratio | This compound Conversion (%) |
| 450 | 35 | 60 | 10 | High |
| 475 | 35 | 60 | 10 | Higher than at 450°C |
Note: Specific conversion percentages were not explicitly provided in the source material, but the trend of increasing conversion with temperature is highlighted. The highest conversion was achieved at 475°C.[1][3]
Table 2: Effect of Reaction Time on this compound Conversion
| Temperature (°C) | Pressure (MPa) | Reaction Time (min) | Water to Oil Ratio | This compound Conversion (%) |
| 450 | 35 | < 60 | 10 | Lower |
| 450 | 35 | 60 | 10 | High |
Note: Conversion of this compound increases with reaction time, with the highest conversion observed at 60 minutes.[3]
Table 3: Effect of Water to Oil Ratio on this compound Conversion
| Temperature (°C) | Pressure (MPa) | Reaction Time (min) | Water to Oil Ratio | This compound Conversion (%) |
| 450 | 35 | 60 | Low | Moderate |
| 450 | 35 | 60 | 10 | High |
| 450 | 35 | 60 | 20 | Slightly Lower than at ratio 10 |
Note: A water to oil ratio of 10 was found to be optimal for high conversion of this compound.[1][3] While a low water to oil ratio favored the production of low molecular weight compounds, a ratio of 10 yielded high overall conversion.[3]
Experimental Protocols
The following is a detailed protocol for the supercritical water decomposition of this compound, based on the methodologies described in the cited literature.[1][2][3]
Materials and Equipment:
-
This compound (HPB), purity: 99.7% or higher
-
Distilled water
-
Acetone (for cleaning and product collection)
-
An 8.8 mL batch reactor made of Hastelloy C-276, with a design temperature and pressure of at least 500°C and 50 MPa, respectively.[1][2][3]
-
An electric furnace capable of heating the reactor to the desired temperature.
-
Gas Chromatograph-Mass Spectrometer (GC/MS) for qualitative analysis of reaction products.
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) for quantitative analysis of reaction products.
-
Non-polar capillary column for GC (e.g., HP-1MS, 30 m x 0.32 mm).[1]
Procedure:
-
Reactor Preparation:
-
Thoroughly clean the batch reactor with acetone and then with distilled water to remove any contaminants.
-
Dry the reactor completely before use.
-
-
Reactant Loading:
-
Introduce a precise volume of this compound (e.g., approximately 2.0 mL) into the batch reactor.[2]
-
Add the desired volume of distilled water to achieve the target water to oil ratio (e.g., for a ratio of 10, add the appropriate volume of water corresponding to the volume of this compound). The amount of water loaded is crucial for controlling the water partial pressure at the reaction temperature.[2]
-
-
Reaction Setup and Execution:
-
Seal the reactor securely according to the manufacturer's instructions.
-
Place the sealed reactor into the electric furnace.
-
Heat the reactor to the desired reaction temperature (e.g., 450°C or 475°C).
-
Maintain the reaction at the set temperature and a constant water partial pressure of 35 MPa for the specified reaction time (e.g., 60 minutes).[1][3]
-
-
Product Collection:
-
After the reaction time has elapsed, rapidly cool the reactor to room temperature to quench the reaction. This can be achieved by, for example, immersing the reactor in a water bath.
-
Once cooled, carefully open the reactor in a well-ventilated area.
-
Collect both the liquid and gaseous products. The liquid products can be collected by washing the reactor internals with a known volume of acetone.[2]
-
-
Product Analysis:
-
Qualitative Analysis: Analyze the collected liquid product using GC/MS to identify the various decomposition products.
-
Quantitative Analysis: Perform a quantitative analysis of the liquid product using GC-FID to determine the conversion of this compound and the yield of different products. The samples should be diluted with acetone before injection into the GC-FID.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the supercritical water decomposition of this compound.
References
Application Notes and Protocols: Heptylbenzene as a Reference Compound in Environmental Testing
For: Researchers, Scientists, and Drug Development Professionals
Subject: Utilization of Heptylbenzene and its deuterated analog (this compound-d20) as a reference compound (surrogate and internal standard) in the gas chromatography-mass spectrometry (GC-MS) analysis of semi-volatile organic compounds (SVOCs) in environmental matrices.
Introduction
The accurate quantification of semi-volatile organic compounds (SVOCs) in environmental samples is critical for monitoring pollution, assessing environmental fate, and ensuring regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for these analyses. The use of reference compounds, such as surrogates and internal standards, is essential for achieving high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1][2]
This compound, a non-polar aromatic hydrocarbon, and its deuterated form, this compound-d20, are well-suited for these roles in the analysis of long-chain alkylbenzenes and other structurally similar SVOCs. Their chemical inertness, appropriate volatility for GC-based methods, and distinct mass-to-charge ratio (for the deuterated form) make them excellent candidates for use as reference compounds.[1][2]
This document provides detailed application notes and protocols for the use of this compound as a reference compound in environmental testing, with a focus on its application as an internal standard in GC-MS analysis of water and soil matrices.
Physicochemical Properties and Environmental Fate
Understanding the physicochemical properties of this compound is crucial for its application in environmental testing and for assessing its environmental fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1078-71-3 | PubChem |
| Molecular Formula | C₁₃H₂₀ | PubChem |
| Molecular Weight | 176.30 g/mol | PubChem |
| Boiling Point | 233 °C | PubChem |
| Melting Point | -48 °C | PubChem |
| Vapor Pressure | 0.03 mmHg | PubChem |
| Log Kow (Octanol-Water Partition Coefficient) | 6.1 | PubChem |
| Water Solubility | Low (estimated) | Inferred from high Log Kow |
The high Log Kow value indicates that this compound is hydrophobic and will tend to partition from water into organic matrices such as soil, sediment, and biota. Its low vapor pressure suggests it is a semi-volatile organic compound.
Environmental Fate and Biodegradation
This compound, as a petroleum hydrocarbon, is subject to environmental degradation processes. The primary mechanism of degradation in the environment is microbial activity. While a specific degradation pathway for n-heptylbenzene is not extensively documented, a proposed pathway can be inferred from the known metabolic routes of similar alkylbenzenes, such as toluene and ethylbenzene, by bacteria like Pseudomonas putida.[3][4]
Aerobic Biodegradation: Under aerobic conditions, the degradation of alkylbenzenes is typically initiated by mono- or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. The catechol ring is then cleaved, and the resulting intermediates are funneled into central metabolic pathways like the Krebs cycle. The alkyl side chain can also be oxidized.
Anaerobic Biodegradation: In the absence of oxygen, the anaerobic degradation of aromatic hydrocarbons is more complex. It can be initiated by carboxylation, hydroxylation, or methylation of the benzene ring.[5] For alkylbenzenes, a common initial step is the addition of fumarate to the alkyl group, followed by a series of reactions leading to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[5]
Ecotoxicity
The environmental hazard of this compound is an important consideration. Based on available data for n-heptylbenzene and structurally similar compounds, it is classified as toxic to aquatic life.
Table 2: Ecotoxicity Data for n-Heptylbenzene
| Organism | Test Type | Duration | Endpoint | Value | Source |
| Daphnia magna (Water Flea) | Acute Immobilisation | 48 hours | EC₅₀ | > 40 mg/L | ECHA Dossier[6] |
| Freshwater Fish | Acute Toxicity | 96 hours | LC₅₀ | 0.21 mg/L (lower limit) | ECHA Dossier[7] |
Application as an Internal Standard in GC-MS Analysis
This compound-d20 is an ideal internal standard for the quantification of SVOCs in environmental matrices. Its chemical properties closely mimic those of many target analytes, ensuring it behaves similarly during extraction and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.[2]
Performance Characteristics
The following table summarizes the expected performance characteristics when using this compound-d20 as an internal standard in a well-validated GC-MS method.
Table 3: Expected Performance Characteristics of this compound-d20 as an Internal Standard
| Parameter | Expected Value/Range |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Mean % Recovery in QC Samples) | 85 - 115% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Analyte and matrix-dependent, typically in the low µg/L (water) or µg/kg (soil) range. |
Note: These are typical performance criteria for methods like EPA 8270. Actual performance must be validated for the specific matrix and analytical conditions.
Experimental Protocols
The following protocols are based on the principles of EPA Method 8270 for the analysis of semi-volatile organic compounds.[4][7][8]
General Workflow
Protocol for Water Sample Analysis
This protocol is adapted from EPA Method 8270 and associated guidance for the analysis of SVOCs in water.
1. Sample Preparation and Extraction (Liquid-Liquid Extraction - LLE)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with the surrogate solution and 100 µL of a 1 mg/mL this compound-d20 internal standard solution.
-
Adjust the pH of the sample to ≥ 11 with 10 N NaOH.
-
Add 60 mL of dichloromethane to the separatory funnel, seal, and shake for 2 minutes with periodic venting.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Adjust the pH of the aqueous layer to ≤ 2 with 1:1 H₂SO₄.
-
Perform a second set of three extractions with 60 mL of dichloromethane each, combining these extracts with the base/neutral extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or other suitable concentration technique.
2. GC-MS Analysis
-
Inject 1-2 µL of the concentrated extract into the GC-MS system.
Table 4: Typical GC-MS Conditions for SVOC Analysis
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector | Split/splitless, 280 °C, splitless mode |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Program | 40 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Ions to Monitor | Specific quantification and qualification ions for target analytes and this compound-d20 |
Protocol for Soil/Sediment Sample Analysis
This protocol is adapted from EPA Method 8270 and associated sample preparation methods (e.g., Soxhlet or ultrasonic extraction).
1. Sample Preparation and Extraction (Soxhlet Extraction)
-
Homogenize the soil sample and weigh out 10-30 g (wet weight) into an extraction thimble.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Spike the sample with the surrogate solution and 100 µL of a 1 mg/mL this compound-d20 internal standard solution.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 16-24 hours with an appropriate solvent mixture (e.g., 1:1 acetone/hexane).
-
Concentrate the extract to a final volume of 1 mL.
2. GC-MS Analysis
-
Follow the GC-MS conditions outlined in Table 4.
Quality Control
A robust quality control program is essential for reliable environmental analysis. Key QC measures include:
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of target analytes to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with known concentrations of target analytes to evaluate matrix effects on accuracy and precision.
-
Surrogate Recovery: The recovery of surrogate compounds spiked into every sample, blank, and QC sample is monitored to assess the performance of the method for each individual sample.
-
Internal Standard Response: The peak area of the internal standard should be monitored to ensure it is within established limits, indicating consistent instrument performance.
Conclusion
This compound and its deuterated analog, this compound-d20, are valuable reference compounds for the analysis of semi-volatile organic compounds in environmental matrices. Their physicochemical properties make them suitable for use as surrogates and internal standards in methods such as EPA 8270. The use of this compound-d20 as an internal standard provides a robust method for correcting analytical variability, thereby improving the accuracy and precision of quantitative results. The protocols and performance data presented in these application notes provide a framework for the successful implementation of this compound as a reference compound in environmental testing laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and characterization of ethylbenzene degrading Pseudomonas putida E41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anaerobic benzene degradation by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
Troubleshooting & Optimization
Technical Support Center: Improving Heptylbenzene Synthesis Yield
Welcome to the technical support center for Heptylbenzene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic reactions. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing n-heptylbenzene?
A1: The most robust and widely used method for preparing straight-chain alkylbenzenes like n-heptylbenzene is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][2][3][4] This approach circumvents the significant drawbacks of direct Friedel-Crafts alkylation with a primary alkyl halide like 1-chloroheptane.
The two steps are:
-
Friedel-Crafts Acylation: Benzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form heptanophenone.[5]
-
Reduction: The carbonyl group of heptanophenone is then reduced to a methylene group (-CH₂-) to yield n-heptylbenzene. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[4]
Q2: Why is direct Friedel-Crafts alkylation with 1-chloroheptane not recommended for synthesizing n-heptylbenzene?
A2: Direct Friedel-Crafts alkylation with a primary alkyl halide like 1-chloroheptane is prone to two major side reactions that significantly reduce the yield of the desired n-heptylbenzene:
-
Carbocation Rearrangement: The primary carbocation that would be formed from 1-chloroheptane is highly unstable and will rearrange to a more stable secondary carbocation via a hydride shift.[6] This results in a mixture of isomeric products, with sec-heptylbenzenes being the major components instead of the desired linear n-heptylbenzene.
-
Polyalkylation: The n-heptyl group is an activating group, meaning the product (n-heptylbenzene) is more reactive than the starting material (benzene).[6] This leads to the formation of di- and tri-heptylbenzene byproducts, further reducing the yield of the desired mono-substituted product.
Q3: What are some alternative synthesis routes for n-heptylbenzene?
A3: Besides the acylation-reduction route, other methods can be employed, though they may be more suitable for specific contexts or substrate availability:
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be used to couple a heptyl-containing organoboron compound with a bromobenzene, or vice-versa.[7][8][9][10][11] This method offers high yields and functional group tolerance but requires the pre-synthesis of the organoboron reagent.
-
Grignard Reaction: A Grignard reagent, such as heptylmagnesium bromide, can react with a suitable electrophile. For instance, reacting heptylmagnesium bromide with a source of a phenyl group can be explored.[12][13] However, controlling side reactions can be challenging.
Troubleshooting Guide
Issue 1: Low yield in Friedel-Crafts Acylation of Benzene with Heptanoyl Chloride.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure that the catalyst is fresh and handled under anhydrous conditions. All glassware should be flame-dried or oven-dried before use.[14] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the catalyst forms a complex with the product ketone, so slightly more than a stoichiometric amount of the catalyst is often required.[15] |
| Low Reaction Temperature | While the initial reaction is often started at a low temperature to control the exotherm, the reaction may require heating (e.g., reflux) to go to completion.[2] |
| Impure Reagents | Ensure that benzene, heptanoyl chloride, and the solvent are of high purity and anhydrous. |
Issue 2: Incomplete reduction of heptanophenone to n-heptylbenzene.
| Potential Cause | Troubleshooting Steps |
| Clemmensen Reduction: | |
| Inactive Zinc Amalgam | Ensure the zinc amalgam is freshly prepared and active. |
| Insufficient Acid | The reaction requires a sufficient concentration of strong acid (HCl). Periodically add more concentrated HCl during the reflux. |
| Wolff-Kishner Reduction: | |
| Insufficient Base/High Temperature | This reaction requires a strong base (like KOH or potassium tert-butoxide) and high temperatures, often in a high-boiling solvent like diethylene glycol. Ensure these conditions are met. |
| Water in the Reaction | The initial formation of the hydrazone releases water. This water must be removed for the final elimination step to proceed at high temperatures. |
Issue 3: Presence of isomeric products in the final n-heptylbenzene.
| Potential Cause | Troubleshooting Steps |
| Use of Direct Alkylation Method | Isomers are the expected major products from direct Friedel-Crafts alkylation with 1-chloroheptane due to carbocation rearrangement. |
| Solution | To obtain the linear n-heptylbenzene, the Friedel-Crafts acylation followed by reduction is the recommended and most reliable method as the acylium ion formed during acylation does not rearrange.[6][15] |
Data Presentation: Comparison of Synthesis Routes
| Synthesis Route | Typical Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Alkylation | Low (for n-heptylbenzene) | Single step | Carbocation rearrangement leads to isomers; Polyalkylation occurs.[6] |
| Friedel-Crafts Acylation then Reduction | High (often >80% over two steps) | No carbocation rearrangement; No polyalkylation.[3] | Two-step process. |
| Suzuki Coupling | High (can be >90%) | High yield and functional group tolerance. | Requires pre-functionalized starting materials (organoboron compounds). |
Experimental Protocols
Protocol 1: Synthesis of n-Heptylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation of Benzene to form Heptanophenone
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas into a trap.
-
Reagent Preparation: In the flask, place anhydrous aluminum chloride (1.1 equivalents) and a dry solvent like dichloromethane or benzene. Cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Add heptanoyl chloride (1.0 equivalent) to the dropping funnel, diluted with a small amount of the dry solvent.
-
Reaction: Add the heptanoyl chloride solution dropwise to the stirred, cooled suspension of aluminum chloride. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, then heat to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex. Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude heptanophenone.
Step 2: Clemmensen Reduction of Heptanophenone to n-Heptylbenzene
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, place freshly prepared zinc amalgam.
-
Reagents: Add water, concentrated hydrochloric acid, and the crude heptanophenone from Step 1.
-
Reaction: Heat the mixture to a vigorous reflux with stirring. Add more concentrated hydrochloric acid portion-wise through the condenser over several hours.
-
Work-up: After the reaction is complete (typically monitored by TLC), cool the mixture. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude n-heptylbenzene can be purified by vacuum distillation to yield the final product.
Visualizations
Below are diagrams illustrating key processes in the synthesis of n-heptylbenzene.
Caption: Comparison of direct alkylation vs. acylation-reduction pathways for n-heptylbenzene synthesis.
Caption: A troubleshooting workflow for diagnosing low yield in this compound synthesis.
Caption: Experimental workflow for the two-step synthesis of n-heptylbenzene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. "The comparison of Friedel-Crafts alkylation and acylation as a means t" by Penny Whalley [pearl.plymouth.ac.uk]
- 4. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. websites.umich.edu [websites.umich.edu]
- 15. mt.com [mt.com]
Technical Support Center: Purification of Crude Heptylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude Heptylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts alkylation?
A1: Crude this compound from Friedel-Crafts alkylation typically contains a variety of impurities. The most common include:
-
Unreacted Starting Materials: Benzene and the heptylating agent (e.g., 1-heptene or 1-chloroheptane) may remain if the reaction does not go to completion.[1]
-
Polyalkylated Benzenes: The this compound product is more reactive than benzene, leading to the formation of diheptylbenzenes and other polyalkylated species.[2][3][4][5]
-
Isomeric Byproducts: Although less common with primary alkyl halides, carbocation rearrangements can lead to the formation of isomers such as (2-phenyl)heptane or (3-phenyl)heptane.[2][3][5][6]
-
Residual Catalyst and Acids: Lewis acid catalysts (e.g., AlCl₃) and any protic acids used must be quenched and removed during the workup.[1][7]
Q2: What is the general workflow for purifying crude this compound?
A2: A standard purification workflow involves a multi-step process to remove different types of impurities. The general sequence is:
-
Aqueous Workup (Washing/Extraction): This initial step removes the catalyst, acidic residues, and any water-soluble impurities.
-
Drying: The organic layer is dried to remove residual water, which is crucial before distillation.
-
Distillation: Vacuum distillation is employed to separate this compound from low-boiling (e.g., benzene) and high-boiling (e.g., polyalkylated benzenes) impurities.[8]
-
Chromatography (Optional): For very high purity requirements, flash column chromatography can be used to separate this compound from structurally similar isomers.[9][10]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The most common and effective methods for determining the purity of this compound are:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying the purity of volatile and semi-volatile organic compounds.[11][12][13] It provides quantitative data on the percentage of this compound relative to other components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for both identifying and quantifying impurities.[12][14] The mass spectrometer provides structural information about unknown peaks in the chromatogram.
Q4: Can I use distillation as the sole purification method?
A4: For many applications, vacuum distillation is sufficient to achieve good purity (>98%), especially if the main impurities are unreacted benzene and high-boiling polyalkylation products. However, if isomeric impurities with close boiling points are present, distillation may not provide adequate separation. In such cases, flash column chromatography may be necessary for achieving higher purity.
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
If your this compound has low purity after the initial aqueous wash and drying steps, consider the following:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete catalyst quenching | Perform an additional wash with dilute HCl, followed by a water wash. | Residual Lewis acid can promote side reactions and isomerization. |
| Emulsion formation during washing | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | Brine increases the polarity of the aqueous phase, facilitating better separation from the organic layer. |
| Incomplete removal of starting materials | Proceed to vacuum distillation to separate the lower-boiling benzene and the higher-boiling this compound. | Distillation is effective at separating compounds with significantly different boiling points.[8] |
Issue 2: Poor Separation During Vacuum Distillation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient distillation column | Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Ensure the column is well-insulated. | A fractionating column provides a temperature gradient that allows for better separation of liquids with close boiling points.[15][16] |
| Vacuum leaks | Check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints. | A stable, low pressure is essential for distillation at a lower temperature, which prevents thermal decomposition of the product.[8] |
| Bumping of the liquid | Use a magnetic stir bar or a capillary ebulliator to ensure smooth boiling. Boiling chips are often ineffective under vacuum.[8] | Prevents sudden, violent boiling which can carry impurities into the distillate. |
| Co-distillation of impurities | Isomeric impurities with similar boiling points are present. Further purification by flash column chromatography is recommended. | Chromatography separates compounds based on polarity, which can resolve isomers that are difficult to separate by boiling point.[17] |
Issue 3: Tailing or Poor Separation in Flash Column Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent system | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. | A well-chosen solvent system provides good separation between the desired compound and impurities. |
| Column overloading | Use a proper ratio of crude product to silica gel (typically 1:30 to 1:50 by weight). | Overloading the column leads to broad bands and poor separation. |
| Column channeling | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | A well-packed column ensures that the solvent front moves evenly, leading to sharp, well-defined bands. |
Data Presentation
Table 1: Typical Purification Efficiency for this compound
| Purification Technique | Typical Purity Achieved | Expected Recovery Yield | Primary Impurities Removed |
| Aqueous Workup & Drying | 80-90% | ~95% | Residual catalyst, acidic byproducts |
| Vacuum Distillation | 95-98% | 80-90% | Benzene, polyalkylated benzenes |
| Flash Column Chromatography | >99% | 70-85% | Isomeric byproducts, other nonpolar impurities |
Table 2: Example GC-FID Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | Agilent HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Experimental Protocols
Protocol 1: Aqueous Workup of Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
Slowly add an equal volume of cold 1 M HCl solution to quench the catalyst. Swirl gently and vent frequently to release any pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
One portion of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Two portions of deionized water.
-
One portion of brine (saturated NaCl solution) to aid in drying.[18]
-
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate, and swirl until the drying agent no longer clumps together.
-
Filter the dried organic layer to remove the drying agent. The filtrate is now ready for solvent removal and further purification.
Protocol 2: Vacuum Distillation of this compound
-
Set up a simple or fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are lightly greased.[8]
-
Place the crude, dried this compound into the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum source with a trap in between.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved (e.g., <10 mmHg), begin heating the distillation flask using a heating mantle.
-
Collect and discard any low-boiling forerun (likely residual benzene).
-
Collect the this compound fraction at its boiling point under the applied vacuum (e.g., ~110-112 °C at 10 mmHg).
-
Stop the distillation before the flask goes to dryness to prevent the concentration of high-boiling, potentially unstable impurities.
Protocol 3: Flash Column Chromatography
-
Select an appropriate column size and pack it with silica gel (40-63 µm particle size) as a slurry in the initial eluting solvent (e.g., hexanes).[10]
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system, applying positive pressure to achieve a steady flow rate.
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting low purity of a this compound sample.
Caption: Common side products formed during the synthesis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. murov.info [murov.info]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. agilent.com [agilent.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. unitedchem.com [unitedchem.com]
- 18. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Strategies for Removing Side-Products from Friedel-Crafts Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with the removal of side-products from Friedel-Crafts alkylation reactions.
Troubleshooting Guide
This section addresses specific issues encountered during Friedel-Crafts alkylation and provides actionable solutions.
Issue: Excessive Polyalkylation Products Observed
Primary Cause: The initial alkylation product is often more reactive than the starting aromatic compound. The introduced alkyl group is an electron-donating group, which activates the aromatic ring and promotes further alkylation.[1] This results in the formation of di-, tri-, or even higher alkylated byproducts.[1]
Solutions:
-
Utilize a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting aromatic compound relative to the alkylating agent, the statistical probability of the electrophile reacting with the unreacted starting material is much higher than with the monoalkylated product.[1][2]
-
Employ Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step alternative to direct alkylation.[1][3][4]
-
Step 1: Acylation. An acyl group is introduced to the aromatic ring instead of an alkyl group. The acyl group is electron-withdrawing and deactivates the ring, thus preventing further substitution.[1][3][5]
-
Step 2: Reduction. The resulting ketone is then reduced to the desired alkyl group. Common reduction methods include the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[2][5]
-
-
Optimize Reaction Conditions:
Workflow for Addressing Polyalkylation:
Caption: Troubleshooting workflow for excessive polyalkylation.
Issue: Formation of Isomeric Products (Carbocation Rearrangement)
Primary Cause: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[6][7] If the initially formed carbocation can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation via a hydride or methyl shift), a mixture of isomeric products will be obtained.[4][8][9] For example, the reaction of benzene with 1-chloropropane will yield isopropylbenzene as the major product, not n-propylbenzene.[9]
Solutions:
-
Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to avoid carbocation rearrangements.[4][9] The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[9] Subsequent reduction of the ketone yields the desired straight-chain alkylbenzene.[5]
-
Use of Alkylating Agents That Do Not Form Rearranging Carbocations: This is generally limited to cases where methyl, ethyl, or tertiary alkyl groups are being introduced.[9]
Logical Diagram of Isomer Formation and Prevention:
Caption: Comparison of direct alkylation vs. acylation-reduction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in Friedel-Crafts alkylation?
A1: The two most significant side-products are:
-
Polyalkylated products: This occurs because the alkylated product is more reactive than the starting material.[1]
-
Rearranged isomeric products: This happens due to the rearrangement of the carbocation intermediate to a more stable form.[4][8]
Q2: How can I effectively remove polyalkylation byproducts from my desired mono-alkylated product?
A2: If polyalkylation has already occurred, separation can be challenging due to similar boiling points.
-
Fractional Distillation: If the boiling points of the mono- and poly-alkylated products are sufficiently different, fractional distillation can be an effective purification method.
-
Chromatography: Column chromatography is often the most effective lab-scale method for separating isomers and products with different degrees of alkylation.
Q3: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing straight-chain alkylbenzenes?
A3: Friedel-Crafts acylation is preferred for two main reasons:
-
The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangement, ensuring the formation of a single, non-rearranged product.[4][9]
-
The product of acylation is a ketone, which has an electron-withdrawing acyl group. This deactivates the aromatic ring, preventing further acylation (poly-substitution).[1][5] The ketone can then be reliably reduced to the desired linear alkyl group.
Q4: Can I use any aromatic compound in a Friedel-Crafts alkylation?
A4: No. The reaction fails with aromatic rings that are strongly deactivated by electron-withdrawing groups such as nitro (-NO2), cyano (-CN), or carbonyl groups.[8][10] Additionally, aromatic rings with -NH2, -NHR, or -NR2 substituents are unsuitable because the lone pair on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[8]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone (to Avoid Rearrangement)
This protocol describes the synthesis of propiophenone, which can then be reduced to n-propylbenzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Propanoyl chloride (CH₃CH₂COCl)
-
Anhydrous Benzene (C₆H₆)
-
Dichloromethane (CH₂Cl₂) (anhydrous solvent)
-
Ice bath
-
Dilute Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
To the reaction flask, add anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0°C.
-
In a separate flask, prepare a solution of propanoyl chloride in dichloromethane.
-
Slowly add the propanoyl chloride solution to the stirred AlCl₃ suspension via the dropping funnel.
-
After the addition is complete, add anhydrous benzene dropwise, maintaining the temperature below 10°C.[1]
-
Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and acidifying with dilute HCl.[11]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1][11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude propiophenone.[11]
-
The product can be further purified by vacuum distillation.
Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene
This protocol outlines the reduction of the ketone product from the acylation step.
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric acid (HCl)
-
Propiophenone
-
Toluene (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc.[11]
-
Add concentrated HCl, toluene, and the propiophenone obtained from Protocol 1.[11]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.[1]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter and remove the solvent by distillation to yield n-propylbenzene. Further purification can be achieved by distillation.
Data Presentation
Table 1: Comparison of Strategies to Minimize Polyalkylation in the Alkylation of Benzene
| Strategy | Molar Ratio (Benzene:Alkylating Agent) | Expected Mono-alkylation Selectivity | Key Disadvantage | Reference |
| Stoichiometric Ratio | 1:1 | Low to Moderate | High level of polyalkylated byproducts | [2] |
| Excess Benzene | 5:1 | High | Requires removal/recycling of large excess of benzene | [2] |
| Large Excess Benzene | 10:1 | Very High | Significant cost and effort in solvent recovery | [2][11] |
| Acylation-Reduction | 1:1 (for acylation) | Excellent (for mono-acylation) | Two-step process, requires a reduction step | [1] |
Note: Actual selectivity will vary based on specific reactants, catalyst, and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. purechemistry.org [purechemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Long-Chain Alkylation of Benzene
Welcome to the technical support center for the long-chain alkylation of benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the long-chain alkylation of benzene?
A1: The most frequent challenges include carbocation rearrangement leading to undesired isomers, polyalkylation due to the increased reactivity of the mono-alkylated product, and catalyst deactivation.[1][2][3][4] Additionally, the reaction is often unsuccessful with aromatic rings that contain strongly deactivating groups.[1][4][5]
Q2: How does the choice of catalyst impact the long-chain alkylation of benzene?
A2: The catalyst is a critical factor in the success of the reaction. Traditional catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) are effective but can be corrosive and difficult to handle.[6][7][8] Solid acid catalysts, such as zeolites (e.g., HY, H-Mordenite) and supported heteropoly acids, offer a more environmentally friendly alternative with improved selectivity, although they can be prone to deactivation.[6][9][10] The strength of the Lewis acid catalyst is crucial; stronger acids can lead to more side reactions, while milder ones may require more stringent reaction conditions.
Q3: What are the primary side reactions in the long-chain alkylation of benzene, and how can they be minimized?
A3: The main side reactions are:
-
Polyalkylation: The mono-alkylated product is more reactive than benzene, leading to the addition of multiple alkyl chains. To minimize this, a large excess of benzene is typically used.[1]
-
Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form, resulting in a mixture of isomers instead of the desired linear alkylbenzene.[1][2][3][4] This is especially common with primary alkyl halides. Using alkylating agents that form stable carbocations or employing a Friedel-Crafts acylation followed by reduction can mitigate this issue.[11][12]
-
Isomerization, Polymerization, and Cyclization: These can occur depending on the reaction conditions and the purity of the reactants.[8]
Q4: How does reaction temperature affect the outcome of the alkylation?
A4: Temperature has a significant impact on both the reaction rate and the selectivity. Higher temperatures generally increase the reaction rate but can also promote side reactions and catalyst deactivation.[13][14] For instance, in some cases, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. It is crucial to optimize the temperature for each specific catalyst and reactant system.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Inactive or deactivated catalyst. 2. Presence of impurities in reactants (e.g., water, oxygenated compounds).[15] 3. Insufficiently reactive alkylating agent. 4. Reaction temperature is too low. 5. Deactivated aromatic substrate.[1][4][5] | 1. Use a fresh, anhydrous catalyst and ensure proper activation.[9] 2. Purify reactants and ensure an inert reaction atmosphere. 3. Use a more reactive alkylating agent or a stronger catalyst. 4. Gradually increase the reaction temperature while monitoring the reaction. 5. Ensure the aromatic ring is not strongly deactivated. |
| Formation of Multiple Isomers | 1. Carbocation rearrangement to a more stable carbocation.[1][2][3][4] 2. Lack of regioselectivity of the catalyst. | 1. Use an alkylating agent that forms a stable carbocation. 2. Perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to obtain the linear alkylbenzene.[11][12] 3. Optimize the catalyst and reaction temperature to favor the desired isomer. |
| Observation of Polyalkylation Products | The mono-alkylated product is more reactive than the starting benzene.[1][4] | Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material. |
| Catalyst Deactivation | 1. Coke formation on the active sites.[16] 2. Firm adsorption of impurities (e.g., oxygenated organic compounds) on the acid sites.[10][15] 3. Leaching of the active component. | 1. Regenerate the catalyst through calcination.[10] 2. Ensure high purity of reactants. 3. Choose a more stable catalyst system. |
| Charring or Darkening of Reaction Mixture | The reaction is too vigorous, leading to decomposition. | 1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, potentially using an ice bath. |
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the long-chain alkylation of benzene, highlighting the effects of different catalysts and reaction conditions.
Table 1: Effect of Catalyst and Reaction Conditions on 1-Dodecene Conversion and Selectivity
| Catalyst | Temperature (°C) | Benzene/Olefin Molar Ratio | Olefin Conversion (%) | Selectivity to 2-Phenyldodecane (%) | Reference |
| Trifluoromethane sulfonic acid | 80 | 8:1 (volume) | 100 | 42.29 | [17] |
| H-Mordenite | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Fe³⁺-exchanged bentonite | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| 15 wt.% STA/ZrO₂ | 130 | 10 | 50.8 | 47.1 | |
| HY Zeolite | 120 | 8.6 | >95 | ~19 | [18] |
| Mordenite | 200 | 8.6 | 77.5 (after 240 min) | High | [18] |
Table 2: Influence of Reaction Parameters on Alkylation with 1-Decene using Trifluoromethanesulfonic Acid
| Parameter | Condition | 1-Decene Conversion (%) | 2-LAB Selectivity (%) | Reference |
| Temperature | < 50 °C | Low | High | [17] |
| > 50 °C | Increases | Decreases slightly | [17] | |
| Benzene/1-Decene Volume Ratio | 8:1 | 100 | 42.29 | [17] |
| Catalyst Dosage | 1v% | High | Higher | [17] |
| 2v% | High | Lower | [17] |
Experimental Protocols
Detailed Methodology for the Synthesis of Linear Alkylbenzene (LAB) from 1-Dodecene and Benzene using a Solid Acid Catalyst
This protocol describes the liquid-phase alkylation of benzene with 1-dodecene using H-Mordenite zeolite as a catalyst.[9]
Materials:
-
Benzene (analytical grade)
-
1-Dodecene (95% purity)
-
H-Mordenite zeolite catalyst
-
Nitrogen gas (high purity)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel)
Procedure:
-
Catalyst Activation: Activate the H-Mordenite zeolite catalyst by heating it under a stream of nitrogen or in a vacuum oven at 120-150°C for several hours to remove any adsorbed water.[9]
-
Reaction Setup: Assemble a clean, dry reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The reaction should be carried out under an inert nitrogen atmosphere.[9]
-
Charging Reactants: Charge the activated catalyst and a stoichiometric excess of benzene into the reaction flask.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with stirring.
-
Addition of Alkene: Slowly add 1-dodecene to the reaction mixture through the dropping funnel over a period of time to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC).
-
Reaction Quenching and Work-up: Once the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.
-
Catalyst Removal: Separate the solid catalyst from the liquid product mixture by filtration.
-
Product Isolation: Wash the filtrate with a dilute sodium bicarbonate solution and then with water to remove any acidic residues. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the excess benzene by rotary evaporation. The crude product can be further purified by vacuum distillation to obtain the desired linear alkylbenzene isomers.
Visualizations
Caption: Experimental workflow for long-chain alkylation of benzene.
Caption: Troubleshooting guide for low product yield.
Caption: Common side reactions in benzene alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. US5386072A - Process for the preparation of linear alkylbenzenes - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstoc ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00787E [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS for Heptylbenzene Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) instrument parameters for the detection of Heptylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting GC-MS parameters for this compound analysis?
A1: Initial parameters can vary based on the specific instrument and column, but a general starting point is outlined below. These parameters are suitable for a standard non-polar column (e.g., DB-5ms or equivalent).
Q2: How can I improve the sensitivity of my this compound measurement?
A2: To enhance sensitivity, consider the following strategies:
-
Optimize Injection Volume: A larger injection volume can increase the analyte mass reaching the detector.[1] However, be cautious of overloading the column, which can lead to peak broadening and fronting.[1]
-
Use Splitless Injection: For trace analysis, splitless injection is preferred as it transfers nearly the entire sample onto the column, minimizing sample loss.[2]
-
Adjust Inlet Temperature: Increasing the inlet temperature can improve the vaporization of higher boiling point compounds like this compound, leading to better peak responses.[3] However, excessively high temperatures can cause degradation of thermally labile compounds.[3]
-
Select an Appropriate Column: Using a column with a smaller internal diameter (e.g., 0.25 mm) can lead to sharper peaks and an improved signal-to-noise ratio.[2]
-
Mass Spectrometer Settings: Utilize Selected Ion Monitoring (SIM) mode on the mass spectrometer. By monitoring only the characteristic ions of this compound, you can significantly reduce background noise and improve sensitivity.
Q3: What are the characteristic mass spectrum fragments for this compound?
A3: In Electron Ionization (EI) GC-MS, this compound (C13H20, molecular weight: 176.30 g/mol ) will fragment in a predictable pattern.[4] The most common fragments are a result of cleavage of the alkyl chain. The tropylium ion (m/z 91) is a very common fragment for alkylbenzenes.[5] Other significant ions can be observed.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape can compromise resolution and the accuracy of integration. The following guide will help you diagnose and resolve common peak shape issues.
Is the peak tailing? This is often caused by active sites in the GC system or issues with the column.
-
Possible Cause: Active sites in the liner or column. Polar or ionogenic analytes can interact with these sites.
-
Solution: Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[6]
-
-
Possible Cause: Poor column installation. An improper cut or incorrect positioning in the inlet can cause tailing.
-
Solution: Re-cut the column ensuring a clean, 90-degree cut and verify the correct column placement according to the manufacturer's instructions.[6]
-
-
Possible Cause: Inadequate oven temperature. If the initial oven temperature is too high, it can affect peak shape.
-
Solution: Ensure the initial oven temperature is about 20°C lower than the boiling point of the sample solvent for splitless injections.[6]
-
Is the peak fronting? This is often a sign of column overload.
-
Possible Cause: Injection volume is too large or sample concentration is too high.
-
Solution: Decrease the injection volume or dilute the sample.[1]
-
-
Possible Cause: Mismatch between sample solvent and stationary phase polarity.
-
Solution: Ensure the polarity of the solvent is compatible with the stationary phase. For example, injecting a non-polar solvent like hexane onto a polar WAX column can cause split peaks.[6]
-
Is the peak broad? Broad peaks can indicate a range of issues from the injection to the column.
-
Possible Cause: Large injection volume leading to a wide initial analyte band.[1]
-
Solution: Reduce the injection volume.[1]
-
-
Possible Cause: Slow transfer of analytes to the column in splitless injection.
-
Solution: Optimize the splitless hold time and initial oven temperature to ensure efficient analyte focusing at the head of the column.[7]
-
Issue 2: No Peaks or Very Small Peaks Detected
This issue can be frustrating and may stem from problems with the sample introduction or the detector.
-
Possible Cause: Syringe issue. The syringe may be defective or plugged.
-
Solution: Try a new or proven syringe.[8]
-
-
Possible Cause: Leak in the system. A significant leak at the inlet or in the carrier gas line can prevent the sample from reaching the detector.
-
Solution: Perform a leak check of the system, paying close attention to the septum and column fittings.[8]
-
-
Possible Cause: Incorrect mass spectrometer settings. The MS may not be set to monitor the correct ions for this compound.
-
Solution: Verify that the correct m/z values for this compound are entered in the acquisition method.
-
-
Possible Cause: Contaminated injector. A dirty injector can trap analytes.
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[2] |
| Inlet Temperature | 250 - 300 °C | Ensures efficient vaporization of this compound. A good starting point is 250°C.[3] |
| Injection Volume | 1 µL | A common starting volume for splitless injections.[1] Can be optimized based on sensitivity needs. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for many capillary columns. |
| Oven Program | Initial: 70°C (hold 2 min) | Allows for solvent focusing. |
| Ramp 1: 15°C/min to 200°C | Separates more volatile components. | |
| Ramp 2: 10°C/min to 280°C (hold 5 min) | Elutes this compound and other semi-volatile compounds. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | A standard source temperature. |
| Quadrupole Temp. | 150 °C | A standard quadrupole temperature. |
| Acquisition Mode | Full Scan (50-300 m/z) or SIM | Full scan for initial identification, SIM for improved sensitivity. |
| SIM Ions | m/z 91, 176 | Target the tropylium ion (91) and the molecular ion (176). |
Experimental Protocols
Protocol 1: Optimizing Injection Volume
This protocol aims to determine the optimal injection volume for maximizing sensitivity without compromising peak shape.
-
Initial Setup: Prepare a standard solution of this compound at a known concentration. Set up the GC-MS with the recommended starting parameters from Table 1.
-
Initial Injection: Start with a small, reproducible injection volume (e.g., 0.5 µL).[1]
-
Data Acquisition: Acquire the chromatogram and mass spectrum.
-
Incremental Increase: Gradually increase the injection volume for subsequent runs (e.g., 1 µL, 2 µL, 4 µL).[1]
-
Analysis: For each run, evaluate the peak area (for sensitivity) and the peak shape (tailing factor, width).
-
Determination: Identify the injection volume that provides the best signal-to-noise ratio without significant peak broadening or fronting.
Protocol 2: Optimizing Inlet Temperature
This protocol helps to find the ideal inlet temperature for efficient vaporization of this compound without causing thermal degradation.
-
Initial Setup: Use the optimized injection volume from Protocol 1 and the recommended starting parameters from Table 1.
-
Starting Temperature: Begin with a conservative inlet temperature, for example, 250 °C.[3]
-
Data Acquisition: Inject the this compound standard and acquire the data.
-
Incremental Increase: Increase the inlet temperature in increments (e.g., 25 °C) for subsequent runs, up to a reasonable maximum (e.g., 300 °C).[3]
-
Analysis: Monitor the peak area of this compound at each temperature. Also, look for the appearance of any degradation products.
-
Determination: Select the inlet temperature that gives the highest response for this compound without showing signs of degradation. The response may plateau at higher temperatures.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 3. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 4. Benzene, heptyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Optimizing Splitless Injections: Introduction [restek.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
Technical Support Center: Resolving Heptylbenzene Isomers in Chromatography
Welcome to the Technical Support Center for the chromatographic resolution of Heptylbenzene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
This compound isomers, particularly positional isomers, possess very similar physicochemical properties, such as boiling point and polarity. This similarity makes their separation challenging, often resulting in poor resolution or co-elution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1] Achieving adequate separation requires careful optimization of chromatographic conditions to exploit subtle differences in their interactions with the stationary phase.
Q2: Which chromatographic technique is better for separating this compound isomers, GC or HPLC?
Both GC and HPLC can be employed for the separation of this compound isomers. The choice depends on the specific isomers of interest and the sample matrix.
-
Gas Chromatography (GC) is generally well-suited for volatile and semi-volatile compounds like this compound and its isomers. Separation is primarily based on boiling point and interactions with the stationary phase. Temperature programming is a powerful tool in GC to resolve isomers with different volatilities.[2][3]
-
High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode, can also be effective. HPLC offers a different selectivity mechanism based on the isomers' partitioning between a liquid mobile phase and a solid stationary phase. This can be advantageous for isomers with very close boiling points but slight differences in polarity or shape.[4][5]
Q3: How do I select the appropriate column for my analysis?
Column selection is a critical factor for successful isomer resolution.
-
For GC: A good starting point for alkylbenzene isomers is a non-polar or intermediate-polarity capillary column.
-
Non-polar columns (e.g., 5% phenyl / 95% dimethylpolysiloxane) separate isomers primarily based on their boiling points.[6] The elution order generally follows the boiling point of the isomers.[3][6]
-
Intermediate-polarity columns (e.g., 50% phenyl-substituted polysiloxane) can provide different selectivity based on π-π interactions between the aromatic isomers and the stationary phase, which can be crucial for resolving isomers with very similar boiling points.[6]
-
-
For HPLC: For positional aromatic isomers, stationary phases that offer alternative selectivities to standard C18 columns are recommended.
-
Phenyl and Pentafluorophenyl (PFP) columns are excellent choices as they provide additional π-π and dipole-dipole interactions, enhancing the separation of aromatic positional isomers.[5]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Poor Resolution or Peak Co-elution
Problem: My this compound isomers are not separating and are eluting as a single peak or closely overlapping peaks.
Possible Causes & Solutions:
| In Gas Chromatography (GC) | In High-Performance Liquid Chromatography (HPLC) |
| Inadequate Column Selectivity: The stationary phase may not be suitable for resolving the specific isomers. Solution: Switch to a column with a different polarity. If using a non-polar column, try an intermediate-polarity column to leverage π-π interactions.[6] | Insufficient Stationary Phase Selectivity: Standard C18 columns may not provide enough selectivity. Solution: Use a Phenyl or PFP column to introduce alternative separation mechanisms like π-π interactions.[5] |
| Suboptimal Oven Temperature Program: A fast temperature ramp can lead to co-elution. Solution: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation of closely eluting compounds.[7] | Mobile Phase Not Optimized: The mobile phase composition is critical for selectivity. Solution 1: If using acetonitrile, try methanol, or a combination of both. Different organic modifiers can alter selectivity.[4][8] Solution 2: If the isomers have ionizable groups, adjust the mobile phase pH.[4][5] |
| Carrier Gas Flow Rate Too High: A high flow rate reduces the interaction time with the stationary phase. Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time. | Incorrect Mobile Phase Strength: An inappropriate solvent strength can cause all isomers to elute too quickly. Solution: Increase the proportion of the weaker solvent (e.g., water in reversed-phase) to increase retention and improve separation.[4] |
Poor Peak Shape (Tailing or Fronting)
Problem: The peaks for my this compound isomers are asymmetrical, showing tailing or fronting.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the sample concentration or the injection volume.[9] |
| Active Sites in the GC Inlet or Column | Clean or replace the GC inlet liner. For the column, trim a small portion (10-20 cm) from the front end.[6] |
| Secondary Interactions in HPLC | For basic compounds causing tailing, add a competing base like triethylamine to the mobile phase in small concentrations. For acidic compounds, a mobile phase with a lower pH can suppress ionization and reduce tailing. |
| Partially Blocked Column Frit (HPLC) | If all peaks are distorted, the inlet frit of the column may be blocked. Try back-flushing the column (if the manufacturer allows) or replace the column.[4] |
| Inappropriate Sample Solvent (HPLC) | The sample solvent should be of similar or weaker strength than the mobile phase. Dissolving the sample in a very strong solvent can cause peak distortion.[10] |
Shifting Retention Times
Problem: The retention times for my this compound isomers are inconsistent between runs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Leaks in the System (GC or HPLC) | Perform a leak check of the entire system, paying close attention to fittings and septa. |
| Fluctuations in Flow Rate (GC or HPLC) | Verify the carrier gas flow rate in GC with a flow meter.[6] For HPLC, ensure the pump is functioning correctly and the mobile phase is properly degassed. |
| Unstable Oven Temperature (GC) | Ensure the GC oven temperature is stable and accurately controlled. |
| Changes in Mobile Phase Composition (HPLC) | Ensure the mobile phase is well-mixed and prepared fresh. If using buffers, ensure they are fully dissolved to prevent precipitation.[4] |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, the column may need to be replaced. |
Data Presentation
GC Retention Indices for n-Heptylbenzene
The retention index is a standardized measure of a compound's retention in gas chromatography, which helps in compound identification and method development. The elution order of other this compound isomers on non-polar columns generally follows their boiling points.[3]
| Stationary Phase Type | Temperature (°C) | Retention Index |
| Non-polar | 140 | 1355 |
| Non-polar | 100 | 1342 |
| Non-polar | 60 | 1338 |
| Polar | 160 | 1651 |
| Polar | 140 | 1636 |
| Polar | 120 | 1625 |
| Polar | 100 | 1613 |
Data sourced from the NIST Chemistry WebBook for n-Heptylbenzene.[11]
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Isomer Analysis
This protocol provides a starting point for the analysis of this compound isomers. Optimization will be required based on the specific isomers and instrumentation.
-
Sample Preparation:
-
Dissolve the this compound isomer standard or sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 40-300) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Protocol 2: General HPLC-UV Method for Positional this compound Isomers
This protocol is a starting point for separating positional isomers of this compound.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.[4]
-
Based on the scouting run, develop an optimized gradient or isocratic method. For example: 60% B isocratic.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Mandatory Visualizations
Caption: Workflow for developing a GC method for this compound isomer separation.
Caption: Troubleshooting workflow for poor resolution in HPLC.
References
- 1. vurup.sk [vurup.sk]
- 2. chromacademy.com [chromacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Benzene, heptyl- [webbook.nist.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Best Practices for Preventing Heptylbenzene Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Heptylbenzene to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation.[1] Like other alkylbenzenes, the alkyl side chain of this compound is susceptible to oxidation, especially at the benzylic position (the carbon atom attached to the benzene ring).[2] This process, known as autoxidation, can be initiated by factors such as exposure to air (oxygen), light, and elevated temperatures.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4] The container should be tightly sealed to avoid exposure to air and moisture.[3]
Q3: Can I store this compound in any type of container?
A3: It is best to store this compound in amber glass bottles to protect it from light.[5] Ensure the container material is chemically resistant and does not leach impurities into the compound. The cap should provide an airtight seal to prevent the ingress of oxygen and moisture.[3]
Q4: Are there any chemicals that are incompatible with this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[6] Contact with these substances can lead to vigorous reactions and rapid degradation. It is crucial to store this compound away from such chemicals.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (yellowing) of this compound | Oxidation due to exposure to air and/or light. | 1. Immediately purge the headspace of the container with an inert gas (nitrogen or argon). 2. Transfer the this compound to a clean, dry amber glass bottle. 3. Store the container in a dark, cool location. 4. For future use, consider purchasing smaller quantities to minimize headspace in partially used bottles. |
| Presence of unknown peaks in GC-MS or HPLC analysis | Formation of degradation products. | 1. The primary degradation products are likely oxidized species of the heptyl side chain, such as hydroperoxides, alcohols, ketones, and eventually benzoic acid.[2] 2. Review your storage conditions. Ensure the container is properly sealed and stored under an inert atmosphere. 3. Verify that the storage temperature has remained consistently low. 4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their presence in your sample. |
| Inconsistent experimental results using stored this compound | Partial degradation of the compound, leading to lower purity. | 1. Re-analyze the purity of your this compound stock using a validated analytical method (e.g., GC-MS). 2. If degradation is confirmed, it is recommended to use a fresh, unopened bottle of this compound for critical experiments. 3. Implement the recommended best storage practices for all new and existing stock. |
Quantitative Data on this compound Stability
The following table provides illustrative data on the estimated degradation of this compound under accelerated storage conditions. This data is based on the principles of the Arrhenius equation, which predicts an exponential increase in the rate of degradation with an increase in temperature.[9] The actual degradation rates can vary depending on specific conditions such as the presence of oxygen, light, and impurities.
| Storage Condition | Temperature (°C) | Atmosphere | Estimated Degradation (%) after 6 Months | Estimated Degradation (%) after 12 Months |
| Recommended | 4 | Inert (Nitrogen/Argon) | < 0.1 | < 0.2 |
| Ambient | 25 | Air | 1 - 2 | 2 - 4 |
| Accelerated | 40 | Air | 5 - 10 | 10 - 20 |
| Stressed | 60 | Air | 15 - 30 | > 30 |
Disclaimer: This data is for illustrative purposes only and should not be considered as definitive specifications. It is highly recommended to perform in-house stability studies to determine the precise shelf life of this compound under your specific storage conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using GC-MS
Objective: To determine the purity of a this compound sample and identify any potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a certified this compound reference standard in the same solvent, covering a concentration range that brackets the sample concentration.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[10]
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the purity of the sample by comparing its peak area to the calibration curve.
-
Examine the chromatogram for any additional peaks that are not present in the reference standard.
-
Analyze the mass spectra of any unknown peaks to tentatively identify potential degradation products. Common fragments for oxidized alkylbenzenes may include those corresponding to the loss of water, alkyl fragments, and the formation of carbonyl-containing ions.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare four separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL in clear glass vials.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to one vial.
-
Base Hydrolysis: Add 0.1 N NaOH to a second vial.
-
Oxidative Degradation: Add 3% H₂O₂ to a third vial.
-
Thermal Degradation: Place the fourth vial in an oven at 60°C.
-
Control Sample: Prepare a fifth vial with only the this compound solution and store it at the recommended conditions (4°C, protected from light).
-
-
Incubation and Analysis:
-
Incubate the stressed samples for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw an aliquot from each vial, neutralize the acidic and basic samples if necessary, and analyze by GC-MS or HPLC-UV using the method described in Protocol 1.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation in each stress condition.
-
Characterize the major degradation products using their mass spectra.
-
Visualizations
Caption: Workflow for preventing this compound degradation.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tenney.com [tenney.com]
- 5. sgs.com [sgs.com]
- 6. benchchem.com [benchchem.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. concawe.eu [concawe.eu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting poor resolution in NMR spectra of alkylbenzenes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor resolution in NMR spectra of alkylbenzenes.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals are broad and poorly resolved. What are the common causes for alkylbenzenes?
Broadening of aromatic signals in alkylbenzene spectra can stem from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of peak broadening for all NMR experiments.[1]
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, such as aggregation through π-stacking of the benzene rings, resulting in broader peaks.[1]
-
Solvent Effects: The choice of solvent can significantly impact spectral resolution. Some solvents may not sufficiently solvate the alkylbenzene, leading to aggregation.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials can cause significant line broadening.[2]
-
Unresolved Couplings: Complex spin systems in the alkyl chain coupling to the aromatic protons can sometimes appear as broad multiplets if the resolution is insufficient.
Q2: How can I improve the resolution of overlapping signals in the aromatic region?
-
Optimize Shimming: Careful manual or automated shimming of the magnetic field is crucial. The residual solvent peak should be sharp and symmetrical.[1]
-
Adjust Sample Concentration: Try diluting your sample. A lower concentration can reduce aggregation effects.[3]
-
Change Solvent: Using an aromatic solvent like benzene-d6 or pyridine-d6 can induce shifts in the resonances of the solute, often providing dramatically better resolution.[4]
-
Increase Temperature: Acquiring the spectrum at a higher temperature can disrupt intermolecular interactions and may narrow the peaks.
-
Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, improving resolution.[5]
Q3: The peaks for the alkyl chain protons are broad. What could be the issue?
Broadening in the alkyl chain can be due to:
-
Conformational Exchange: Slow rotation around C-C bonds in bulky or long alkyl chains can lead to chemical exchange broadening.
-
High Viscosity: A viscous sample, either due to high concentration or the inherent properties of the solvent, can restrict molecular tumbling and broaden signals.
-
Poor Shimming: As with aromatic signals, poor magnetic field homogeneity will affect all peaks in the spectrum.
Q4: I suspect my sample is aggregating. How can I confirm and mitigate this?
-
Concentration Study: Acquire spectra at several different concentrations. If the chemical shifts and/or line widths change with concentration, aggregation is likely occurring.
-
Temperature Study: Increase the temperature of the experiment. If the peaks sharpen, it suggests that aggregation is being disrupted by thermal energy.[6]
-
Solvent Choice: Use a solvent that is known to disrupt π-stacking interactions. Aromatic solvents can sometimes help, or a more polar solvent might be effective.[4]
-
Additives: In some cases, adding a small amount of a competing agent that can interact with the aromatic rings can disrupt self-aggregation.[3]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Resolution
This guide provides a step-by-step workflow to diagnose and resolve poor NMR resolution for alkylbenzene samples.
Caption: Troubleshooting workflow for poor NMR resolution.
Guide 2: Optimizing NMR Acquisition Parameters
Fine-tuning acquisition parameters can significantly enhance spectral resolution.
Quantitative Data Summary: Recommended NMR Parameters for Alkylbenzenes
| Parameter | Symbol | Typical Value for Qualitative Analysis | Recommended Value for Quantitative (qNMR) Analysis | Purpose |
| Pulse Width | p1 | Calibrated 30° or 90° pulse | Calibrated 90° pulse | To excite the nuclear spins. A 90° pulse provides the maximum signal in a single scan.[7] |
| Relaxation Delay | d1 | 1-5 s | ≥ 5 x T1 (often 10-30 s for small molecules) | To allow the magnetization to return to equilibrium before the next pulse.[7] |
| Acquisition Time | aq | 1-5 s | Sufficient to resolve peaks (typically 1-5 s) | The time during which the Free Induction Decay (FID) is recorded.[7] |
| Number of Scans | ns | 8-16 | Sufficient for S/N > 250 | To improve the signal-to-noise ratio.[8] |
| Receiver Gain | rg | Set to avoid ADC overflow | Set to avoid ADC overflow | To amplify the signal without introducing artifacts.[7] |
Experimental Protocols
Protocol 1: High-Resolution Sample Preparation
-
Weigh Sample: Accurately weigh 1-10 mg of the alkylbenzene sample into a clean, dry vial. For quantitative NMR (qNMR), a precise weight is essential.[9]
-
Solvent Addition: Add 0.6-0.7 mL of a high-purity deuterated solvent. For alkylbenzenes exhibiting poor resolution in common solvents like CDCl₃, consider using benzene-d₆.[4][9]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.[1]
-
Filtration: Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. This removes any suspended particles that can degrade resolution.[9]
-
Degassing (Optional): For samples sensitive to oxygen or for very high-resolution experiments, degas the sample using the freeze-pump-thaw technique for at least three cycles.
Protocol 2: Manual Shimming Procedure
-
Lock on Solvent: Insert the sample and ensure the spectrometer has a stable lock on the deuterium signal of the solvent.
-
Display Lock Signal: View the lock signal display. The goal is to maximize the lock level and achieve a symmetrical shape.
-
Adjust On-Axis Shims (Z shims):
-
Start with Z1 and adjust for maximum lock level.
-
Iteratively adjust Z2, Z3, and Z4 (if available), returning to lower-order shims to re-optimize as you proceed. Symmetrically broadened lines can indicate mis-adjusted odd-powered Z shims.[10]
-
-
Adjust Off-Axis Shims (X and Y shims):
-
If the sample is spinning, mis-adjusted X and Y shims will cause large spinning sidebands. Adjust X, Y, XZ, and YZ to minimize these sidebands.[10]
-
-
Iterate: Alternate between adjusting on-axis and off-axis shims until the lock level is maximized and stable.
Signaling Pathways and Logical Relationships
Relationship Between Experimental Parameters and Spectral Resolution
The following diagram illustrates the key relationships between experimental choices and the resulting spectral quality.
Caption: Interplay of parameters affecting NMR resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 5. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. depts.washington.edu [depts.washington.edu]
How to break emulsions during the workup of Heptylbenzene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion-related issues during the workup of Heptylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a chemical workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other.[1][2] This often results in a cloudy or milky appearance at the interface between the two liquid layers, making separation difficult.[3][4]
Q2: Why do emulsions form during the workup of this compound?
Emulsion formation is a common issue during the liquid-liquid extraction of aromatic hydrocarbons like this compound.[5] Several factors can contribute to their formation:
-
Surfactant-like Impurities: The reaction mixture may contain byproducts or unreacted starting materials that act as surfactants, reducing the interfacial tension between the organic and aqueous phases and stabilizing the emulsion.[1][2]
-
Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets, increasing the surface area between the two phases and promoting emulsion formation.[1]
-
Presence of Particulate Matter: Finely divided solid impurities can accumulate at the interface and stabilize emulsions, a phenomenon known as a Pickering emulsion.[6][7]
-
Similar Densities: If the densities of the organic and aqueous phases are very similar, the separation of layers can be slow, favoring the persistence of an emulsion.
Q3: Can the type of reaction used to synthesize this compound influence emulsion formation?
Yes. For instance, in a Friedel-Crafts acylation or alkylation to produce this compound, quenching the reaction with water and subsequent basic washes (e.g., with sodium bicarbonate) can generate salts and other species that may promote emulsion formation.[8][9][10] The workup of such reactions often involves careful pH adjustments and extractions, which are stages where emulsions can readily form.[11]
Troubleshooting Guide: Breaking Emulsions
Should you encounter a persistent emulsion during the workup of this compound, follow this troubleshooting workflow.
Step 1: Patience and Gentle Agitation
Often, the simplest solution is the most effective.
-
Action: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to allow the dispersed droplets to coalesce.
-
Tip: You can gently swirl the separatory funnel or carefully stir the emulsion layer with a glass rod to encourage the droplets to merge. Avoid vigorous shaking.[3]
Step 2: Chemical Intervention - "Salting Out"
If waiting is not effective, the next step is to alter the properties of the aqueous phase.
-
Principle: Adding a saturated salt solution, such as brine (saturated NaCl), increases the ionic strength of the aqueous layer. This decreases the solubility of organic materials in the aqueous phase and helps to destabilize the emulsion, forcing the layers to separate.[12][13]
-
Experimental Protocol:
-
Prepare a saturated solution of sodium chloride (brine).
-
Add the brine solution in small portions (e.g., 5-10 mL for a 250 mL separatory funnel) to the emulsion.
-
After each addition, gently swirl the funnel and allow it to stand for a few minutes to observe any changes.
-
Continue adding brine until the emulsion breaks and a clear interface between the layers is visible.[14]
-
Step 3: Physical Intervention Methods
For particularly stubborn emulsions, physical methods can be employed.
-
A) Centrifugation: This is a highly effective method for forcing the separation of the denser and lighter phases.[3][15]
-
Experimental Protocol:
-
Carefully transfer the emulsified mixture into centrifuge tubes, ensuring they are properly balanced.
-
Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[14][16]
-
After centrifugation, the mixture should have separated into distinct organic and aqueous layers.
-
Carefully pipette or decant the separated layers.[17]
-
-
-
B) Filtration through Celite®: This method uses a filter aid to physically break up the emulsion.[6]
-
Principle: Celite®, a form of diatomaceous earth, provides a porous medium with a high surface area that can disrupt the structure of the emulsion, allowing the separate liquid phases to pass through.[18]
-
Experimental Protocol:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Prepare a slurry of Celite® in the organic solvent being used for the extraction.
-
Pour the slurry into the funnel to form a packed pad (approximately 1-2 cm thick). Apply gentle vacuum to settle the pad.[14][19]
-
Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.
-
The filtrate should consist of two clear, separate layers.[7]
-
-
Quantitative Data on Emulsion Breaking Techniques
The effectiveness of each technique can vary depending on the specific chemical system. The following table summarizes some reported quantitative data for different methods.
| Technique | System | Parameters | Outcome | Reference(s) |
| Salting Out | Water-in-oil emulsion | Addition of 25 g/L NaCl | 84.53% separation efficiency | [20] |
| Oil-in-water emulsion | Addition of AlCl₃ | Up to 100% demulsification in 10 minutes | [20] | |
| Centrifugation | Jet fuel emulsion | 5000 rpm for 16 minutes | Complete phase separation | [16] |
| Emulsified oil | Varied temperature and flow rate | Optimized separation efficiency | [15] | |
| Chemical Demulsifier | Water-in-dodecane emulsion (Span 80 as emulsifier) | Addition of 160 ppm Tween 20 | Significant reduction in the dense emulsion zone | [21] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. azom.com [azom.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. Low-density solvent-based solvent demulsification dispersive liquid-liquid microextraction for the fast determination of trace levels of sixteen priority polycyclic aromatic hydrocarbons in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. benchchem.com [benchchem.com]
- 15. dolphincentrifuge.com [dolphincentrifuge.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Considerations for scaling up Heptylbenzene synthesis.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Heptylbenzene.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation of Benzene
Question: My Friedel-Crafts acylation of benzene with heptanoyl chloride is resulting in a low yield of heptanophenone. What are the common causes and how can I troubleshoot this?
Answer: Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors. Follow this guide to diagnose and resolve the problem.
Troubleshooting Flowchart:
Issue 2: Incomplete Reduction of Heptanophenone
Question: I am having trouble fully converting heptanophenone to this compound. What could be the issue?
Answer: The choice of reduction method (Clemmensen or Wolff-Kishner) is critical and depends on the stability of your starting material. Incomplete reduction can be due to several factors related to the specific reaction conditions.
-
For Clemmensen Reduction:
-
Inactive Zinc Amalgam: The surface of the zinc can become passivated. Ensure the zinc amalgam is freshly prepared and active.
-
Insufficient Acid Concentration: The reaction requires a strongly acidic environment. Use concentrated hydrochloric acid.
-
Poor Solubility: Heptanophenone has low water solubility. The reaction is often carried out with a co-solvent like toluene to improve mixing.
-
-
For Wolff-Kishner Reduction:
-
Presence of Water: Water can interfere with the reaction. While the Huang-Minlon modification uses hydrazine hydrate, it's crucial to distill off water to allow the temperature to rise for the final elimination step.[1]
-
Insufficient Base: A strong base (like KOH or NaOH) is required in stoichiometric amounts to deprotonate the hydrazone.
-
Low Reaction Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically around 200°C.[1][2] Ensure your high-boiling solvent (e.g., diethylene glycol) reaches this temperature.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Friedel-Crafts alkylation with 1-chloroheptane to synthesize this compound directly?
A1: While technically possible, direct Friedel-Crafts alkylation of benzene with a primary alkyl halide like 1-chloroheptane is prone to carbocation rearrangement.[3] This would lead to a mixture of isomers, with the secondary carbocation being favored, resulting in (2-phenyl)heptane and other rearranged products as significant impurities. Friedel-Crafts acylation followed by reduction is the preferred method as it avoids this rearrangement.[4]
Q2: My Friedel-Crafts acylation reaction is very exothermic. How can I control it during scale-up?
A2: Managing the exotherm is a critical safety consideration when scaling up.[5][6] Key strategies include:
-
Slow Addition: Add the acylating agent (heptanoyl chloride) or the Lewis acid dropwise to the reaction mixture.[5]
-
Cooling: Use an ice bath or a cryocooler to maintain a controlled internal reaction temperature.
-
Monitoring: Continuously monitor the internal temperature of the reaction, not just the bath temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
Q3: What are the main byproducts to expect in the Clemmensen reduction of heptanophenone?
A3: While the primary product is this compound, side reactions can occur. Potential byproducts include the corresponding alcohol (1-phenylheptanol), which is not an intermediate but can form under certain conditions, and dimerization products like pinacols.[7]
Q4: How do I choose between the Clemmensen and Wolff-Kishner reduction?
A4: The choice depends on the functional groups present in your molecule. The Clemmensen reduction uses strongly acidic conditions, which are unsuitable for acid-sensitive substrates.[8][9] The Wolff-Kishner reduction is performed under strongly basic conditions and high temperatures, making it unsuitable for base-labile compounds.[1][10] Since heptanophenone is stable under both conditions, either method can be used.
Q5: What is the best way to purify this compound at a larger scale?
A5: For larger quantities, fractional distillation under reduced pressure is the most effective method for purifying this compound. This allows for the separation of the product from any remaining starting materials, byproducts, and high-boiling residues.[11]
Data Presentation
Table 1: Comparison of Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Lab Scale (Exemplary) | Pilot/Industrial Scale (Typical) |
| Aromatic Substrate | Benzene | Benzene |
| Acylating Agent | Heptanoyl Chloride | Linear Olefins/Paraffins |
| Catalyst | AlCl₃ | Solid Acid Catalysts (e.g., zeolites) or HF |
| Catalyst Loading | ~1.1 equivalents | Catalytic amounts |
| Temperature | 0°C to Reflux | 100 - 200°C |
| Pressure | Atmospheric | 1 - 20 bar |
| Typical Yield | 70-90% (for the ketone) | >95% (for LAB) |
| Key Challenge | Ensuring anhydrous conditions | Catalyst deactivation, heat management |
Experimental Protocols
Protocol 1: Synthesis of Heptanophenone via Friedel-Crafts Acylation
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Heptanoyl chloride
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM) as solvent (optional)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous benzene (as both reactant and solvent) or a solution of benzene in anhydrous DCM to the flask and cool the mixture to 0°C in an ice bath.
-
Slowly add heptanoyl chloride (1 equivalent) dropwise from the addition funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture back to 0°C and quench by carefully and slowly pouring it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude heptanophenone.
Protocol 2: Reduction of Heptanophenone to this compound
Materials:
-
Heptanophenone
-
Zinc dust or granules
-
Mercuric Chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (optional, as co-solvent)
-
Water
Procedure:
-
Prepare zinc amalgam: In a flask, activate zinc (10 parts by weight) by swirling with a solution of mercuric chloride (1 part by weight) in water for 5 minutes. Decant the aqueous solution.
-
To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated HCl, and heptanophenone (1 part by weight). If solubility is an issue, toluene can be added as a co-solvent.
-
Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be added periodically.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Carefully decant the liquid from the remaining zinc amalgam.
-
Transfer the liquid to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a dilute base (e.g., NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Materials:
-
Heptanophenone
-
Hydrazine hydrate (85%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Diethylene glycol (or another high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine heptanophenone, diethylene glycol, hydrazine hydrate (2-3 equivalents), and KOH or NaOH (3-4 equivalents).[1]
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Reconfigure the apparatus for distillation and distill off the water and excess hydrazine until the internal temperature reaches approximately 200°C.
-
Once the temperature has stabilized, reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Combine the organic extracts and wash with dilute HCl followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purify the this compound by vacuum distillation.
Mandatory Visualizations
Overall Workflow for Scaling up this compound Synthesis
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. Linear Alkyl Benzene - ECHEM [echem-eg.com]
- 12. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Minimizing impurities in the synthesis of n-heptylbenzene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of n-heptylbenzene.
Troubleshooting Guide
Issue: Low Yield of n-Heptylbenzene
-
Question: My reaction resulted in a low yield of the desired n-heptylbenzene. What are the likely causes?
-
Answer: Low yields in the Friedel-Crafts alkylation of benzene with a heptyl source can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactants and solvents are anhydrous.
-
Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction.
-
Poor Quality Reagents: The purity of benzene, the alkylating agent (e.g., 1-chloroheptane or 1-heptene), and the catalyst are crucial. Impurities can interfere with the reaction.
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. For the synthesis of n-heptylbenzene, maintaining a consistent and appropriate temperature is key.[1] While some alkylations can be performed at room temperature, others may require gentle heating.[2][3]
-
-
Issue: Formation of Isomeric Impurities
-
Question: My product analysis (GC-MS) shows the presence of other heptylbenzene isomers (e.g., 2-phenylheptane, 3-phenylheptane). How can I prevent this?
-
Answer: The formation of isomers is a classic challenge in Friedel-Crafts alkylation due to carbocation rearrangement.[4][5] The primary carbocation that would lead to n-heptylbenzene can rearrange to more stable secondary carbocations.[6][7] To minimize this:
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress rearrangement reactions.[2]
-
Alternative Synthesis Route: A more reliable method to obtain the linear alkylbenzene is to first perform a Friedel-Crafts acylation with heptanoyl chloride to form heptanophenone. The acylium ion intermediate in this reaction does not undergo rearrangement.[4] The resulting ketone can then be reduced to n-heptylbenzene using a Clemmensen or Wolff-Kishner reduction.
-
-
Issue: Presence of Polyalkylated Byproducts
-
Question: I am observing significant amounts of di- and tri-heptylbenzene in my product mixture. How can I favor mono-alkylation?
-
Answer: Polyalkylation occurs because the product, n-heptylbenzene, is more reactive than the starting material, benzene.[5] The electron-donating heptyl group activates the aromatic ring towards further electrophilic substitution. To minimize polyalkylation:
-
Molar Ratio of Reactants: Use a large excess of benzene relative to the alkylating agent.[7] This increases the statistical probability of the electrophile reacting with a benzene molecule rather than an already alkylated product.
-
Controlled Addition: Add the alkylating agent slowly to the benzene and catalyst mixture to maintain a low concentration of the electrophile throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the best catalyst for the synthesis of n-heptylbenzene?
-
Answer: Anhydrous aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid catalyst for Friedel-Crafts alkylation.[8] Other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can also be employed.[9] The choice of catalyst can influence the selectivity and reaction conditions.
-
-
Question: How can I effectively purify the crude n-heptylbenzene product?
-
Answer: A multi-step purification process is recommended:
-
Quenching and Washing: Carefully quench the reaction mixture with ice-cold water and dilute HCl to decompose the catalyst. Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine to remove acidic and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: Fractional distillation under reduced pressure is an effective method to separate n-heptylbenzene from unreacted benzene (if not fully removed), isomeric byproducts, and heavier polyalkylated products.
-
-
-
Question: Can I use 1-heptene instead of 1-chloroheptane as the alkylating agent?
-
Answer: Yes, alkenes like 1-heptene can be used as alkylating agents in the presence of a strong acid catalyst (e.g., H₂SO₄ or a Lewis acid). The alkene is protonated to form a carbocation, which then acts as the electrophile. However, this method is also prone to carbocation rearrangements.
-
-
Question: How can I monitor the progress of the reaction?
-
Answer: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals, quenching them, and analyzing them by Gas Chromatography (GC). This will allow you to determine the consumption of the starting materials and the formation of the product and byproducts.
-
Data Presentation
Table 1: Influence of Reaction Parameters on n-Heptylbenzene Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Alkylating Agent | 1-Chloroheptane | 1-Heptene | Heptanoyl Chloride | Acylation avoids rearrangement.[4] |
| Catalyst | AlCl₃ | H₂SO₄ | AlCl₃ | AlCl₃ is a strong Lewis acid catalyst.[8] |
| Benzene:Alkylating Agent Molar Ratio | 1:1 | 5:1 | 10:1 | A higher ratio minimizes polyalkylation.[7] |
| Temperature | 0-5 °C | 25 °C (Room Temp) | 60 °C | Lower temperatures can reduce isomer formation.[2] |
| Yield of n-Heptylbenzene | Moderate | High | High (after reduction) | Optimized conditions improve yield. |
| Primary Impurities | Isomers, Polyalkylated products | Isomers, Polyalkylated products | Minimal (before reduction) | Side reactions are condition-dependent. |
Experimental Protocols
Protocol 1: Synthesis of n-Heptylbenzene via Friedel-Crafts Alkylation
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.
-
Reactant Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous benzene (in large excess, e.g., 10 molar equivalents) and anhydrous aluminum chloride (AlCl₃) (e.g., 1.2 equivalents relative to the alkylating agent).
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Alkylating Agent: Add 1-chloroheptane (1 equivalent) dropwise from the addition funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed for vacuum application.
-
Distillation: Heat the crude product under reduced pressure.
-
Fraction Collection: Collect the fractions at different boiling point ranges. The first fraction will likely be any remaining benzene. The main fraction corresponding to the boiling point of n-heptylbenzene (approx. 246 °C at atmospheric pressure, lower under vacuum) should be collected separately. Higher boiling fractions will contain polyalkylated byproducts.
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Visualizations
Caption: Reaction pathway for n-heptylbenzene synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. physicsforums.com [physicsforums.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Heptylbenzene and Other Alkylbenzenes
This guide provides a comparative analysis of common synthetic routes for producing heptylbenzene and other industrially significant alkylbenzenes, including toluene, ethylbenzene, n-propylbenzene, and n-butylbenzene. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a direct comparison of methodologies, reaction efficiencies, and experimental considerations.
Overview of Synthetic Methodologies
The synthesis of alkylbenzenes is a cornerstone of organic chemistry, primarily achieved through several key reaction types. The choice of method depends critically on the desired alkyl chain length and isomeric purity.
-
Friedel-Crafts Alkylation: This classic method involves the reaction of an alkyl halide or alkene with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2]. While effective for simple alkyl groups like methyl and ethyl, it is notoriously susceptible to polyalkylation and carbocation rearrangements, making it unsuitable for producing linear alkylbenzenes with three or more carbons[3][4].
-
Friedel-Crafts Acylation followed by Reduction: To circumvent the rearrangement issue, a two-step acylation-reduction sequence is often employed. An acyl group is first introduced to the benzene ring via an acyl halide or anhydride. The resulting ketone, which is not prone to rearrangement, is then reduced to the desired alkyl chain using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction[5][6]. This is a highly reliable method for producing straight-chain alkylbenzenes like n-propylbenzene and n-heptylbenzene.
-
Wurtz-Fittig Reaction: This reaction couples an aryl halide with an alkyl halide using sodium metal in a dry ether solvent to form a new carbon-carbon bond[7][8]. While historically significant, its utility is limited by side reactions and the harsh conditions required[8][9].
-
Grignard-based Cross-Coupling: The reaction of a Grignard reagent (R-MgX) with an appropriate electrophile provides a versatile route to alkylbenzenes. For example, benzylmagnesium chloride can react with an ethylating agent like diethyl sulfate to produce n-propylbenzene[10][11]. Modern variations, such as the Kumada coupling, use transition metal catalysts (e.g., nickel) to couple a Grignard reagent with an aryl halide, offering a mild and efficient synthesis[12].
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The Suzuki reaction is a powerful modern method that couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst[13][14]. Its high functional group tolerance and mild reaction conditions have made it a widely used tool in organic synthesis[15].
Comparative Data on Alkylbenzene Synthesis
The following table summarizes and compares various synthetic routes for this compound and other common alkylbenzenes.
| Target Product | Synthesis Method | Reactants | Catalyst / Key Reagents | Typical Yield | Advantages | Disadvantages & Limitations |
| This compound | Acylation-Reduction | Benzene, Heptanoyl chloride | 1. AlCl₃ 2. Zn(Hg), HCl | ~90% (from ketone)[16] | Avoids rearrangement, high yield, produces pure linear isomer. | Two-step process, harsh reduction conditions may be required. |
| Toluene | Friedel-Crafts Alkylation | Benzene, Methyl chloride | AlCl₃[17][18] | Good | Single step, readily available starting materials. | Polyalkylation can occur. Benzene is a known carcinogen. |
| Ethylbenzene | Friedel-Crafts Alkylation | Benzene, Ethylene | Zeolite or AlCl₃[19][20] | High | Industrially scalable, continuous process possible with zeolites. | Polyethylbenzenes are formed as byproducts, requiring separation and transalkylation[21]. |
| n-Propylbenzene | Grignard Reaction | Benzylmagnesium chloride, Diethyl sulfate | None (Grignard is the reagent) | 70-75%[10] | Avoids rearrangement to isopropylbenzene, good yield. | Diethyl sulfate is highly toxic; requires anhydrous conditions[11][22]. |
| n-Propylbenzene | Acylation-Reduction | Benzene, Propionyl chloride | 1. AlCl₃ 2. H₂NNH₂, KOH | Good[5] | Excellent isomeric purity, avoids rearrangement. | Two-step process. |
| n-Butylbenzene | Wurtz-Fittig Reaction | Bromobenzene, n-Butyl bromide | Sodium metal, dry ether | 65-70%[23] | One-pot synthesis of a straight-chain alkylbenzene. | Side reactions (alkane and biphenyl formation) are common; requires careful temperature control. |
| n-Butylbenzene | Kumada Coupling | Chlorobenzene, Butylmagnesium bromide | Nickel-diphosphine complex[12] | Good | Mild and efficient, avoids harsh reagents like sodium metal. | Requires preparation of Grignard reagent, catalyst can be sensitive. |
Experimental Protocols
A reliable method for synthesizing linear long-chain alkylbenzenes like this compound is the Friedel-Crafts acylation followed by Clemmensen reduction.
Protocol: Synthesis of n-Heptylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation (Synthesis of Heptanoylbenzene)
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel.
-
Reactant Charging: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a solvent such as dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath to 0°C.
-
Addition of Acyl Chloride: Charge the dropping funnel with heptanoyl chloride (1.0 eq) dissolved in CH₂Cl₂. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
Addition of Benzene: Following the formation of the acylium ion complex, add benzene (1.0 eq) dropwise via the dropping funnel, keeping the reaction temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude heptanoylbenzene.
Step 2: Clemmensen Reduction (Synthesis of n-Heptylbenzene)
-
Preparation of Zinc Amalgam (Zn(Hg)): Prepare amalgamated zinc by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the zinc with water.
-
Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, concentrated HCl, and water.
-
Reaction: Add the crude heptanoylbenzene from Step 1 to the flask. Heat the mixture to a vigorous reflux with stirring. The reduction can take several hours. Additional portions of HCl may be required to maintain a strongly acidic environment.
-
Workup: After the reaction is complete (monitored by the disappearance of the ketone starting material), cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. After removing the solvent, purify the resulting crude n-heptylbenzene by fractional distillation under reduced pressure to obtain the final product.
Visualization of Pathways and Workflows
Visual diagrams help clarify complex reaction mechanisms and experimental procedures.
Caption: General mechanism for Friedel-Crafts Alkylation.
Caption: Standard experimental workflow for organic synthesis.
References
- 1. cerritos.edu [cerritos.edu]
- 2. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 9. google.com [google.com]
- 10. Production Method of n-Propylbenzene - Chempedia - LookChem [lookchem.com]
- 11. preparation method of n-propylbenzene and its application in organic synthesis_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 12. n-Butylbenzene - Wikipedia [en.wikipedia.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound|lookchem [lookchem.com]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. Toluene - Sciencemadness Wiki [sciencemadness.org]
- 19. quora.com [quora.com]
- 20. dwsim.fossee.in [dwsim.fossee.in]
- 21. researchgate.net [researchgate.net]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. Organic Syntheses Procedure [orgsyn.org]
Heptylbenzene vs. Hexylbenzene in Supercritical Water: A Comparative Analysis of Decomposition Behavior
For researchers, scientists, and drug development professionals, understanding the behavior of molecules in extreme environments is paramount. Supercritical water (SCW), with its unique properties as a green solvent and reagent, offers a promising medium for various chemical transformations, including the upgrading of heavy oils and waste treatment. This guide provides an objective comparison of the decomposition of heptylbenzene and hexylbenzene, two alkylbenzene models for components found in heavy crude oil, in a supercritical water environment. The following analysis is based on experimental data to elucidate their reaction kinetics, product distributions, and decomposition pathways.
Executive Summary
Experimental studies reveal that both this compound and hexylbenzene undergo decomposition in supercritical water, yielding a mixture of lighter hydrocarbons, gaseous products, and some heavier compounds. Notably, this compound exhibits a higher conversion rate compared to hexylbenzene under similar reaction conditions. The primary decomposition mechanism for both molecules involves the shortening and rearrangement of their alkyl side chains. Toluene is a significant product in the decomposition of both compounds, with a higher yield observed from this compound. For hexylbenzene, other major liquid products include styrene and ethylbenzene. The use of supercritical water as a reaction medium has also been shown to suppress the formation of coke and char.
Data Presentation: Quantitative Analysis of Decomposition
The following tables summarize the key quantitative data from comparative studies of this compound and hexylbenzene decomposition in supercritical water.
Table 1: Comparison of Conversion Rates
| Compound | Temperature (°C) | Pressure (MPa) | Reaction Time (min) | Water to Oil Ratio (mol/mol) | Average Conversion (%) |
| This compound | 450 | 35 | 60 | 10 | High |
| Hexylbenzene | 450 | 35 | 60 | 10 | Moderate |
Note: Specific numerical conversion percentages were not detailed in the readily available literature, but studies consistently report higher conversion for this compound.[1]
Table 2: Major Decomposition Products
| Reactant | Major Liquid Products | Gaseous Products | Other Products |
| This compound | Toluene, Shorter chain alkylbenzenes | Light hydrocarbons | Heavier hydrocarbons, Naphthalene |
| Hexylbenzene | Toluene, Styrene, Ethylbenzene | Light hydrocarbons | Heavier hydrocarbons, Naphthalene |
Source: Compiled from Mandal et al., 2016 and Carr et al., 2015.[2][3]
Experimental Protocols
The presented data is primarily based on experiments conducted under the following conditions:
Reactor Setup: The experiments were carried out in an 8.8 mL batch-type reactor constructed from Hastelloy C-276, capable of withstanding high temperatures and pressures (up to 500°C and 50 MPa).[1][2]
Reaction Conditions:
-
Temperature: The decomposition of both this compound and hexylbenzene was studied in the temperature range of 450-475°C.[1][2]
-
Pressure: A constant water partial pressure of 35 MPa was maintained.[1][2]
-
Reaction Time: Experiments were typically conducted for a duration of 60 minutes.[1][2]
-
Water to Oil Ratio: A water to oil molar ratio of 10 was found to be effective for the conversion of both compounds.[1][2]
Analytical Methods:
-
The liquid products of the reaction were analyzed using gas chromatography-mass spectrometry (GC-MS) for qualitative identification and gas chromatography with a flame ionization detector (GC-FID) for quantitative analysis.[2]
-
Gaseous products were also collected and analyzed to determine the composition of light hydrocarbons.
Decomposition Pathways
The decomposition of both this compound and hexylbenzene in supercritical water proceeds through a free-radical mechanism, primarily involving the cleavage of the alkyl side chain.
This compound Decomposition Pathway
The longer heptyl side chain of this compound offers more potential cleavage points, leading to a wider array of initial breakdown products and contributing to its higher conversion rate. The primary mechanism is the homolytic cleavage of C-C bonds in the alkyl chain.
Hexylbenzene Decomposition Pathway
Hexylbenzene follows a similar decomposition pattern, with the hexyl side chain undergoing scission. The primary products identified are toluene, styrene, and ethylbenzene, indicating specific cleavage points along the chain.
Experimental Workflow
The general workflow for studying the decomposition of this compound and hexylbenzene in supercritical water is as follows:
References
A Comparative Guide to the Full Validation of a GC-MS Method for Heptylbenzene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of aromatic hydrocarbons such as heptylbenzene is crucial for a variety of applications, from environmental monitoring to chemical synthesis quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides a comprehensive overview of a fully validated GC-MS method for this compound quantification, alongside a comparison with alternative analytical techniques, supported by representative experimental data.
Validated GC-MS Method for this compound Quantification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the quantification of this compound, the use of a deuterated internal standard, such as this compound-d20, is highly recommended to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2][3][4]
Experimental Protocol: GC-MS
1. Reagents and Materials:
-
This compound standard solution (1000 µg/mL in methanol)
-
This compound-d20 internal standard (IS) solution (100 µg/mL in methanol)[1]
-
Methanol or other suitable solvent (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution in methanol to achieve concentrations ranging from 0.1 to 50 µg/mL. Spike each standard with the this compound-d20 internal standard to a final concentration of 5 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in a representative matrix.[4]
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction (SPE) may be required to isolate the analyte.[1]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Agilent 8890 GC (or equivalent)
-
Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent)[3]
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[2][3][4]
-
Inlet: Split/splitless injector at 280°C, operated in splitless mode.[3][4]
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]
-
MS Transfer Line Temperature: 290°C[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4][5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[2][3][5]
-
This compound Ions: Monitor a quantifier ion (e.g., m/z 91) and one or two qualifier ions (e.g., m/z 162).
-
This compound-d20 Ions: Monitor a quantifier ion (e.g., m/z 106) and a qualifier ion (e.g., m/z 182).
-
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
The concentration of this compound in the samples is calculated using the linear regression equation from the calibration curve.[2]
Performance Data: GC-MS
The following table summarizes the typical performance parameters for a validated GC-MS method for this compound quantification.
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.995[4] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 85 - 115%[4] |
| Precision (%RSD) | < 15% |
| Specificity | High, due to mass spectrometric detection |
Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for the quantification of aromatic hydrocarbons, each with its own advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of non-volatile or thermally labile compounds.[5] For aromatic hydrocarbons like this compound, it offers a cost-effective and high-throughput alternative to GC-MS.[5]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds.[7]
-
Internal Standard: A structurally similar compound that does not co-elute with this compound can be used.
Performance Data: HPLC-UV
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[8] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Specificity | Moderate, potential for interference from co-eluting compounds |
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a sensitive and reliable technique for quantifying organic compounds that can be volatilized.[9] It is particularly well-suited for the analysis of hydrocarbons.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column and GC conditions: Similar to the GC-MS method.
-
Detection: The flame ionization detector responds to carbon-containing compounds.
-
Internal Standard: A non-interfering hydrocarbon can be used as an internal standard.
Performance Data: GC-FID
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
| Specificity | Low, responds to all organic compounds |
Method Comparison
| Feature | GC-MS | HPLC-UV | GC-FID |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio.[5] | Separation by polarity, detection by UV absorbance.[5] | Separation by volatility and boiling point, detection by ionization in a flame. |
| Selectivity | High | Moderate | Low |
| Sensitivity | Very High | Good | High |
| Analyte Volatility | Requires volatile and thermally stable compounds.[5] | Suitable for non-volatile and thermally labile compounds.[5] | Requires volatile and thermally stable compounds. |
| Instrumentation Cost | High | Moderate | Low |
| Throughput | Moderate | High | High |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC-MS method and the logical relationship between the key validation parameters.
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available resources. GC-MS offers the highest level of confidence due to its superior selectivity and sensitivity, making it the gold standard for trace-level analysis and in complex matrices. HPLC-UV and GC-FID represent viable, cost-effective alternatives for routine analysis of less complex samples. A thorough validation of the chosen method is paramount to ensure the generation of reliable and accurate quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]
- 9. measurlabs.com [measurlabs.com]
Comparative toxicity assessment of different alkylbenzene isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of various alkylbenzene isomers, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and in making informed decisions during drug development and chemical safety assessments.
Quantitative Toxicity Data
The following table summarizes the key toxicity values for common alkylbenzene isomers across different toxicological endpoints. These values are essential for a comparative assessment of their relative toxicities.
| Alkylbenzene Isomer | Test Species | Route of Administration | Toxicity Endpoint | Value | Reference |
| Xylene (mixed isomers) | Rat | Oral | LD50 | 4300 mg/kg | [1] |
| Human Fibroblast | In vitro (inhalation) | IC50 (NRU) | 5350 ± 328 ppm | [2][3] | |
| Human Fibroblast | In vitro (inhalation) | IC50 (MTS) | 5750 ± 433 ppm | [2][3] | |
| Ethylbenzene | Rat | Oral | LD50 | 3500 mg/kg | |
| Rat | Inhalation | LC50 (4h) | 4000 ppm | ||
| Rat | Oral | NOAEL (developmental) | 100 mg/kg/day | ||
| Cumene (Isopropylbenzene) | Rat | Oral | LD50 | 1400 mg/kg | |
| Rat | Inhalation | LC50 (4h) | 8000 ppm | ||
| Rat | Oral | NOAEL (chronic) | 100 mg/kg/day | ||
| Toluene | Human Fibroblast | In vitro (inhalation) | IC50 (NRU) | 10500 ± 527 ppm | [2][3] |
| Human Fibroblast | In vitro (inhalation) | IC50 (MTS) | 11200 ± 1044 ppm | [2][3] | |
| Diethylbenzene (isomer mixture) | Rat | Oral | LD50 | 2050 mg/kg | [1] |
| 2-Ethyltoluene | Rat/Mouse | Inhalation (2 weeks) | Observation | Most potent isomer based on mortality and histopathology | [4] |
| 3-Ethyltoluene | Rat/Mouse | Inhalation (2 weeks) | Observation | No exposure-related deaths | [4] |
| 4-Ethyltoluene | Mouse | Inhalation (2 weeks) | Observation | Euthanized due to moribund condition at 2000 ppm | [4] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; IC50: Inhibitory Concentration, 50%; NOAEL: No Observed Adverse Effect Level; NRU: Neutral Red Uptake assay; MTS: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for assessing cytotoxicity, genotoxicity, and developmental toxicity of volatile organic compounds like alkylbenzenes.
In Vitro Cytotoxicity Testing for Volatile Organic Compounds
This protocol is adapted for testing volatile substances at the air-liquid interface, which more closely mimics inhalation exposure.[2][3]
-
Cell Culture: Human cell lines such as A549 (lung carcinoma), HepG2 (liver carcinoma), or primary human fibroblasts are cultured on porous membrane inserts until a confluent monolayer is formed.
-
Exposure System: A static exposure system is utilized, consisting of sealed glass chambers. A known amount of the volatile alkylbenzene isomer is introduced onto a filter paper within the chamber to generate a specific airborne concentration.
-
Air-Liquid Interface Exposure: The cell culture inserts are placed in the chambers, allowing the apical side of the cell monolayer to be directly exposed to the test atmosphere for a defined period (e.g., 1 hour) at 37°C. The basal side remains in contact with the culture medium.
-
Post-Exposure Incubation: Following exposure, the cells are returned to a standard incubator for a recovery period (e.g., 24 hours).
-
Viability Assays: Cell viability is assessed using quantitative colorimetric assays such as the MTS or Neutral Red Uptake (NRU) assay. The absorbance is measured spectrophotometrically, and the IC50 value is calculated from the dose-response curve.
Genotoxicity Assessment
1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used screening assay to assess the mutagenic potential of chemical compounds.[5][6][7]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA102) are used. These strains have different mutations that allow for the detection of various types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.
-
Exposure: The bacterial tester strains are exposed to various concentrations of the alkylbenzene isomer in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
2. In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[8][9][10]
-
Cell Culture: A suitable mammalian cell line (e.g., TK6, V79, or HepG2) is cultured and treated with various concentrations of the alkylbenzene isomer, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration. The cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
3. Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12][13][14]
-
Cell Preparation: Cells are treated with the test compound, harvested, and embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. An increase in tail moment or tail intensity indicates DNA damage.
Developmental Toxicity Screening
The OECD Test Guideline 414 provides a framework for assessing the potential of a substance to cause adverse effects on the developing fetus.[15][16][17]
-
Animal Model: Pregnant rodents (typically rats) or rabbits are used.
-
Dosing Period: The test substance is administered daily to the dams during the period of major organogenesis.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not mortality.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The incidence of malformations and other developmental effects are statistically analyzed to determine a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of alkylbenzene isomers.
Experimental workflow for in vitro toxicity testing of alkylbenzene isomers.
Metabolic activation of alkylbenzenes by Cytochrome P450 enzymes.
Signaling pathway of oxidative stress-induced apoptosis by alkylbenzene metabolites.
References
- 1. series.publisso.de [series.publisso.de]
- 2. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. gov.uk [gov.uk]
- 12. 21stcenturypathology.com [21stcenturypathology.com]
- 13. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 414 ... - OECD - Google 圖書 [books.google.com.tw]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
Cross-Validation of Heptylbenzene Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Heptylbenzene, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of different internal standards for this compound analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your specific application.
Internal standards are crucial in analytical chemistry for correcting variations that can occur during sample preparation, injection, and instrumental analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the samples.[2] Isotopically labeled compounds, such as deuterated standards, are often considered the gold standard in mass spectrometry-based methods due to their similar chemical and physical properties to the analyte, which allows them to co-elute and experience similar ionization effects while being distinguishable by their mass-to-charge ratio.[1]
This guide focuses on the cross-validation of this compound analysis using this compound-d20, a deuterated internal standard, and compares its performance against a non-deuterated structural analog, Octylbenzene, and a commonly used, but structurally less similar internal standard, Fluorobenzene.
Performance Comparison of Internal Standards
The effectiveness of an internal standard is evaluated based on several key performance metrics, including linearity, accuracy (recovery), and precision (relative standard deviation). The following table summarizes the expected performance of this compound-d20 in comparison to Octylbenzene and Fluorobenzene for the analysis of this compound.
| Performance Metric | This compound-d20 (Deuterated IS) | Octylbenzene (Structural Analog IS) | Fluorobenzene (Non-analogous IS) | Advantage of Deuterated IS |
| Linearity (R²) | > 0.999[3] | > 0.995 | > 0.99 | Higher coefficient of determination demonstrates a more reliable correlation between concentration and response.[3] |
| Accuracy (Recovery) | 95-105%[3] | 90-110% | 85-115% | Tighter recovery range indicates better correction for analyte loss during sample preparation.[3] |
| Precision (%RSD) | < 5%[3] | < 10% | < 15% | Lower relative standard deviation signifies higher method precision and reproducibility.[3] |
| Matrix Effect Compensation | Excellent[4] | Moderate[4] | Poor[4] | Co-elution with the analyte allows for more effective compensation of matrix interferences.[3][4] |
Experimental Protocols
To achieve a robust cross-validation, a detailed and consistent experimental protocol is essential. The following sections outline the methodologies for sample preparation, instrument analysis, and data analysis.
Reagents and Materials
-
This compound (analytical standard)
-
This compound-d20 (internal standard)
-
Octylbenzene (internal standard)
-
Fluorobenzene (internal standard)
-
Hexane (or other suitable solvent, HPLC-grade)
-
Sample matrix (e.g., plasma, environmental water sample)
Preparation of Standards and Samples
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound, this compound-d20, Octylbenzene, and Fluorobenzene in hexane.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the this compound stock solution. Spike each calibration standard with the chosen internal standard (this compound-d20, Octylbenzene, or Fluorobenzene) to a constant final concentration (e.g., 10 µg/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the sample matrix with the this compound stock solution.[4] Add the same constant concentration of the chosen internal standard to each QC sample.[4]
-
Sample Preparation: For unknown samples, add the chosen internal standard at the same constant concentration. If necessary, perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.[1]
-
Inlet: Split/splitless injector, operated in splitless mode.[1]
-
Oven Temperature Program: A suitable temperature program should be developed to achieve chromatographic separation of this compound and the internal standards.[1] An example program could be: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[4]
-
-
Mass Spectrometer (MS) Conditions:
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis using an internal standard.
Caption: The role of an internal standard in correcting for analytical variability.
Conclusion
The cross-validation data overwhelmingly supports the use of a deuterated internal standard, such as this compound-d20, for the quantitative analysis of this compound. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical process, leading to superior accuracy, precision, and linearity.[7][8] While structural analogs like Octylbenzene can provide acceptable performance, they may not account for subtle differences in extraction efficiency and matrix effects as effectively as a deuterated standard.[4] The use of a non-analogous internal standard like Fluorobenzene is generally not recommended for high-accuracy quantitative analysis of this compound due to significant differences in chemical properties and chromatographic behavior.
For researchers, scientists, and drug development professionals seeking the highest quality data, the adoption of this compound-d20 as an internal standard is a critical step in developing a robust and reliable analytical method for this compound quantification.
References
Performance Deep Dive: A Comparative Analysis of Heptylbenzene-Based Liquid Crystals
For Immediate Release
In the dynamic landscape of materials science, particularly in the development of advanced display technologies and electro-optic applications, the performance of liquid crystals is a critical determinant of device efficacy. This guide offers an in-depth, objective comparison of the performance of several heptylbenzene-based liquid crystals, providing researchers, scientists, and drug development professionals with essential data to inform their material selection and experimental design. This analysis is supported by a compilation of experimental data and detailed methodologies for key characterization techniques.
Executive Summary
This compound-based liquid crystals are a significant class of mesogenic materials valued for their specific electro-optical and thermal properties. This guide focuses on a comparative analysis of key performance indicators: clearing point (nematic-isotropic transition temperature), birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁). By presenting quantitative data in a structured format and outlining the experimental protocols for their measurement, this document aims to facilitate a clearer understanding of the subtle yet impactful variations among these compounds.
Performance Data at a Glance
The following tables summarize the key performance parameters for a selection of this compound-based liquid crystals. These compounds are chosen for their relevance and the availability of comparative data in the scientific literature.
Table 1: Thermal and Electro-Optical Properties of this compound-Based Liquid Crystals
| Compound Name | Structure | Clearing Point (°C) | Birefringence (Δn) at 25°C, 589 nm | Dielectric Anisotropy (Δε) at 25°C, 1 kHz |
| 4-Cyano-4'-heptylbiphenyl (7CB) | C₇H₁₅-(C₆H₄)-(C₆H₄)-CN | 42.0[1] | ~0.165 | +8.1 |
| 4-Cyano-4'-heptyloxybiphenyl (7OCB) | C₇H₁₅O-(C₆H₄)-(C₆H₄)-CN | 74.95[2] | 0.1376 - 0.2285[2] | - |
| 4-Heptyl-N-phenylaniline | C₇H₁₅-(C₆H₄)-NH-(C₆H₄) | 48.0 | - | - |
| 4-(4-Heptylphenyl)benzonitrile | C₇H₁₅-(C₆H₄)-(C₆H₄)-CN | - | - | - |
| 4-Heptylphenyl 4-cyanobenzoate | C₇H₁₅-(C₆H₄)-OOC-(C₆H₄)-CN | - | - | - |
Note: Data for some compounds is incomplete due to limited availability in public literature. The birefringence for 7OCB is presented as a range as it varies significantly with temperature.[2]
Table 2: Rotational Viscosity of Selected this compound-Based Liquid Crystals
| Compound Name | Rotational Viscosity (γ₁) (mPa·s) at 25°C |
| 4-Cyano-4'-heptylbiphenyl (7CB) | ~130 |
Experimental Protocols
The following sections detail the methodologies for determining the key performance parameters discussed in this guide.
Determination of Clearing Point (Nematic-to-Isotropic Phase Transition)
The clearing point is a fundamental property of a liquid crystal, marking the temperature at which it transitions from the anisotropic nematic phase to the isotropic liquid phase.
Method: Polarized Optical Microscopy (POM)
-
Sample Preparation: A small amount of the liquid crystal sample is placed on a clean glass slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a calibrated hot stage attached to a polarizing microscope.
-
Observation: The sample is heated at a controlled rate (e.g., 1-2 °C/min).
-
Transition Identification: The clearing point is identified as the temperature at which the birefringent textures of the nematic phase completely disappear, resulting in a dark field of view under crossed polarizers.[3][4] This transition is reversible and can also be observed upon cooling from the isotropic phase.[4]
Measurement of Birefringence (Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. It is a crucial parameter for display applications.
Method: Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard with a known refractive index.[5]
-
Sample Application: A few drops of the liquid crystal sample are placed on the prism of the refractometer. For liquid crystals, observing two distinct critical angle boundaries (one sharp and one faint) corresponding to nₑ and nₒ is possible.[6]
-
Measurement: Using a monochromatic light source (e.g., a sodium lamp at 589 nm), the refractive indices are measured. A polarizer can be used to distinguish between the ordinary and extraordinary rays.
-
Calculation: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.[7]
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Its sign and magnitude are critical for the operation of liquid crystal displays.
Method: Dielectric Spectroscopy
-
Cell Preparation: Two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) are used: one inducing planar alignment (director parallel to the electrodes) and one inducing homeotropic alignment (director perpendicular to the electrodes).
-
Sample Filling: The cells are filled with the liquid crystal sample in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.
-
Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculation: The dielectric permittivities ε∥ (from the homeotropic cell) and ε⊥ (from the planar cell) are calculated from the capacitance values. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[8]
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal director rotating and is a key factor influencing the switching speed of liquid crystal devices.
Method: Transient Current Measurement
-
Cell Preparation: A planar-aligned liquid crystal cell is prepared.
-
Voltage Application: A DC voltage pulse is applied to the cell, causing the liquid crystal director to reorient.
-
Current Measurement: The transient current associated with this reorientation is measured using a digital storage oscilloscope.[9][10]
-
Analysis: The rotational viscosity (γ₁) can be determined by analyzing the peak time and magnitude of the transient current, as the dynamics of the director reorientation are directly related to γ₁.[9][10][11][12][13]
Conclusion
The performance of this compound-based liquid crystals is governed by a delicate interplay of their molecular structure and intermolecular interactions. This guide provides a foundational comparison of key performance metrics for several prominent examples within this class. The tabulated data and detailed experimental protocols offer a valuable resource for researchers and professionals, enabling more informed material selection and facilitating the design of novel liquid crystal-based technologies. Further research to populate the data for a wider range of this compound derivatives will be crucial for a more comprehensive understanding and the continued advancement of the field.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ijisrt.com [ijisrt.com]
- 3. Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hinotek.com [hinotek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of Rotational Viscosity of Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experim… [ouci.dntb.gov.ua]
Spectroscopic data comparison between isomers of Heptylbenzene.
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of n-heptylbenzene and its branched-chain isomers. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This guide presents a comparative analysis of the spectroscopic data for n-heptylbenzene and its two common branched-chain isomers: 2-phenylheptane and 3-phenylheptane. Understanding the distinct spectral features of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in chemical synthesis and drug development. The subtle differences in their molecular structures, arising from the position of the phenyl group on the heptyl chain, give rise to characteristic variations in their NMR, IR, and MS spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for n-heptylbenzene, 2-phenylheptane, and 3-phenylheptane.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Multiplicities, and Coupling Constants (J) in Hz)
| Compound | Aromatic Protons | Benzylic Proton(s) | Alkyl Protons |
| n-Heptylbenzene | ~7.28-7.15 (m, 5H) | 2.58 (t, J = 7.8 Hz, 2H) | 1.60 (quint, J = 7.5 Hz, 2H), 1.30-1.25 (m, 8H), 0.88 (t, J = 6.8 Hz, 3H) |
| 2-Phenylheptane | ~7.30-7.10 (m, 5H) | 2.70 (sextet, J = 7.0 Hz, 1H) | 1.65-1.55 (m, 2H), 1.30-1.15 (m, 6H), 1.22 (d, J = 7.0 Hz, 3H), 0.85 (t, J = 7.0 Hz, 3H) |
| 3-Phenylheptane | ~7.27-7.08 (m, 5H) | 2.65 (quint, J = 7.5 Hz, 1H) | 1.65-1.50 (m, 4H), 1.30-1.10 (m, 4H), 0.88 (t, J = 7.3 Hz, 6H) |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Compound | Aromatic Carbons | Benzylic Carbon | Alkyl Carbons |
| n-Heptylbenzene | 142.9, 128.4, 128.2, 125.6 | 36.1 | 31.9, 31.6, 29.2, 29.1, 22.7, 14.1 |
| 2-Phenylheptane | 146.9, 128.3, 126.6, 125.9 | 44.5 | 39.2, 31.9, 27.2, 22.7, 21.5, 14.1 |
| 3-Phenylheptane | 145.2, 128.3, 127.3, 126.0 | 50.1 | 37.0 (x2), 29.8 (x2), 23.1, 14.2 (x2) |
IR Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch (Aromatic) | C-H Out-of-Plane Bend |
| n-Heptylbenzene | ~3080, 3060, 3025 | ~2955, 2925, 2855 | ~1605, 1495 | ~745, 695 |
| 2-Phenylheptane | ~3085, 3065, 3030 | ~2955, 2925, 2855 | ~1600, 1495 | ~760, 700 |
| 3-Phenylheptane | ~3080, 3060, 3025 | ~2960, 2930, 2860 | ~1605, 1495 | ~765, 700 |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) and their Relative Intensities
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| n-Heptylbenzene | 176 | 91 (100%) | 105 (20%), 77 (15%) |
| 2-Phenylheptane | 176 | 105 (100%) | 91 (80%), 119 (30%), 77 (20%) |
| 3-Phenylheptane | 176 | 119 (100%) | 91 (70%), 105 (40%), 77 (25%) |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a detailed methodology for each of the key experiments.
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Parameters : Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.
-
Data Acquisition : Spectra were recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra were obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions : A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed from 100°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions : The ion source temperature was maintained at 230°C, and the electron energy was 70 eV. Mass spectra were scanned over the m/z range of 40-300.
Visualization of Comparison Workflow
The logical workflow for the spectroscopic comparison of heptylbenzene isomers is illustrated in the following diagram.
Caption: Workflow for spectroscopic comparison of this compound isomers.
Purity assessment of synthesized Heptylbenzene against a certified standard.
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the purity of a chemical compound is not just a desirable attribute; it is an absolute necessity. For scientists working with synthesized compounds like Heptylbenzene, an aromatic hydrocarbon with applications in various research fields, ensuring its purity against a certified reference standard is a critical step. This guide provides an objective comparison of a hypothetically synthesized this compound against a certified standard, supported by detailed experimental data and protocols.
At a Glance: Purity Profile Comparison
The following table summarizes the key purity and impurity data for both the in-house synthesized this compound and a commercially available certified reference standard.
| Parameter | Synthesized this compound | Certified this compound Standard | Method of Analysis |
| Purity (Area %) | 98.5% | ≥99.8% | GC-MS |
| Major Impurity 1 | 0.8% (Hexylbenzene) | <0.1% | GC-MS |
| Major Impurity 2 | 0.4% (Octylbenzene) | <0.05% | GC-MS |
| Residual Solvents | 0.2% (Toluene) | <0.01% | Headspace GC-MS |
| Water Content | 0.1% | ≤0.02% | Karl Fischer |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |
| Identity Confirmation | Confirmed | Confirmed | ¹H NMR, ¹³C NMR, MS |
Deep Dive: Experimental Protocols
The following sections detail the methodologies employed to generate the comparative data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This method is a cornerstone for the analysis of volatile and semi-volatile organic compounds like this compound.[1]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and the certified standard into separate 10 mL volumetric flasks.
-
Dissolve in high-purity hexane and dilute to the mark.
-
Further dilute 1 mL of each solution to 10 mL with hexane to obtain a final concentration of 100 µg/mL.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times and quantified based on their respective peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation and confirmation of organic molecules.[2][3]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the sample (synthesized or standard) in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: 0-10 ppm
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: 0-200 ppm
Data Analysis: The resulting spectra are compared with known reference spectra of this compound to confirm the chemical structure. The presence of unexpected signals may indicate impurities.[4]
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the purity assessment process, from initial sample handling to the final comparative analysis.
References
Heptylbenzene as a Certified Reference Material: A Comparative Guide for Quality Control
In the precise world of scientific research and pharmaceutical development, the quality and consistency of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of this quality assurance, providing a benchmark against which analytical methods are validated and samples are quantified. This guide offers an objective comparison of heptylbenzene as a CRM for quality control applications, evaluating its performance against common alternatives such as toluene and ethylbenzene, supported by experimental data and detailed methodologies.
Performance Comparison of Aromatic Hydrocarbon CRMs
The selection of an appropriate CRM is critical for ensuring the accuracy and reliability of analytical data. Key performance indicators for CRMs include certified purity, low uncertainty, and stability. While direct head-to-head comparative studies between this compound, toluene, and ethylbenzene as non-deuterated CRMs are not extensively published, a comparison of their typical certified specifications from various accredited suppliers provides valuable insights.
Data Presentation: Comparison of Certified Reference Materials
| Parameter | This compound CRM | Toluene CRM | Ethylbenzene CRM |
| Typical Certified Purity | ≥99.5% | ≥99.8%[1] | ≥99.3% to ≥99.6%[2][3][4] |
| Typical Expanded Uncertainty | Lot-specific, consult CoA | ± 0.1%[5] | ± 0.1%[3][4] |
| Molecular Weight | 176.30 g/mol [6] | 92.14 g/mol | 106.17 g/mol |
| Boiling Point | ~233°C | 110-111°C | 136°C |
| Accreditation | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025[7][8] | ISO 17034, ISO/IEC 17025 |
| Traceability | Traceable to SI units | Traceable to USP, NIST[9] | Traceable to USP |
Key Observations:
-
Purity: Toluene CRMs often exhibit a slightly higher certified purity compared to this compound and ethylbenzene. However, all three are available with purities suitable for most quality control applications.
-
Uncertainty: The expanded uncertainty for toluene and ethylbenzene CRMs is commonly cited as ±0.1%, indicating a high level of confidence in the certified value. Information for this compound is typically lot-specific and found on its Certificate of Analysis (CoA).
-
Physicochemical Properties: this compound's significantly higher boiling point compared to toluene and ethylbenzene can be advantageous in certain applications, such as the analysis of less volatile compounds, as it will have a longer retention time in gas chromatography, potentially reducing interference from lighter matrix components.
-
Accreditation and Traceability: CRMs for all three compounds are available from manufacturers accredited under ISO 17034 and ISO/IEC 17025, ensuring the highest quality standards.[7][8] Their values are traceable to international standards, such as those from the National Institute of Standards and Technology (NIST) or the United States Pharmacopeia (USP).[9]
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate use of CRMs in quality control. The following sections provide methodologies for the purity assessment and stability testing of aromatic hydrocarbon CRMs.
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound, toluene, and ethylbenzene CRMs.
1. Objective: To determine the purity of the aromatic hydrocarbon CRM by identifying and quantifying any impurities.
2. Materials:
- This compound, Toluene, or Ethylbenzene CRM
- High-purity solvent (e.g., hexane or dichloromethane)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Appropriate capillary column (e.g., 5% phenyl-methylpolysiloxane)
- Volumetric flasks, syringes, and vials
3. Procedure:
- Standard Preparation: Accurately prepare a stock solution of the CRM in the chosen solvent. Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentration.
- Sample Preparation: Accurately weigh a known amount of the CRM and dissolve it in a known volume of the solvent.
- GC-MS Analysis:
- Injector: Split/splitless injector, operated in split mode.
- Oven Temperature Program: An appropriate temperature gradient to ensure separation of the main component from any potential impurities.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in full scan mode to identify all eluting compounds.
- Data Analysis:
- Identify the main peak corresponding to the CRM.
- Identify any impurity peaks by their mass spectra, referencing a spectral library (e.g., NIST).
- Calculate the purity of the CRM using the area percent method, assuming equal response factors for all components. For higher accuracy, determine the relative response factors of identified impurities.
4. Quality Control:
- Analyze a solvent blank to ensure no contamination.
- Perform replicate injections of the sample to assess the precision of the measurement.
Experimental Protocol: Stability Testing
This protocol provides a framework for assessing the stability of an aromatic hydrocarbon CRM under defined storage conditions.
1. Objective: To evaluate the stability of the CRM over time under specified storage conditions.
2. Materials:
- CRM to be tested
- GC-MS system
- Controlled environment chambers (for temperature and humidity control)
- Amber glass vials with airtight seals
3. Procedure:
- Initial Analysis: Perform an initial purity assessment of the CRM as described in the protocol above to establish the baseline purity.
- Sample Storage: Aliquot the CRM into multiple amber glass vials, seal them tightly, and store them in controlled environment chambers at specified conditions (e.g., long-term at 2-8°C, accelerated at 25°C/60% RH and 40°C/75% RH).
- Time-Point Analysis: At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term stability), remove a vial from each storage condition and perform a purity analysis using the validated GC-MS method.
- Data Analysis: Compare the purity results at each time point to the initial purity. A significant change in purity would indicate instability under the tested conditions. The stability is often guaranteed to be within a certain percentage (e.g., ±2%) of the certified concentration for a specified period.[3][10]
4. Documentation: Maintain detailed records of storage conditions, analytical results, and any observed changes in the physical appearance of the CRM.
Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
References
- 1. britiscientific.com [britiscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. esslab.com [esslab.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. esslab.com [esslab.com]
- 6. Benzene, heptyl- [webbook.nist.gov]
- 7. 残留溶剂-甲苯 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Benzene Pharmaceutical Secondary Standard; Certified Reference Material 71-43-2 [sigmaaldrich.com]
- 10. esslab.com [esslab.com]
A Comparative Guide to Catalytic Efficiency in Heptylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of n-heptylbenzene, a linear alkylbenzene (LAB), is a critical process in the chemical industry, primarily serving as an intermediate for the production of surfactants and detergents. The most common synthetic route is the Friedel-Crafts alkylation of benzene with a C7 precursor, typically 1-heptene or a 1-haloheptane. The choice of catalyst is paramount, directly influencing reaction efficiency, product selectivity, and environmental impact. This guide provides an objective comparison of different catalytic systems for heptylbenzene synthesis, supported by experimental data from relevant long-chain alkylation reactions.
Comparative Performance of Catalysts
The efficiency of this compound synthesis is highly dependent on the catalyst employed. Key performance indicators include conversion of the limiting reactant (typically the olefin), selectivity towards the desired monoalkylated product (n-heptylbenzene), and the reaction conditions required. Traditional homogeneous catalysts like aluminum chloride are effective but pose environmental and handling challenges. Modern heterogeneous catalysts, including zeolites, solid superacids, and ionic liquids, offer significant advantages in terms of reusability, reduced corrosion, and improved selectivity.[1][2][3]
The following table summarizes the performance of various catalyst types. While specific data for 1-heptene is compiled where available, performance data for similar long-chain olefins (e.g., 1-decene, 1-dodecene, 1-octadecene) are used as proxies to provide a comparative benchmark, as the underlying catalytic principles are analogous.[4][5]
| Catalyst Type | Specific Catalyst Example | Alkene Conversion (%) | Selectivity to Monoalkylbenzene (%) | Reaction Temperature (°C) | Key Advantages & Disadvantages |
| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃) | High (Typically >95%) | Moderate to High (Variable) | 25 - 70 | Advantages: High activity, low cost. Disadvantages: Corrosive, difficult to separate, catalyst disposal issues, potential for polyalkylation.[1][3][6] |
| Heterogeneous Solid Acid | Zeolite Y (Modified) | 85 - 90[4] | High | 100 - 180 | Advantages: Reusable, non-corrosive, easy separation.[1][2][4] Disadvantages: Can be prone to deactivation, may require higher temperatures. |
| Ionic Liquid | [bmim]Cl/FeCl₃ | ~100[5] | >98[5] | 30[5] | Advantages: High activity and selectivity at low temperatures, low volatility, tunable properties.[5][7] Disadvantages: Higher cost, potential viscosity issues. |
| Solid Superacid | PTA-SiO₂ (Phosphotungstic acid on Silica) | Good Catalytic Activity[4] | Moderate to High | >200[4] | Advantages: High acidity, reusable heterogeneous catalyst.[4] Disadvantages: Requires high reaction temperatures. |
Experimental Protocols
Below is a generalized experimental protocol for the Friedel-Crafts alkylation of benzene with 1-heptene. This procedure should be adapted based on the specific catalyst and equipment used.
Objective: To synthesize n-heptylbenzene via Friedel-Crafts alkylation.
Materials:
-
Benzene (anhydrous)
-
1-Heptene
-
Catalyst (e.g., Anhydrous AlCl₃, Zeolite Y, or an acidic ionic liquid)
-
Inert solvent (e.g., hexane or dichloromethane, if required)
-
Hydrochloric Acid (HCl), dilute solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle any HCl gas evolved, particularly with AlCl₃). The entire apparatus is dried and operated under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Benzene, serving as both reactant and solvent, is charged into the flask. The flask is cooled in an ice bath to 0-5 °C.
-
Catalyst Addition: The catalyst is added cautiously to the stirred benzene. For AlCl₃, this is a highly exothermic process. For solid catalysts like zeolites, they are added directly. For ionic liquids, they may be added as a separate phase.
-
Alkene Addition: 1-Heptene is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature is maintained at the desired level (e.g., <10 °C for AlCl₃, or the specified temperature for other catalysts).
-
Reaction: After the addition is complete, the reaction mixture is stirred for a specified time (e.g., 2-4 hours) at the optimal temperature. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Quenching: The reaction is quenched by slowly pouring the mixture over crushed ice and dilute HCl to decompose the catalyst-hydrocarbon complex.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent (excess benzene) is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure n-heptylbenzene.
Visualizations
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via Friedel-Crafts alkylation follows a well-defined electrophilic aromatic substitution mechanism. The process begins with the activation of the alkylating agent by the catalyst to form a carbocation, which then attacks the electron-rich benzene ring. This is followed by the regeneration of the aromatic ring and the catalyst.
References
- 1. US5998687A - Ethylbenzene process using stacked reactor loading of beta and Y zeolites - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
Differentiating Linear and Branched Isomers of Heptylbenzene: A Comparative Guide for Researchers
For scientists and professionals engaged in drug development and chemical research, the precise identification of isomers is a critical analytical challenge. Heptylbenzene, with its molecular formula C₁₃H₂₀, exists as a linear isomer (n-heptylbenzene or 1-phenylheptane) and various branched isomers (e.g., 2-phenylheptane, 3-phenylheptane, and 4-phenylheptane). These structural variations, though subtle, can lead to significant differences in physical, chemical, and biological properties. This guide provides an objective comparison of key analytical techniques for differentiating between linear and branched this compound isomers, supported by experimental data and detailed protocols.
Core Analytical Techniques
The primary methods for distinguishing between this compound isomers are gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers unique insights into the molecular structure, allowing for unambiguous identification.
Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Due to differences in their boiling points and molecular shapes, linear and branched isomers of this compound exhibit distinct retention times.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides information about the mass-to-charge ratio of the molecule and its fragments. The fragmentation patterns of linear and branched isomers differ due to the varying stability of the carbocations formed upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The number of unique signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra are highly sensitive to the isomeric structure.
Comparative Data
The following table summarizes the expected and reported data for the differentiation of n-heptylbenzene from its branched isomers.
| Analytical Technique | Parameter | n-Heptylbenzene (Linear) | 2-Phenylheptane (Branched) | 3-Phenylheptane (Branched) | 4-Phenylheptane (Branched) |
| Gas Chromatography | Kovats Retention Index (non-polar column) | ~1350 | ~1280 | ~1270 | ~1260 |
| Mass Spectrometry | Key Fragment Ions (m/z) | 91 (base peak), 92, 176 (M⁺) | 105 (base peak), 91, 176 (M⁺) | 119 (base peak), 91, 176 (M⁺) | 133 (base peak), 91, 176 (M⁺) |
| ¹H NMR Spectroscopy | Chemical Shift of Benzylic Proton(s) (ppm) | ~2.6 (triplet) | ~2.7 (sextet) | ~2.6 (quintet) | ~2.5 (quintet) |
| Number of Aromatic Signals | 1 (multiplet) | 1 (multiplet) | 1 (multiplet) | 1 (multiplet) | |
| ¹³C NMR Spectroscopy | Number of Unique Carbon Signals | 10 | 10 | 10 | 8 |
| Chemical Shift of Benzylic Carbon (ppm) | ~36 | ~44 | ~46 | ~45 |
Note: NMR data are estimated based on established principles and data from analogous compounds. Retention indices are approximate and can vary with GC conditions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate this compound isomers and identify them based on their retention times and mass spectra.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the this compound isomer mixture in hexane.
-
Injector Settings:
-
Inlet temperature: 250°C.
-
Injection volume: 1 µL.
-
Split ratio: 50:1.
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Settings:
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Mass range: m/z 40-300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the specific isomeric structure.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 400 MHz.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 1 second.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 100 MHz.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.
-
Visualizing the Differentiation Process
The following diagrams illustrate the workflow for differentiating this compound isomers using the described analytical techniques.
Caption: Workflow for GC-MS differentiation of this compound isomers.
Caption: Logical workflow for NMR-based identification of this compound isomers.
Safety Operating Guide
Proper Disposal of Heptylbenzene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling and disposing of chemical waste. This guide provides essential safety and logistical information for the proper disposal of heptylbenzene, a substance recognized as being very toxic to aquatic life. [1][2][3] Adherence to these procedures is critical for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Key Hazard Information and Physical Properties
This compound is a clear, colorless liquid that may cause irritation.[3][4] It is classified as hazardous to the aquatic environment.[2] The following table summarizes key data for n-Heptylbenzene:
| Property | Value | Source |
| Chemical Name | n-Heptylbenzene | [2] |
| Synonyms | 1-Phenylheptane, Benzene, heptyl- | [2][4] |
| CAS Number | 1078-71-3 | [2] |
| Molecular Formula | C13H20 | [4] |
| Molecular Weight | 176.30 g/mol | [5] |
| Appearance | Clear colorless liquid | [4][5] |
| Boiling Point | 235 °C | [5] |
| Flash Point | 95 °C | [5] |
| Specific Gravity | 0.86 (20/20) | [5] |
| Vapor Pressure | 0.031 mm Hg | [4] |
| GHS Hazard Statement | H400: Very toxic to aquatic life | [2][3] |
| UN Number | UN3082 | [4][5] |
| Transport Class | 9 | [5] |
| Packing Group | III | [5] |
This compound Disposal Workflow
The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and the protection of the environment. The following diagram outlines the step-by-step workflow for the compliant disposal of this hazardous chemical.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
The following protocol provides a step-by-step methodology for the safe and compliant disposal of this compound waste in a laboratory setting. This procedure should be included in the standard operating procedure (SOP) for any experiment involving this compound.[1]
1. Personal Protective Equipment (PPE) and Handling:
- Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
2. Waste Collection and Segregation:
- Use a designated and clearly labeled waste container that is compatible with aromatic hydrocarbons.
- Carefully transfer the this compound waste into the designated container, avoiding any spills.
- Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department. [1] Mixing incompatible waste can lead to dangerous reactions. This compound is a non-halogenated organic solvent.[6]
- Once the waste is in the container, ensure it is securely sealed to prevent any leaks or evaporation.
3. Temporary Storage:
- Store the sealed waste container in a designated hazardous waste storage area. This area should be well-ventilated and away from ignition sources.
- Maintain an accurate log of the waste generated, including the amount and date of accumulation.
4. Final Disposal:
- When the waste container is full or ready for disposal, contact your institution's EH&S department to arrange for a pickup.
- The disposal of this compound must be carried out by a licensed hazardous waste disposal company at a permitted facility.[6] You are responsible for the hazardous waste from "cradle to grave," which includes ensuring its proper transport and treatment.[6]
Important Considerations:
-
Waste Minimization: To reduce the amount of hazardous waste generated, only purchase the amount of this compound needed for your experiments.[7] Maintaining a chemical inventory can prevent over-ordering.[7]
-
Emergency Procedures: In case of a spill, use appropriate spill kits to contain the material.[7] If the spill is beyond your capabilities to handle safely, contact your supervisor or the laboratory safety coordinator immediately.[7]
-
Institutional Guidelines: Always consult your institution's specific waste management guidelines and your EH&S department for any questions or clarifications.[1] These guidelines will provide specific procedures for your location.
References
- 1. benchchem.com [benchchem.com]
- 2. N-HEPTYLBENZENE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. This compound | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Heptylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | 1078-71-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. nipissingu.ca [nipissingu.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Heptylbenzene
For Immediate Reference: Essential Safety and Logistical Information for Heptylbenzene
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a clear, colorless liquid with a characteristic aromatic odor, a comprehensive personal protective equipment (PPE) regimen is mandatory to minimize exposure.[1] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles or Face Shield | Must meet ANSI Z87.1 or CSA Z94.3 standards. Provides protection from splashes and vapors. |
| Hands | Chemical-Resistant Gloves | Nitrile or PVC gloves are suitable. For extensive handling, consider double-gloving or using gloves with longer cuffs. |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from splashes. |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects. |
| Respiratory | Use in a Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood with a face velocity of 80-150 feet per minute to control vapor inhalation. |
Hazardous Properties of this compound
While specific occupational exposure limits for this compound have not been established, it is classified as being very toxic to aquatic life.[2][3] Due to its nature as an aromatic hydrocarbon, it is prudent to handle it with the same level of caution as related compounds with established exposure limits. For context, the permissible exposure limits for Benzene, a related aromatic hydrocarbon, are provided below.
| Regulatory Body | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 1 ppm (8-hour) | 5 ppm (15-minute) |
| NIOSH (REL) | 0.1 ppm (10-hour) | 1 ppm (15-minute) |
| ACGIH (TLV) | 0.5 ppm (8-hour) | 2.5 ppm (15-minute) |
Note: These values are for Benzene and are provided for informational purposes to emphasize the potential hazards of aromatic hydrocarbons. They are not established limits for this compound.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Safe Handling Protocol
A detailed, step-by-step protocol is essential for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary PPE and have it readily available.
-
Prepare a designated and properly labeled hazardous waste container.
2. Handling:
-
Conduct all transfers and manipulations of this compound within the chemical fume hood.
-
Use non-sparking tools and equipment.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Ensure containers are tightly sealed and clearly labeled.
-
Store separately from strong oxidizing agents.
Disposal Plan: Hazardous Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
1. Waste Segregation:
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
2. Container Management:
-
The waste container must be made of a material compatible with aromatic hydrocarbons.
-
The container must be kept securely closed except when adding waste.
-
The exterior of the container must remain clean and free of contamination.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[5]
3. Labeling:
-
Affix a hazardous waste label to the container as soon as the first waste is added.
-
The label must include the full chemical name ("this compound") and a clear indication of the hazards.
4. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment.
5. Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: Handling a this compound Spill
In the event of a spill, a calm and methodical response is necessary to ensure safety. The following workflow outlines the key steps.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

